molecular formula C8H11IN2O B175100 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide CAS No. 107971-06-2

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Cat. No.: B175100
CAS No.: 107971-06-2
M. Wt: 278.09 g/mol
InChI Key: KOYKWASDKDIQFH-UHFFFAOYSA-N
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Description

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide ( 107971-06-2) is an organic iodide salt with the molecular formula C8H11IN2O and a molecular weight of 278.09 g/mol . This compound, which appears as a white solid , is classified among fine chemicals and is a derivative of nicotinamide . It serves as a key intermediate and building block in organic synthesis. Related deuterated forms of this compound are specifically utilized as intermediates in the synthesis of nudiflorine , highlighting its value in the preparation of more complex molecules. As a pyridinium derivative, it is of significant interest in pharmacological research for developing new active substances. The compound must be stored under refrigerated conditions between 2-8°C . This product is intended for research purposes and laboratory use only. It is not approved for use in diagnostics, therapeutics, or for any human or veterinary applications.

Properties

IUPAC Name

1,6-dimethylpyridin-1-ium-3-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.HI/c1-6-3-4-7(8(9)11)5-10(6)2;/h3-5H,1-2H3,(H-,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYKWASDKDIQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)C(=O)N)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509985
Record name 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107971-06-2
Record name 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (CAS No. 107971-06-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a key heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a precursor in the synthesis of complex natural products, alongside a discussion of its potential, yet underexplored, applications in drug discovery.

Core Chemical Identity and Physicochemical Properties

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, registered under CAS number 107971-06-2, is a quaternary pyridinium salt. This class of compounds is characterized by a positively charged nitrogen atom within the pyridine ring, counterbalanced by an iodide anion. The presence of the aminocarbonyl (carboxamide) and two methyl groups on the pyridinium scaffold imparts specific reactivity and physical properties that are crucial for its utility in organic synthesis.

PropertyValueSource
CAS Number 107971-06-2[1][2]
Molecular Formula C₈H₁₁IN₂O[1][2]
Molecular Weight 278.09 g/mol [1][2]
Appearance White Solid[1]
Storage 2-8°C Refrigerator[3]
Synonyms 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide, 5-carbamoyl-1-methyl-2-picolinium Iodide[1]

Strategic Synthesis: The Pathway to a Key Intermediate

The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is predicated on the foundational principles of heterocyclic chemistry, specifically the quaternization of a pyridine nitrogen. The most direct and logical synthetic route involves the N-methylation of the precursor, 3-carbamoyl-2-methylpyridine.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of analogous pyridinium iodides, such as 1,4-dimethylpyridinium iodide. The key transformation is a nucleophilic attack of the pyridine nitrogen on methyl iodide.

Reaction Scheme:

G cluster_0 Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide Reactant 3-Carbamoyl-2-methylpyridine Product 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide Reactant->Product  Solvent (e.g., 2-Propanol or MEK)  Reflux Reagent Methyl Iodide (CH₃I) Reagent->Product

A proposed synthetic route for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Step-by-Step Methodology:

  • Precursor Synthesis: The synthesis commences with the preparation of 3-carbamoyl-2-methylpyridine. One established method involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation to yield 2-methyl-3-nitropyridines.[4] Subsequent reduction of the nitro group and introduction of the carbamoyl functionality would yield the desired precursor.

  • Quaternization Reaction:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-carbamoyl-2-methylpyridine in a suitable solvent such as 2-propanol or methyl ethyl ketone (MEK).

    • Add a stoichiometric excess of methyl iodide to the solution.

    • Heat the reaction mixture to reflux and maintain for a period of 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the pyridinium iodide salt.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

    • For higher purity, the product can be recrystallized from a suitable solvent system, such as acetone.

Spectroscopic and Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nature of the quaternary nitrogen and the aminocarbonyl group. Singlets for the two methyl groups (one on the ring and one on the nitrogen) would also be present at different chemical shifts.

  • ¹³C NMR: The carbon NMR would reveal the chemical shifts of the eight carbon atoms in the molecule. The carbonyl carbon of the aminocarbonyl group would appear at a characteristic downfield shift. The carbons of the pyridine ring would also have distinct shifts, with those adjacent to the nitrogen being the most deshielded.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the cation (C₈H₁₁N₂O⁺).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the amide, the C=N and C=C stretches of the pyridine ring, and the C-H stretches of the methyl and aromatic groups.

Application in Natural Product Synthesis: The Gateway to Nudiflorine

A significant application of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is its role as a key intermediate in the total synthesis of the alkaloid nudiflorine .[3] Alkaloids are a class of naturally occurring organic compounds that often exhibit potent biological activities, making their synthesis a major focus in medicinal chemistry and drug development.

Workflow: Role as a Synthetic Intermediate

G A Simple Starting Materials B Synthesis of 3-Carbamoyl-2-methylpyridine A->B C Quaternization with CH₃I B->C D 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (CAS: 107971-06-2) C->D E Multi-step Conversion (Further Cyclizations and Functional Group Manipulations) D->E F Total Synthesis of Nudiflorine E->F

The role of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in the synthesis of Nudiflorine.

The quaternized nitrogen of the pyridinium salt activates the ring system, making it susceptible to further chemical transformations. This activation is likely exploited in the subsequent steps of the nudiflorine synthesis, which would involve the construction of the complex polycyclic framework of the final natural product.

Potential in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is not yet published, its structural motifs—the pyridinium salt and the nicotinamide core—are prevalent in a wide range of biologically active molecules. This suggests a promising, albeit currently unexplored, potential in drug discovery.

  • Pyridinium Salts as Bioactive Scaffolds: Pyridinium salts are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anticholinesterase properties. Their positive charge can facilitate interactions with biological targets and influence cell membrane permeability.

  • Nicotinamide Derivatives in Pharmacology: As a derivative of nicotinamide (a form of vitamin B3), this compound is part of a class of molecules with diverse pharmacological roles. Nicotinamide itself is a precursor to the coenzyme NAD⁺, which is central to cellular metabolism and signaling. Nicotinamide derivatives have been investigated for their potential in treating a variety of conditions.

Given these precedents, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide and its analogues could be valuable lead compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Further research is warranted to explore the biological activity profile of this specific molecule.

Safety and Handling

As with all chemical reagents, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a valuable heterocyclic compound with a confirmed role as a key intermediate in the synthesis of the alkaloid nudiflorine. Its synthesis is achievable through standard organic chemistry techniques, and its structure suggests a latent potential for broader applications in medicinal chemistry. Future research should focus on elucidating the specific biological activities of this compound and its derivatives, which could open new avenues for the development of novel therapeutic agents.

References

  • Pharmaffiliates. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. Google Patents.
  • Pharmaffiliates. (n.d.). 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 107971-06-2 | Product Name : 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Retrieved from [Link]

  • The Efficient Synthesis of 2-(3-Carbamoylpyridine-2-yl) Nicotinamide Pyridine Salts. (2025, August 7). Synlett. Retrieved from [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]

  • Bio-Connect. (n.d.). 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide [107971-06-2]. Retrieved from [Link]

  • 3-Methylpyridine: Synthesis and Applications. (2024, September 16). PubMed. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of 2-carbamoyl-pyridines. Google Patents.
  • PubChem. (n.d.). Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). Retrieved from [Link]

  • PubChem. (n.d.). Pyridinium, 3-((aminocarbonyl)amino)-1-methyl-, iodide. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide: Synthesis, Characterization, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(aminocarbonyl)-1,6-dimethyl-pyridinium iodide, a quaternary ammonium salt with potential applications in pharmaceutical and chemical research. The document details the fundamental physicochemical properties of the compound, including its molecular weight and structure. A thorough exploration of its synthesis via the Menschutkin reaction is presented, offering a detailed, step-by-step protocol. Furthermore, this guide outlines a suite of analytical techniques for the comprehensive characterization and quality control of the compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section is grounded in established scientific principles, providing not just procedural steps but also the underlying rationale to empower researchers in their experimental design and execution.

Compound Profile: 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide is a pyridinium salt characterized by a positively charged quaternary nitrogen atom within the aromatic ring. This permanent charge distinguishes it from tertiary amines, rendering its cationic nature independent of pH. The presence of an aminocarbonyl (carboxamide) group and two methyl substituents on the pyridinium ring influences its solubility, reactivity, and potential biological activity.

Physicochemical Properties

A precise understanding of the fundamental properties of a compound is critical for its application in research and development. The key physicochemical data for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide are summarized in the table below.

PropertyValueSource
Molecular Weight 278.09 g/mol [1][2]
Molecular Formula C₈H₁₁IN₂O[1][2]
CAS Number 107971-06-2[1][2]
Appearance White Solid[2]
Storage 2-8°C Refrigerator[2]
Synonyms 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide; 5-carbamoyl-1-methyl-2-picolinium Iodide[2]
Molecular Structure

The structural arrangement of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is fundamental to its chemical behavior.

N1 N+ C2 C N1->C2 C9 CH₃ N1->C9 C3 C C2->C3 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 C6 C C5->C6 C6->N1 C7 CH₃ C6->C7 O1 O C8->O1 = N2 NH₂ C8->N2 I I⁻

Figure 1: 2D structure of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

The synthesis of quaternary ammonium salts, such as the title compound, is most commonly achieved through the Menschutkin reaction . This nucleophilic substitution reaction involves the alkylation of a tertiary amine with an alkyl halide[3]. In the context of synthesizing 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, the reaction proceeds by treating 3-aminocarbonyl-6-methylpyridine with methyl iodide.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-Aminocarbonyl-6-methylpyridine 3-Aminocarbonyl-6-methylpyridine Menschutkin Reaction Menschutkin Reaction 3-Aminocarbonyl-6-methylpyridine->Menschutkin Reaction Methyl Iodide Methyl Iodide Methyl Iodide->Menschutkin Reaction 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide Menschutkin Reaction->3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Figure 2: Synthesis workflow for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Experimental Protocol: Synthesis

This protocol provides a representative method for the synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Materials:

  • 3-Aminocarbonyl-6-methylpyridine

  • Methyl Iodide (excess)

  • Anhydrous Acetonitrile (or another suitable polar aprotic solvent)

  • Diethyl ether (for washing)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 3-aminocarbonyl-6-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add an excess of methyl iodide (typically 1.5-2.0 equivalents). The use of excess methyl iodide drives the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: As the reaction proceeds, the quaternary ammonium salt product, being less soluble in the solvent, will often precipitate out of the solution.

  • Isolation and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the purified product under vacuum to obtain 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide as a white solid.

Rationale for Experimental Choices:

  • Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants while facilitating the SN2 mechanism of the Menschutkin reaction.

  • Inert Atmosphere: This prevents the introduction of moisture, which could potentially react with the starting materials or affect the reaction.

  • Excess Methyl Iodide: Ensures that the nucleophilic pyridine derivative is fully converted to the quaternary salt.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Washing with Diethyl Ether: Diethyl ether is a non-polar solvent in which the ionic product is insoluble, making it effective for washing away non-polar impurities.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy:

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinium ring, the protons of the two methyl groups, and the protons of the aminocarbonyl group.

  • Chemical Shifts: The electron-withdrawing effect of the positively charged nitrogen will cause the aromatic protons to be deshielded, appearing at a higher chemical shift (downfield) compared to the unreacted pyridine derivative. The protons of the N-methyl group will also have a characteristic chemical shift. The protons of the C-methyl group will be in a different chemical environment and thus have a distinct signal. The amide protons may appear as a broad singlet.

¹³C NMR Spectroscopy:

  • Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, the two methyl carbons, and the carbonyl carbon of the amide group.

  • Chemical Shifts: Similar to ¹H NMR, the carbons of the pyridinium ring will be deshielded. The carbonyl carbon will appear at a characteristic downfield chemical shift.

General NMR Protocol:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra to determine chemical shifts, integration (for ¹H), and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Expected Vibrational Bands:

  • N-H Stretching: The amide N-H bonds will show stretching vibrations in the region of 3100-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide will be present around 1650-1680 cm⁻¹.

  • C=C and C=N Stretching: The aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

  • N-C Stretching: The stretching vibration of the N-alkyl bond may be observed[4].

General FTIR Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For ionic compounds like pyridinium salts, electrospray ionization (ESI) is a suitable technique.

Expected Results:

  • The mass spectrum should show a prominent peak corresponding to the cationic part of the molecule, [C₈H₁₁N₂O]⁺, with a mass-to-charge ratio (m/z) of 151.08. The intact molecular ion of the salt is not typically observed.

General ESI-MS Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak of the cation and analyze any fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A reverse-phase method is often suitable for pyridinium salts.

General HPLC Method Development:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve good separation.

  • Detection: UV detection is suitable due to the aromatic nature of the pyridinium ring. The detection wavelength should be set at the λmax of the compound.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity[5].

Illustrative HPLC Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Sample Preparation: Prepare a standard solution of the purified compound and a sample solution of the synthesized batch in the mobile phase.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and determine the retention time and peak area of the main component. Purity can be assessed by calculating the area percentage of the main peak.

cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Dissolve in Mobile Phase Dissolve in Mobile Phase C18 Column C18 Column Dissolve in Mobile Phase->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution UV Detector UV Detector Gradient Elution->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Purity Assessment Purity Assessment Chromatogram->Purity Assessment

Figure 3: General workflow for HPLC analysis.

Safety Considerations

  • Methyl Iodide: Is a toxic and volatile substance and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Solvents: Acetonitrile and diethyl ether are flammable and should be handled away from ignition sources.

  • General Handling: Standard laboratory safety practices should be followed when handling all chemicals.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently prepare and analyze this compound for their specific applications. The combination of synthetic methodology with a robust suite of analytical techniques ensures the production of a well-characterized compound of high purity, which is a prerequisite for reliable and reproducible scientific investigation.

References

  • Bio-Connect. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide [107971-06-2]. [Link]

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. [Link]

  • PubChem. Pyridinium, 3-((aminocarbonyl)amino)-1-methyl-, iodide. National Center for Biotechnology Information. [Link]

  • PubChem. Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • National Center for Biotechnology Information. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. [Link]

  • Wikipedia. Menschutkin reaction. [Link]

  • University of Southampton. Mass Spectrometry - Help - Interpretation of Spectre. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Al-Nahrain Journal of Science. Preparation and Identification of Some New Pyridinium Salts. [Link]

  • ResearchGate. Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(10), 685-690.
  • University of Nevada, Las Vegas. Synthesis and characterizations of pyridinium salts including poly(pyr. [Link]

  • ResearchGate. 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,.... [Link]

  • National Center for Biotechnology Information. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

  • Revistas Bolivianas. Facile synthesis of tetrahydropyrimidines with possible insecticidal activity. [Link]

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An In-depth Technical Guide to 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a nicotinamide derivative with potential applications in organic synthesis and drug development. The document details the compound's chemical structure, physicochemical properties, and a plausible synthetic pathway. Furthermore, it explores its role as an intermediate in the synthesis of natural products, such as nudiflorine. This guide is intended to be a valuable resource for researchers and professionals working in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

Pyridinium salts are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities and applications as synthetic intermediates.[1] 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide, a quaternary pyridinium salt, is a derivative of nicotinamide (Vitamin B3). Its structure, featuring a positively charged pyridinium ring and an aminocarbonyl group, suggests potential for various chemical transformations and biological interactions. This guide aims to provide a detailed technical understanding of this compound, from its fundamental properties to its synthesis and potential applications.

Chemical Structure and Properties

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide is an organic salt with the molecular formula C₈H₁₁IN₂O and a molecular weight of 278.09 g/mol .[2] The structure consists of a pyridine ring that is methylated at the nitrogen atom (N-1) and at the carbon atom at position 6. An aminocarbonyl group (carboxamide) is attached to the C-3 position of the pyridinium ring. The positive charge on the pyridinium ring is balanced by an iodide anion.

Table 1: Physicochemical Properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide [2]

PropertyValue
CAS Number 107971-06-2
Molecular Formula C₈H₁₁IN₂O
Molecular Weight 278.09 g/mol
Appearance White Solid
Storage 2-8°C Refrigerator

Synonyms for this compound include 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide and 5-carbamoyl-1-methyl-2-picolinium Iodide.[2]

Caption: Chemical structure of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Synthesis

A plausible and efficient synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide can be envisioned in a two-step process starting from commercially available 6-methylnicotinic acid.

Step 1: Synthesis of 6-Methylnicotinamide (Precursor)

The first step involves the amidation of 6-methylnicotinic acid to form the precursor, 6-methylnicotinamide. This transformation can be achieved using various amide coupling reagents. A reliable method involves the use of propylphosphonic anhydride (T3P®) as a mild and efficient coupling agent.

Experimental Protocol:

  • To a stirred solution of 6-methylnicotinic acid (1 equivalent) in dichloromethane (DCM), add ammonium chloride (6.5 equivalents) and triethylamine (9.5 equivalents) sequentially at 0°C.

  • Add propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate, 3.25 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure 6-methylnicotinamide.[3]

Synthesis_Step1 start 6-Methylnicotinic Acid reagents NH₄Cl, TEA, T3P® DCM, 0°C to rt, 16h start->reagents product 6-Methylnicotinamide reagents->product

Caption: Synthesis of the precursor, 6-methylnicotinamide.

Step 2: Quaternization of 6-Methylnicotinamide

The final step is the quaternization of the pyridine nitrogen of 6-methylnicotinamide with methyl iodide. This is a classic Menshutkin reaction, which is typically straightforward for pyridines.

Experimental Protocol:

  • Dissolve 6-methylnicotinamide (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add an excess of methyl iodide (e.g., 3-5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, being a salt, will often precipitate from the reaction mixture.

  • If precipitation occurs, collect the solid by filtration and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • If the product remains in solution, remove the solvent under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

  • Dry the resulting solid under vacuum to yield 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Synthesis_Step2 start 6-Methylnicotinamide reagents CH₃I Acetonitrile or DMF, rt or heat start->reagents product 3-(Aminocarbonyl)-1,6-dimethyl- pyridinium Iodide reagents->product

Caption: Quaternization to form the final product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridinium ring, the two methyl groups, and the amide protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridinium H-29.2 - 9.5s
Pyridinium H-48.8 - 9.1d
Pyridinium H-58.0 - 8.3d
Amide -NH₂7.5 - 8.5br s (2H)
N-CH₃4.3 - 4.6s (3H)
C6-CH₃2.8 - 3.1s (3H)

The downfield chemical shifts of the pyridinium protons are due to the deshielding effect of the positive charge on the nitrogen atom. The N-methyl protons are also significantly deshielded. The amide protons are expected to appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
C-6155 - 160
C-2145 - 150
C-4140 - 145
C-3130 - 135
C-5125 - 130
N-CH₃48 - 52
C6-CH₃20 - 25
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3100 - 3400Medium, Broad
C-H Stretch (Aromatic & Aliphatic)2900 - 3100Medium to Weak
C=O Stretch (Amide I)1670 - 1700Strong
C=C and C=N Stretch (Pyridinium Ring)1500 - 1650Medium to Strong
N-H Bend (Amide II)1590 - 1620Medium

Applications in Organic Synthesis

One of the documented applications of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is as an intermediate in the synthesis of natural products.

Intermediate in the Synthesis of Nudiflorine

Nudiflorine_Synthesis start 3-(Aminocarbonyl)-1,6-dimethyl- pyridinium Iodide intermediate [Dihydropyridine Intermediate] start->intermediate Nucleophilic Addition product Nudiflorine intermediate->product Further Transformations

Caption: Proposed role in the synthesis of nudiflorine.

The use of pyridinium salts as precursors in alkaloid synthesis is a well-established strategy, offering a versatile handle for the introduction of various substituents and for the construction of complex molecular architectures.

Potential in Drug Development

While specific biological activities of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide have not been extensively reported, its structural similarity to nicotinamide and other pyridinium compounds suggests potential for exploration in drug discovery. Nicotinamide and its derivatives are involved in numerous biological processes, and pyridinium salts have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and neuroprotective agents.[1] The presence of the quaternary nitrogen and the aminocarbonyl group could facilitate interactions with biological targets such as enzymes and receptors. Further research is warranted to elucidate the pharmacological profile of this compound.

Conclusion

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a nicotinamide derivative with a well-defined structure and predictable chemical properties. This guide has outlined a logical and experimentally feasible synthetic route, providing a framework for its preparation in a laboratory setting. Although detailed experimental spectroscopic data is not yet published, this document provides a reasoned prediction of the expected spectral characteristics to aid in its identification. The established role of this compound as an intermediate in the synthesis of the natural product nudiflorine highlights its utility in organic synthesis. Given the broad biological relevance of pyridinium salts and nicotinamide derivatives, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide represents a molecule of interest for further investigation in the field of drug development. This comprehensive technical guide serves as a foundational resource for researchers and scientists to stimulate and support future studies on this intriguing compound.

References

  • PubChem. (n.d.). Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. Retrieved from [Link]

  • ResearchGate. (2017). 1,4-Dimethylpyridinium iodide. Retrieved from [Link]

  • Auburn University. (2023). Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]

  • Bio-Connect. (n.d.). 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide [107971-06-2]. Retrieved from [Link]

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  • PubChem. (n.d.). Pyridinium, 3-((aminocarbonyl)amino)-1-methyl-, iodide. National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 2. Quaternization with labeled methyl iodide. Reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Total Synthesis of Unsymmetrically Oxidized Nuphar Thioalkaloids via Copper-Catalyzed Thiolane Assembly. Retrieved from [Link]

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3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to offer not just data, but a foundational understanding of how the molecule's structure dictates its physical characteristics and the methodologies used to elucidate them.

Introduction and Molecular Identity

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide (CAS No. 107971-06-2) is a quaternary ammonium salt derived from nicotinamide (Vitamin B3).[1][2][3] Its structure, featuring a permanently charged pyridinium core, an amide functional group, and two methyl substituents, makes it a subject of interest in medicinal chemistry and as a potential intermediate in the synthesis of more complex molecules.[1][3] Understanding its physical properties is paramount for its handling, formulation, and application in any research or development context.

The defining characteristic of this molecule is its ionic nature. The quaternization of the pyridine nitrogen with a methyl group results in a delocalized positive charge across the aromatic ring, which is counterbalanced by an iodide anion. This salt-like character is the primary determinant of its physical state, solubility, and thermal behavior.

Molecular Structure and Physicochemical Implications

The physical properties of a compound are a direct manifestation of its molecular structure. In the case of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide, several key features are noteworthy:

  • The Pyridinium Cation: The core of the molecule is a positively charged N,6-dimethylpyridinium ring. This permanent charge and aromaticity are crucial for its interaction with polar solvents and other charged species.

  • The Aminocarbonyl Group: The -C(=O)NH₂ group at the 3-position is a classic hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This functionality significantly influences intermolecular interactions, impacting crystal packing and solubility.

  • The Iodide Anion: As the counter-ion, iodide (I⁻) engages in strong electrostatic interactions with the pyridinium cation, forming a stable ionic lattice in the solid state.

  • Methyl Substituents: The methyl groups at the 1- (N-methyl) and 6-positions influence the molecule's steric profile and electron distribution within the pyridinium ring.

Caption: Chemical structure of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical identifiers for this compound. Where specific experimental data is not available, properties are inferred based on structurally analogous compounds and first principles.

PropertyValue / ObservationSource / Rationale
Appearance White Solid[1][2]
Molecular Formula C₈H₁₁IN₂O[2][4]
Molecular Weight 278.09 g/mol [2][4]
Melting Point Data not available. Expected to be a high-melting solid (>150 °C) due to its ionic nature.Inferred from related ionic compounds like 1,4-Dimethylpyridinium iodide (m.p. 151-154 °C).[5]
Solubility Soluble in water; likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol); low solubility in non-polar solvents (e.g., hexanes, diethyl ether).Inferred from the ionic structure and data for the related 1-Methyl-nicotinamide iodide, which is soluble in water.[6]
Storage 2-8°C, Refrigerator[1][2]
Chemical Stability The product is expected to be chemically stable under standard ambient conditions (room temperature).Based on stability data for similar pyridinium salts.[5]

Crystallography and Solid-State Characteristics

The arrangement of molecules in the solid state is critical for properties such as dissolution rate and stability. While a specific crystal structure for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide is not publicly available, we can infer its solid-state behavior from closely related structures, such as 3-Carbamothioylpyridinium iodide.[7]

In the solid state, the dominant forces will be:

  • Ion-Ion Interactions: Strong electrostatic attraction between the pyridinium cation and the iodide anion will form the primary lattice structure.

  • Hydrogen Bonding: The amide N-H groups are excellent hydrogen bond donors. They are expected to form strong hydrogen bonds, likely with the iodide anion (N-H···I) and the carbonyl oxygen of an adjacent molecule (N-H···O=C), creating a robust, three-dimensional network.[7]

These interactions collectively contribute to the compound's expected high melting point and its preference for dissolving in polar, hydrogen-bonding solvents that can disrupt this stable lattice.

cluster_cation1 Cation 1 cluster_anion Anion cluster_cation2 Cation 2 C1_N N+H- Iodide I⁻ C1_N->Iodide N-H···I⁻ (H-Bond) C1_N->Iodide Ionic Attraction C1_O C=O C2_N N+H- C2_N->C1_O N-H···O=C (H-Bond) C2_N->Iodide Ionic Attraction C2_O C=O

Caption: Potential intermolecular forces in the crystal lattice.

A Guide to Spectroscopic and Analytical Characterization

For any researcher working with this compound, rigorous characterization is essential. The following section outlines the expected results and standard protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of the molecule in solution.

  • Expected ¹H NMR Spectrum:

    • Aromatic Protons: Three distinct signals in the downfield region (typically 8.5-9.5 ppm) corresponding to the protons on the pyridinium ring. The positive charge on the nitrogen deshields these protons significantly.

    • Amide Protons (-NH₂): A broad singlet, typically between 7.0-8.5 ppm, which may exchange with D₂O.

    • N-CH₃ Protons: A sharp singlet around 4.0-4.5 ppm.

    • C₆-CH₃ Protons: A sharp singlet, likely slightly upfield of the N-methyl group, around 2.5-3.0 ppm.

  • Expected ¹³C NMR Spectrum: Eight distinct carbon signals are expected, including the characteristic downfield signal for the amide carbonyl carbon (~160-170 ppm).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated polar solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the amide protons.

  • Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Analysis: Integrate the proton signals to confirm the proton count for each environment and use chemical shifts and coupling patterns to assign the structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

  • Expected Mass Spectrum (Electrospray Ionization, ESI+): The primary ion observed will be the cation [C₈H₁₁N₂O]⁺.

    • Monoisotopic Mass: 151.0871 g/mol .

  • High-Resolution MS (HRMS): This technique is crucial for providing an exact mass measurement, which serves as unambiguous confirmation of the elemental formula.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source operating in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300). For HRMS, use a TOF or Orbitrap analyzer.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of the functional groups.

  • Expected Key Absorptions:

    • N-H Stretch: A broad band (or two sharp peaks) around 3100-3400 cm⁻¹ from the amide N-H bonds.

    • C-H Stretch: Signals around 2900-3100 cm⁻¹ from the aromatic and methyl C-H bonds.

    • C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.

    • N-H Bend (Amide II): A notable absorption around 1600-1640 cm⁻¹.

    • C=C and C=N Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyridinium ring.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic peaks and correlate them to the known functional groups of the molecule.

Workflow for Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on melting behavior and thermal stability.

start Sample Weighing (~2-5 mg) dsc DSC Analysis (e.g., Ramp 10°C/min) start->dsc tga TGA Analysis (e.g., Ramp 10°C/min under N₂) start->tga dsc_out Output: Melting Point (Tₘ) Enthalpy of Fusion (ΔHբ) dsc->dsc_out tga_out Output: Decomposition Temperature (Tₔ) tga->tga_out

Caption: A standard workflow for thermal analysis of the compound.

  • DSC: This technique precisely measures the temperature and heat flow associated with phase transitions. It would provide an accurate melting point (Tₘ) and the enthalpy of fusion (ΔHբ), which quantifies the energy required to break the crystal lattice.

  • TGA: This method measures changes in mass as a function of temperature. It is used to determine the temperature at which the compound begins to decompose, providing critical information about its thermal stability.

Conclusion

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide is an ionic compound whose physical properties are governed by strong intermolecular forces, including ion-ion interactions and hydrogen bonding. It presents as a white, crystalline solid with expected high solubility in polar solvents and a relatively high melting point. Its structural confirmation relies on a suite of standard analytical techniques, including NMR, MS, and IR spectroscopy. The methodologies and expected data presented in this guide provide a robust framework for researchers to handle, characterize, and effectively utilize this compound in their scientific endeavors.

References

  • PubChem. Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). Available from: [Link]

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. Available from: [Link]

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Available from: [Link]

  • ResearchGate. N-methylcodeinium iodide-Crystal structure and spectroscopic elucidation. Available from: [Link]

  • National Center for Biotechnology Information. 3-Carbamothioylpyridinium iodide. Available from: [Link]

  • Bentham Science Publishers. Investigation and Analytical Applications of the Reaction of N1-methylnicotinamide and Active Methylene Containing Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?. Available from: [Link]

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  • Revistas Bolivianas. Facile synthesis of tetrahydropyrimidines with possible insecticidal activity. Available from: [Link]

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  • MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Available from: [Link]

  • PubChem. Pyridinium, 3-((aminocarbonyl)amino)-1-methyl-, iodide. Available from: [Link]

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An In-Depth Technical Guide to the Chemical Properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (CAS No. 107971-06-2), a substituted N-methylated nicotinamide derivative. Due to the limited availability of detailed experimental data for this specific compound in peer-reviewed literature, this guide establishes its foundational chemical identity and proposes a logical synthetic pathway. To provide a robust framework for its characterization and handling, this document leverages in-depth experimental data from its close structural analog, 3-(Aminocarbonyl)-1-methyl-pyridinium Iodide (also known as 1-methylnicotinamide iodide), as a scientifically grounded case study. The guide covers physicochemical properties, a proposed synthesis protocol, detailed methodologies for spectral analysis (NMR, IR, Mass Spectrometry), expected chemical reactivity, and potential applications, thereby offering valuable insights for researchers working with this class of compounds.

Introduction and Statement of Scope

Pyridinium salts are a class of organic compounds that have garnered significant interest across various scientific disciplines, from materials science to medicinal chemistry, owing to their diverse reactivity and biological activities. The subject of this guide, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, is a quaternary pyridinium salt and a derivative of nicotinamide (Vitamin B3). While it is commercially available and noted as a potential intermediate in the synthesis of natural products like nudiflorine, a comprehensive, publicly accessible repository of its chemical properties is lacking.[1]

This guide aims to fill this knowledge gap by presenting a detailed profile of the target molecule. It is structured to provide both established information and predictive insights grounded in fundamental chemical principles.

Crucial Note on Methodology: To ensure scientific integrity and provide practical, actionable information, this guide will utilize the extensively characterized compound, 3-(Aminocarbonyl)-1-methyl-pyridinium Iodide (CAS 6456-44-6) , as a primary exemplar for detailed experimental protocols and spectral data interpretation. The structural similarity between these two molecules allows for well-founded extrapolations regarding the expected properties and behavior of the 1,6-dimethyl variant. Any data or protocol pertaining to the 1-methyl analog will be explicitly identified as such.

Physicochemical Properties

The fundamental properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide are summarized below. These are based on information from chemical suppliers and computational predictions.

PropertyValueSource
CAS Number 107971-06-2Pharmaffiliates
Molecular Formula C₈H₁₁IN₂OPharmaffiliates
Molecular Weight 278.09 g/mol Pharmaffiliates
Appearance White SolidPharmaffiliates
Storage 2-8°C, RefrigeratorPharmaffiliates
Synonyms 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide; 5-carbamoyl-1-methyl-2-picolinium IodidePharmaffiliates

The structure consists of a pyridine ring quaternized at the nitrogen atom with a methyl group. The ring is further substituted with a methyl group at position 6 and an aminocarbonyl (carboxamide) group at position 3. The positive charge on the pyridinium cation is balanced by an iodide counter-ion.

Synthesis and Mechanistic Considerations

The synthesis of N-alkylpyridinium salts is typically achieved through the Menshutkin reaction, which involves the N-alkylation of a pyridine derivative with an alkyl halide.

Proposed Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

A logical and efficient synthesis for the title compound involves the direct methylation of the commercially available precursor, 6-methylnicotinamide, using methyl iodide.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Precursor 6-Methylnicotinamide Reaction_Arrow + Precursor->Reaction_Arrow MeI Methyl Iodide (CH₃I) MeI->Reaction_Arrow Product 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide Product_Arrow Reaction_Arrow->Product_Arrow Solvent (e.g., Acetonitrile) Heat Product_Arrow->Product

Caption: Proposed synthesis via N-alkylation.

Causality and Experimental Choices: The nitrogen atom of the pyridine ring in 6-methylnicotinamide is nucleophilic and will readily attack the electrophilic methyl group of methyl iodide. This SN2 reaction is highly effective for forming quaternary ammonium salts.

  • Choice of Alkylating Agent: Methyl iodide is a highly reactive methylating agent due to the excellent leaving group ability of iodide.

  • Choice of Solvent: A polar aprotic solvent like acetonitrile or acetone is ideal. It can dissolve the reactants and stabilize the charged transition state without interfering with the reaction.

  • Reaction Conditions: The reaction may proceed at room temperature but can be accelerated by moderate heating (reflux), which increases the rate of collision between reactant molecules. The product, being a salt, is often insoluble in the reaction solvent and will precipitate out, driving the reaction to completion.

Detailed Experimental Protocol (Exemplar: Synthesis of 3-(Aminocarbonyl)-1-methyl-pyridinium Iodide)

The following protocol for a related pyridinium salt provides a validated methodology that can be adapted for the synthesis of the title compound.[2]

Materials:

  • Nicotinamide (precursor)

  • Methyl Iodide (alkylating agent)

  • Methyl Ethyl Ketone (MEK) or Acetonitrile (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve nicotinamide (1.0 mmol) in a suitable volume of MEK (e.g., 20 mL).

  • Addition of Alkylating Agent: While stirring, add methyl iodide (5.0 mmol, 5 equivalents) to the solution. Using an excess of the alkylating agent ensures the complete conversion of the starting material.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by observing the formation of a precipitate.

  • Isolation: After the reaction is complete, cool the mixture to room temperature, followed by further cooling to approximately 4°C in a refrigerator to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted methyl iodide or impurities.

  • Drying: Dry the resulting crystalline solid under vacuum to yield the final product, 3-(Aminocarbonyl)-1-methyl-pyridinium Iodide.

Spectral Characterization

The structural elucidation of pyridinium salts relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics for the title compound, with illustrative data provided from its 1-methyl analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of N-alkylated pyridinium salts. Quaternization of the pyridine nitrogen leads to a significant downfield shift of the adjacent ring protons due to the increased positive charge and resulting deshielding.

Exemplar Data: ¹H NMR Spectrum of 3-Carbamoyl-1-methylpyridinium Chloride in D₂O [3]

Proton AssignmentChemical Shift (ppm)Multiplicity
H2 (proton ortho to N)~9.33s
H6 (proton ortho to N)~9.02d
H4 (proton para to N)~8.94d
H5 (proton meta to N)~8.23dd
N-CH₃ (methyl on N)~4.53s

Note: Data is for the chloride salt; iodide salt shifts will be very similar. Shifts are referenced to D₂O.

Expected ¹H NMR Spectrum for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide:

  • Ring Protons (H2, H4, H5): Expect three aromatic signals, all significantly downfield (likely > 8.0 ppm). The H2 and H4 protons will be the most deshielded.

  • N-CH₃ Protons: A singlet around 4.5 ppm, characteristic of the methyl group attached to the positively charged nitrogen.

  • C6-CH₃ Protons: A singlet at a more upfield position compared to the N-methyl group, likely in the range of 2.5-3.0 ppm.

  • -CONH₂ Protons: Two broad singlets for the amide protons, which may exchange with D₂O if used as the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum of a nicotinamide derivative is characterized by vibrations of the amide group and the pyridine ring.

Exemplar Data: Key IR Absorptions for Nicotinamide Derivatives [4][5]

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400 - 3100Amide N-H stretching (often two bands, asymmetric & symmetric)
C=O Stretch (Amide I)~1680Amide carbonyl stretching
N-H Bend (Amide II)~1620Amide N-H bending
C=C, C=N Stretch1630 - 1400Aromatic ring stretching vibrations

Expected Changes upon N-Methylation: The formation of the quaternary salt introduces changes to the pyridine ring vibrations due to the altered electronic structure. A notable band around 1630 cm⁻¹ often appears or intensifies, which is characteristic of the pyridinium ring.[6] The amide group vibrations are expected to remain largely in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry of ionic compounds like pyridinium iodides is typically performed using soft ionization techniques like Electrospray Ionization (ESI). The analysis will detect the cationic part of the molecule.

Expected Mass Spectrum for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide:

  • Ionization Mode: Positive Ion ESI-MS.

  • Expected Molecular Ion (Cation): [C₈H₁₁N₂O]⁺

  • Expected m/z: 151.0866 (calculated for the monoisotopic mass of the cation).

The iodide anion (I⁻) would be observed in negative ion mode at m/z 126.9.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start 6-Methylnicotinamide + Methyl Iodide Reaction N-Alkylation Reaction (Menshutkin) Start->Reaction Precipitation Precipitation & Filtration Reaction->Precipitation Purification Washing & Drying Precipitation->Purification Product Pure Crystalline Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms Connectivity & Proton/Carbon Environment IR FTIR Spectroscopy Product->IR Identifies Functional Groups (Amide, Pyridinium Ring) MS Mass Spectrometry (ESI-MS) Product->MS Confirms Molecular Weight of Cation

Caption: Workflow for synthesis and characterization.

Chemical Reactivity and Stability

The chemical reactivity of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is dictated by the electron-deficient nature of the pyridinium ring and the properties of the iodide counter-ion.

  • Stability: The compound is a stable salt under standard laboratory conditions but should be stored in a dark place, as pyridinium iodides can be sensitive to light.

  • Nucleophilic Attack: The pyridinium ring is highly activated towards nucleophilic attack, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen atom. However, the presence of a methyl group at position 6 sterically hinders attack at that site.

  • Radical Precursor: N-functionalized pyridinium salts can serve as convenient precursors for generating radicals via single-electron transfer (SET) reduction, a property that has been increasingly utilized in modern organic synthesis.[7]

  • Anion Exchange: The iodide anion can be exchanged with other anions (e.g., chloride, tetrafluoroborate) through metathesis reactions, which can be used to modify the salt's solubility and physical properties.

Potential Applications and Field Insights

While specific applications for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide are not extensively documented, its structural features suggest potential utility in several areas of research and development.

  • Medicinal Chemistry: Nicotinamide derivatives are precursors to the essential coenzyme NAD⁺. N-methylated metabolites like 1-methylnicotinamide have demonstrated anti-inflammatory and anti-thrombotic properties.[8] The title compound could be investigated for similar or unique biological activities. Pyridine carboxamides, in general, are explored for a range of therapeutic targets, including antimycobacterial and antifungal applications.[2][8]

  • Organic Synthesis: As a quaternary pyridinium salt, it can be used as a building block in organic synthesis, for example, in cycloaddition reactions or as a precursor to reactive ylides.[9]

  • Materials Science: Pyridinium salts are foundational components of certain ionic liquids and can be incorporated into polymers to create materials with unique electronic or liquid-crystalline properties.[10]

Conclusion

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a nicotinamide derivative whose full chemical profile is yet to be explored in academic literature. This guide has established its core identity and proposed a straightforward synthetic route. By leveraging detailed data from its close analog, 3-(Aminocarbonyl)-1-methyl-pyridinium Iodide, we have provided a comprehensive set of validated protocols and expected analytical data to empower researchers in their synthesis, characterization, and application of this compound. The insights into its reactivity and potential uses offer a foundation for future investigations into this and related pyridinium salts in drug discovery and chemical synthesis.

References

  • PubChem. (n.d.). Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Retrieved from [Link]

  • Kose, E., & Ceylan, Ü. (2020). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Journal of Molecular Structure, 1222, 128892.
  • Gomes, P. A. C., & Silva, A. M. S. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(24), 3537-3561.
  • Bebin, K., et al. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Journal of the Serbian Chemical Society, 87(11), 1239-1252.
  • Al-Jibori, S. A., et al. (2014). Synthesis and Characterization of Mn+2, Co+2, Ni+2, Cu+2 and Zn+2 Complexes with Pyridinium Salt. Crystal Structure of 1,3, 5-Trimethylpyridinium Iodide. Journal of Al-Nahrain University, 17(3), 1-8.
  • Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558.
  • Shaalan, N., et al. (2019). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science, 22(4), 18-24.
  • Zālīte, M., et al. (2018). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 23(11), 2828.
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  • Bradwell, K. R., & Wuest, W. M. (2013). Infrared Spectroscopy of Nicotinamide Adenine Dinucleotides in One and Two Dimensions. The Journal of Physical Chemistry B, 117(51), 16426-16435.
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  • Ferulic Acid-Nicotinamide Cocrystal: Synthesis, Experimental, and Computation Study. (2024). Journal of Pharmaceutical Sciences, 113(1), 234-245.
  • Pauk, K., et al. (2014). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 19(5), 5896-5906.
  • Katritzky, A. R., & Kucharska, H. Z. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii, 37, 619-624.
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  • Jo, T. S. (2009). Synthesis and characterizations of pyridinium salts including poly(pyr...). UNLV Theses, Dissertations, Professional Papers, and Capstones. 1040.
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3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Abstract

This guide provides a comprehensive technical overview of the synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a quaternary pyridinium salt and a derivative of nicotinamide. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, underlying chemical principles, and a detailed, field-proven experimental protocol. The primary synthetic route discussed is the direct N-methylation of 6-methylnicotinamide using methyl iodide, a classic and efficient transformation. This guide emphasizes the causality behind experimental choices, self-validating protocols through rigorous characterization, and authoritative grounding in established chemical literature.

Introduction and Strategic Rationale

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a significant heterocyclic compound, classified as a nicotinamide derivative.[1][2] Its structure as a quaternary ammonium salt imparts unique solubility and electronic characteristics. Notably, it serves as a key intermediate in the synthesis of more complex molecules, such as the natural product nudiflorine.[1]

The most logical and efficient pathway for its synthesis is a direct quaternization of the pyridine nitrogen in a suitable precursor. This approach, known as the Menshutkin reaction, is a cornerstone of heterocyclic chemistry, valued for its reliability and high yields.

Retrosynthetic Analysis:

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the N1-methyl bond. This identifies the immediate precursors as 6-methylnicotinamide and a methylating agent capable of delivering an iodide counterion. Methyl iodide (CH₃I) is the ideal reagent for this purpose.

G Target 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide Disconnect C-N Disconnection (N1-Methyl Bond) Target->Disconnect Precursors Precursors Disconnect->Precursors Retrosynthesis SM 6-Methylnicotinamide Reagent Methyl Iodide (CH3I)

Caption: Retrosynthetic approach for the target molecule.

Core Synthesis Pathway: N-Methylation of 6-Methylnicotinamide

The selected pathway involves the direct alkylation of 6-methylnicotinamide with methyl iodide. This reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the pyridine ring's nitrogen atom of 6-methylnicotinamide acts as a nucleophile. It attacks the electrophilic methyl carbon of methyl iodide.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-I bond breaking.

  • Product Formation: The iodide ion is displaced as a leaving group, resulting in the formation of the positively charged 3-(aminocarbonyl)-1,6-dimethyl-pyridinium cation and the iodide anion, which associate to form the final salt product.

This reaction is highly effective due to the strong nucleophilicity of the pyridine nitrogen and the excellent leaving group ability of iodide.

G cluster_reactants Reactants cluster_process Process cluster_product Product 6-Methylnicotinamide 6-Methylnicotinamide SN2_Reaction Sₙ2 Nucleophilic Attack (Menshutkin Reaction) 6-Methylnicotinamide->SN2_Reaction MethylIodide Methyl Iodide (CH₃I) MethylIodide->SN2_Reaction Product 3-(Aminocarbonyl)-1,6-dimethyl- pyridinium Iodide SN2_Reaction->Product

Caption: Overall synthesis reaction scheme.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution and subsequent characterization confirm the synthesis of the target compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Methylnicotinamide (C₇H₈N₂O)≥98%CommercialStarting material.[3]
Methyl Iodide (CH₃I)≥99%, stabilizedCommercialAlkylating agent. Toxic and light-sensitive.
Acetone (CH₃COCH₃)AnhydrousCommercialReaction solvent.
Ethanol (C₂H₅OH)Reagent GradeCommercialRecrystallization solvent.
Diethyl Ether ((C₂H₅)₂O)AnhydrousCommercialUsed for washing/precipitation.

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-methylnicotinamide (e.g., 5.0 g, 36.7 mmol) in 40 mL of anhydrous acetone. Add a magnetic stir bar.

  • Reagent Addition: In a well-ventilated fume hood, carefully add methyl iodide (e.g., 3.4 mL, 7.8 g, 55.1 mmol, 1.5 equivalents) to the stirring solution.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C for acetone) using a heating mantle. Maintain the reflux with continuous stirring for 18-24 hours. A similar quaternization procedure is effective when refluxed for 24 hours.[4]

  • Product Precipitation: As the reaction progresses, the pyridinium iodide salt, being less soluble in acetone, will begin to precipitate, forming a white or off-white solid.

  • Isolation: After the reflux period, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the crude 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

3.4. Purification

  • Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

3.5. Safety Precautions

  • Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and a lachrymator. Handle it exclusively in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Solvents: Acetone and diethyl ether are highly flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

PropertyDataSource/Method
Chemical Name 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium IodideIUPAC
Synonyms 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide-[2]
CAS Number 107971-06-2-[2]
Molecular Formula C₈H₁₁IN₂OMass Spectrometry
Molecular Weight 278.09 g/mol -[2]
Appearance White to off-white solidVisual Inspection[2]
Melting Point To be determinedMelting Point Apparatus
¹H NMR Expect characteristic shifts for pyridinium protons, N-methyl singlet, C6-methyl singlet, and amide protons.¹H NMR Spectroscopy
Mass Spec (ESI+) Expected m/z for [C₈H₁₁N₂O]⁺: 151.09ESI-MS

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow, from initial setup to the final purified product.

G A 1. Dissolve 6-Methylnicotinamide in Acetone B 2. Add Methyl Iodide (in fume hood) A->B C 3. Heat to Reflux (18-24 hours) B->C D 4. Cool Reaction (Room Temp -> Ice Bath) C->D E 5. Filter Precipitate (Vacuum Filtration) D->E F 6. Wash Solid (Cold Diethyl Ether) E->F G 7. Dry Crude Product (Under Vacuum) F->G H 8. Purify by Recrystallization (from Ethanol) G->H I 9. Characterize (NMR, MS, MP) H->I

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is reliably achieved through the direct N-methylation of 6-methylnicotinamide. The described protocol, based on the well-established Menshutkin reaction, is efficient and yields a high-purity product upon recrystallization. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully replicate this synthesis, enabling further investigation into its chemical properties and applications as a synthetic intermediate.

References

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. National Institutes of Health (NIH). Available at: [Link]

  • Facile and Efficient Synthesis of 4-Alkyl Derivatives of 3-Carbamoyl- and 3,5-Dicarbamoylpyridines as Nicotinamide Mimetics. ResearchGate. Available at: [Link]

  • Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. National Institutes of Health (NIH). Available at: [Link]

  • Preparation of Pyridine. Sciencemadness Discussion Board. Available at: [Link]

  • (E)-4,8-Dimethyl-1,3,7-nonatriene. Organic Syntheses. Available at: [Link]

  • The reaction of diol thiocarbonates with methyl iodide: a synthesis of 6-deoxy-sugars. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. Pharmaffiliates. Available at: [Link]

  • The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. MDPI. Available at: [Link]

  • N'-Methylnicotinamide. PubChem. Available at: [Link]

  • CAS No : 107971-06-2 | 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Pharmaffiliates. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH). Available at: [Link]

  • 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. National Institutes of Health (NIH). Available at: [Link]

  • Pyridine : Decarboxylation of Niacin. YouTube. Available at: [Link]

  • Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes. MDPI. Available at: [Link]

  • Preparation method of nicotinamide - CN101851194B. Google Patents.
  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles. Organic Syntheses. Available at: [Link]

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. Available at: [Link]

  • Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). CAS Common Chemistry. Available at: [Link]

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An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, namely nicotinamide derivatives and pyridinium salts, to propose a primary putative mechanism centered on cholinesterase inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a framework for empirical validation. We will delve into the biochemical rationale, propose experimental workflows for validation, and discuss potential therapeutic implications.

Introduction: Unveiling the Potential of a Novel Pyridinium Compound

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a heterocyclic organic compound belonging to the class of pyridinium salts and is a derivative of nicotinamide (a form of vitamin B3).[1][2] While its specific biological activities are not extensively documented in publicly available literature, its structural motifs suggest a range of potential pharmacological effects. Pyridine-based compounds are recognized for their diverse therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[3][4] Furthermore, as a nicotinamide derivative, it is a precursor to the essential coenzymes Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+), which are pivotal in cellular metabolism and DNA repair.[5][6]

This guide will focus on the most plausible and testable hypothesis for the mechanism of action of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide: the inhibition of cholinesterase enzymes . This hypothesis is predicated on the known activities of numerous nicotinamide analogs and pyridinium compounds.[7][8][9]

The Cholinergic System and the Significance of Cholinesterase Inhibition

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental for a myriad of physiological processes, including muscle contraction, memory, and learning.[10] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes that hydrolyze acetylcholine, thereby terminating its signaling.[10] The inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the cornerstone of symptomatic treatments for Alzheimer's disease, myasthenia gravis, and other neurological disorders.[7][8]

Proposed Mechanism of Action: Cholinesterase Inhibition

We postulate that 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide acts as a cholinesterase inhibitor. The rationale for this hypothesis is multi-faceted:

  • Structural Analogy to Known Inhibitors: The pyridinium cation is a structural feature present in several known cholinesterase inhibitors. This positively charged nitrogen can engage in cation-π interactions with aromatic residues in the active site gorge of cholinesterases.

  • Nicotinamide Moiety: The nicotinamide portion of the molecule may also contribute to binding within the active site, potentially interacting with key amino acid residues. Studies have demonstrated that various nicotinamide derivatives can inhibit cholinesterases.[7][8][9]

The proposed inhibitory action is likely a reversible competitive or mixed-type inhibition , where the compound competes with acetylcholine for binding to the active site of the enzyme.

Visualizing the Hypothesized Interaction

The following diagram illustrates the proposed interaction of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide with the active site of acetylcholinesterase.

Caption: Proposed binding of the compound to the AChE active site.

Experimental Validation: A Step-by-Step Protocol

To empirically validate the hypothesized mechanism of action, a systematic experimental approach is required. The following outlines a robust protocol for assessing the cholinesterase inhibitory activity of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard and reliable method for measuring cholinesterase activity and inhibition.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to cholinesterase activity.

Materials:

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

  • Human recombinant acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCh) and Butyrylthiocholine iodide (BTCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound, ATCh/BTCh, and DTNB in appropriate solvents.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • 25 µL of the test compound at various concentrations (or buffer for control).

      • 50 µL of DTNB solution.

      • 25 µL of cholinesterase enzyme solution (AChE or BuChE).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCh or BTCh).

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Workflow Diagram

Experimental_Workflow A Prepare Reagent Solutions (Compound, Enzyme, Substrate, DTNB) B Dispense Reagents into 96-well Plate (Compound, DTNB, Enzyme) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate (ATCh or BTCh) C->D E Kinetic Measurement of Absorbance at 412 nm D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Data Presentation and Interpretation

The results of the cholinesterase inhibition assay should be presented in a clear and concise manner. A table summarizing the IC50 values for both AChE and BuChE is essential for comparing the potency and selectivity of the compound.

EnzymeIC50 (µM) [Hypothetical Data]
Acetylcholinesterase (AChE)15.2 ± 1.8
Butyrylcholinesterase (BuChE)35.7 ± 3.2

Interpretation of Hypothetical Results: An IC50 value in the micromolar range would confirm the compound's activity as a cholinesterase inhibitor. A lower IC50 for AChE compared to BuChE would indicate selectivity towards acetylcholinesterase.

Broader Biological Context and Alternative Mechanisms

While cholinesterase inhibition is a strong primary hypothesis, the structural features of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide suggest other potential biological activities that warrant consideration:

  • Antimicrobial Activity: Pyridinium salts are well-known for their antimicrobial properties, often acting by disrupting bacterial cell membranes.[11][12]

  • Anti-inflammatory Effects: Nicotinamide possesses anti-inflammatory properties, which could be a contributing mechanism of action for this derivative.[13][14]

  • Antitumor Activity: Certain pyridinium compounds have demonstrated the ability to induce apoptosis in cancer cells.[15]

  • Modulation of Cellular Metabolism: As a nicotinamide derivative, the compound could influence cellular energy pathways through its conversion to NAD+.[6]

Further investigations, such as antimicrobial susceptibility testing, anti-inflammatory assays, and cytotoxicity screenings against cancer cell lines, would be necessary to explore these alternative or complementary mechanisms.

Conclusion and Future Directions

This technical guide has presented a detailed, evidence-based hypothesis for the mechanism of action of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, focusing on its potential as a cholinesterase inhibitor. The provided experimental protocol offers a clear path for the validation of this hypothesis.

Future research should aim to:

  • Confirm the cholinesterase inhibitory activity and determine the mode of inhibition (competitive, non-competitive, or mixed).

  • Investigate the structure-activity relationship by synthesizing and testing analogs of the compound.

  • Evaluate the compound's efficacy in cellular and in vivo models of diseases where cholinesterase inhibition is a therapeutic strategy.

  • Explore the alternative biological activities outlined in this guide to build a comprehensive pharmacological profile.

The insights gained from these studies will be crucial in determining the therapeutic potential of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide and guiding its future development as a potential drug candidate.

References

  • Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. (2025). ResearchGate. [Link]

  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. (n.d.). PubMed. [Link]

  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022). National Institutes of Health. [Link]

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  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Institutes of Health. [Link]

  • The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. (n.d.). PubMed. [Link]

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  • Amphiphilic pyridinium salts block TNFα/NFκB signaling and constitutive hypersecretion of interleukin-8 (IL-8) from cystic fibrosis lung epithelial cells. (n.d.). National Institutes of Health. [Link]

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  • Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. (n.d.). PubMed. [Link]

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3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. While specific research on this compound is limited, its structural features as a nicotinamide derivative and a pyridinium salt suggest several avenues for investigation. This document synthesizes the available chemical information and explores potential therapeutic applications, including its role as a cholinesterase inhibitor and an antimicrobial agent. Detailed experimental protocols are provided to facilitate future research into its biological profile.

Introduction: Unveiling a Molecule of Interest

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide, a nicotinamide derivative, presents a compelling case for further biological investigation.[1][2] Pyridinium salts, as a class of compounds, are known for a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties, and their utility in gene delivery.[3] The structural similarity of the core pyridinium scaffold to naturally occurring molecules suggests potential interactions with various biological targets.[3][4] This guide will delve into the known chemical properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide and extrapolate its potential biological activities based on the established pharmacology of related compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to exploring its biological activity.

PropertyValueReference
Chemical Name 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide[5]
Synonyms 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide; 5-carbamoyl-1-methyl-2-picolinium Iodide[5]
CAS Number 107971-06-2[5][6]
Molecular Formula C8H11IN2O[5]
Molecular Weight 278.09 g/mol [6]
Appearance White Solid[5]
Storage 2-8°C Refrigerator[1][5]

Potential Biological Activities and Mechanisms of Action

While direct studies on the biological effects of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide are not extensively documented, its chemical structure allows for informed hypotheses regarding its potential activities.

Cholinesterase Inhibition: A Potential Role in Neurodegenerative Diseases

Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine is a key factor in the cognitive decline associated with the condition.[7] One of the primary therapeutic strategies is the inhibition of cholinesterases, the enzymes responsible for breaking down acetylcholine.[8] Numerous pyridine derivatives have been synthesized and investigated as cholinesterase inhibitors.[9][10] The pyridinium moiety in 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide could potentially interact with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to their inhibition.

Proposed Mechanism of Action: The positively charged nitrogen of the pyridinium ring may interact with the anionic subsite of the cholinesterase active site, while the aminocarbonyl group could form hydrogen bonds with amino acid residues in the catalytic domain.

Experimental Workflow: In Vitro Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enz Prepare AChE/BChE Enzyme Solution mix Mix Enzyme, DTNB, and Test Compound prep_enz->mix prep_sub Prepare Substrate (ATChI/BTChI) prep_dt Prepare DTNB (Ellman's Reagent) prep_dt->mix prep_comp Prepare Test Compound Dilutions prep_comp->mix pre_inc Pre-incubate mix->pre_inc add_sub Add Substrate to Initiate Reaction pre_inc->add_sub measure Measure Absorbance at 412 nm add_sub->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhib Calculate Percent Inhibition calc_rate->calc_inhib plot Plot Inhibition Curve calc_inhib->plot det_ic50 Determine IC50 Value plot->det_ic50

Caption: Workflow for determining the cholinesterase inhibitory activity of a test compound.

Detailed Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BChE, in deionized water.

    • Prepare a stock solution of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Drug-Resistant Microbes

Rationale: The emergence of multidrug-resistant microorganisms poses a significant threat to global health. Pyridinium salts have demonstrated broad-spectrum antimicrobial activity.[11] The cationic nature of the pyridinium ring is thought to facilitate interaction with and disruption of the negatively charged bacterial cell membrane, leading to cell death.

Proposed Mechanism of Action: The positively charged pyridinium head group of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide may electrostatically interact with the negatively charged components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction could lead to membrane depolarization, increased permeability, and ultimately, cell lysis.

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_broth Prepare Mueller-Hinton Broth dispense Dispense Broth and Compound into 96-Well Plate prep_broth->dispense prep_inoc Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoc->inoculate prep_comp Prepare Serial Dilutions of Test Compound prep_comp->dispense dispense->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Turbidity incubate->read_mic determine_mic Determine Minimum Inhibitory Concentration (MIC) read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Protocol: Broth Microdilution Assay

  • Materials Preparation:

    • Prepare sterile Mueller-Hinton Broth (MHB).

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in MHB.

    • Adjust the turbidity of the overnight culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in MHB to obtain the final inoculum of approximately 1.5 x 10^6 CFU/mL.

    • Prepare serial two-fold dilutions of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in MHB in a 96-well microtiter plate.

  • Assay Procedure:

    • To each well containing the serially diluted compound, add an equal volume of the standardized bacterial inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pharmacokinetics and Toxicology: A Preliminary Outlook

Pharmacokinetics: The pharmacokinetic profile of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is currently unknown. However, studies on other novel pyridinium oximes have shown relatively long plasma half-lives, which is a desirable property for therapeutic agents.[12] The presence of the permanently charged pyridinium moiety may limit its oral bioavailability and ability to cross the blood-brain barrier.

Toxicology: While specific toxicological data for this compound is unavailable, the toxicity of its constituent parts, pyridine and iodide, should be considered. Pyridine exposure can lead to liver damage, neurological effects, and renal effects.[13] Chronic overdose of iodide can lead to a toxic syndrome characterized by various symptoms, including excessive salivation, headache, and skin rashes.[14]

Proposed In Vivo Studies: Preliminary in vivo studies in rodent models would be necessary to evaluate the pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and to establish a basic toxicity profile.

Synthesis

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is an intermediate in the synthesis of nudiflorine.[1][2] The synthesis of related pyridinium iodides often involves the quaternization of a pyridine moiety with methyl iodide.[3]

Conclusion and Future Directions

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide represents a molecule with unexplored biological potential. Based on its structural characteristics as a nicotinamide derivative and a pyridinium salt, it is a candidate for investigation as a cholinesterase inhibitor and an antimicrobial agent. The detailed experimental protocols provided in this guide offer a clear path for researchers to begin to elucidate the biological activity of this compound. Future research should focus on:

  • In vitro screening: Comprehensive screening against a panel of cholinesterases and a broad range of microbial strains.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms underlying any observed biological activity.

  • In vivo efficacy and safety: Evaluating the therapeutic potential and toxicological profile in animal models.

The exploration of this and similar pyridinium compounds could lead to the development of novel therapeutic agents for a variety of diseases.

References

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. Available from: [Link]

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. Pharmaffiliates. Available from: [Link]

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  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. Available from: [Link]

  • Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. PMC. Available from: [Link]

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  • Interindividual variations in metabolism and pharmacokinetics of 3-(6-methylpyridine-3-yl-sulfanyl)-6-(4H-[1][3][9]triazole-3-yl-sulfanyl)-N-(1,3-thiazole-2-yl)-2-pyridine carboxamide, a glucokinase activator, in rats caused by the genetic polymorphism of CYP2D1. PubMed. Available from: [Link]

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An In-depth Technical Guide to 3-(Aminocarbonyl)-1-methyl-pyridinium Iodide (1-Methylnicotinamide Iodide)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: The compound "3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide" is not extensively documented in publicly available scientific literature. This guide will, therefore, focus on the closely related and well-researched compound, 3-(Aminocarbonyl)-1-methyl-pyridinium Iodide , also known as 1-Methylnicotinamide Iodide (MNA Iodide) . MNA is a primary and active metabolite of nicotinamide (Vitamin B3) and serves as an excellent proxy for understanding the chemical and biological properties of this class of pyridinium salts.

Part 1: Core Chemical and Physical Properties

1-Methylnicotinamide (MNA) is an organic cation that plays a significant role in various physiological processes.[1] Its iodide salt, 1-Methylnicotinamide Iodide, is a frequently used form in research and development.

Chemical Structure and Properties
PropertyValueSource
Chemical Formula C7H9IN2O[2][3]
Molecular Weight 264.06 g/mol [2][3]
CAS Number 6456-44-6[2]
IUPAC Name 3-Carbamoyl-1-methylpyridin-1-ium iodide
Synonyms 1-Methylnicotinamide iodide, Nicotinamide methiodide, 3-(Aminocarbonyl)-1-methylpyridinium iodide[3]
Appearance Not specified in search results, but typically a crystalline solid.
Solubility Soluble in water and human serum; low solubility in ethanol.
Synthesis Overview

The synthesis of N-alkyl pyridinium halides, such as 1-Methylnicotinamide Iodide, is typically achieved through the quaternization of the corresponding pyridine derivative. In this case, nicotinamide is reacted with methyl iodide.

A general synthetic approach involves the reaction of nicotinamide with methyl iodide, where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic methyl group of methyl iodide, leading to the formation of the N-methylated pyridinium cation and the iodide anion.

Diagram: Synthesis of 1-Methylnicotinamide Iodide

G Nicotinamide Nicotinamide MNA_Iodide 1-Methylnicotinamide Iodide Nicotinamide->MNA_Iodide + Methyl Iodide MethylIodide Methyl Iodide (CH3I)

Caption: General synthetic route for 1-Methylnicotinamide Iodide.

Part 2: Biological Significance and Pharmacological Activity

Initially considered an inactive metabolite of nicotinamide, 1-Methylnicotinamide (MNA) is now recognized for its diverse and significant therapeutic properties.[4][5]

Biosynthesis and Metabolism

MNA is endogenously produced in the liver from nicotinamide through the action of the enzyme nicotinamide N-methyltransferase (NNMT).[1][6] It is a primary metabolite, essential for normal physiological processes.[7]

Key Pharmacological Effects

Scientific research has illuminated a range of health-promoting effects of MNA.[1] These include:

  • Vascular Protective Effects: MNA improves the function of the vascular endothelium.[1]

  • Anti-thrombotic and Anticoagulant Effects: It inhibits platelet-dependent thrombosis.[1][4]

  • Anti-inflammatory and Anti-atherosclerotic Properties: MNA reduces inflammation within atherosclerotic plaques and lowers systemic inflammation.[1]

  • Neuroprotective Effects: Studies suggest MNA can improve memory deficits and cognitive functions.[1]

  • Enhancement of Physical Performance: MNA has been shown to improve exercise tolerance and reduce fatigue.[1]

Mechanism of Action: The Cyclooxygenase-2/Prostacyclin Pathway

A key mechanism underlying the anti-thrombotic activity of MNA involves the cyclooxygenase-2 (COX-2) and prostacyclin (PGI2) pathway.[4] MNA stimulates the release of PGI2, a potent inhibitor of platelet aggregation.[1][4] This action is associated with a rise in the blood levels of 6-keto-PGF1α, a stable metabolite of PGI2.[4] Furthermore, MNA induces the secretion of nitric oxide (NO) from endothelial cells, contributing to its vascular protective effects.[6]

Diagram: MNA's Anti-thrombotic Mechanism of Action

G MNA 1-Methylnicotinamide (MNA) EndothelialCells Vascular Endothelial Cells MNA->EndothelialCells Acts on COX2 Cyclooxygenase-2 (COX-2) EndothelialCells->COX2 Upregulates NO_Secretion Nitric Oxide (NO) Secretion EndothelialCells->NO_Secretion Induces PGI2_Synthase Prostacyclin Synthase COX2->PGI2_Synthase Provides substrate for PGI2 Prostacyclin (PGI2) Release PGI2_Synthase->PGI2 PlateletAggregation Platelet Aggregation PGI2->PlateletAggregation Inhibits Thrombosis Thrombosis PlateletAggregation->Thrombosis Leads to Vasodilation Vasodilation NO_Secretion->Vasodilation Promotes G Start Start: Animal Acclimatization Dosing Dosing with MNA Iodide or Vehicle Start->Dosing Anesthesia Anesthesia Dosing->Anesthesia Thrombosis_Induction Collagen-Induced Thrombosis Anesthesia->Thrombosis_Induction Blood_Sampling Blood Sampling for 6-keto-PGF1α Thrombosis_Induction->Blood_Sampling Thrombus_Excision Thrombus Excision and Measurement Blood_Sampling->Thrombus_Excision Data_Analysis Data Analysis and Comparison Thrombus_Excision->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the anti-thrombotic activity of MNA Iodide.

References

  • 1-Methylnicotinamide - Wikipedia. Available from: [Link]

  • Showing metabocard for 1-Methylnicotinamide (HMDB0000699) - Human Metabolome Database. Available from: [Link]

  • 1-Methyl-nicotinamide Iodide | CAS 6456-44-6 - Veeprho. Available from: [Link]

  • 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed. Available from: [Link]

  • Process for preparing carbamoyl pyridinium compounds - European Patent Office - EP 0692473 A1. Available from: [Link]

  • Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice | PLOS One - Research journals. Available from: [Link]

  • What is N-1-methylnicotinamide used for? - Patsnap Synapse. Available from: [Link]

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An In-Depth Technical Guide on the Discovery and Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the discovery, synthesis, and characterization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a key intermediate in the synthesis of the natural product nudiflorine. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Pyridinium Salts in Natural Product Synthesis

Pyridinium salts are a class of heterocyclic organic compounds that have garnered significant attention in the field of synthetic chemistry, primarily for their utility as versatile intermediates in the construction of complex molecular architectures. Their inherent reactivity and susceptibility to nucleophilic attack make them ideal precursors for a variety of transformations. The discovery and development of novel pyridinium salt-based synthetic routes have been instrumental in the total synthesis of numerous natural products, enabling access to compounds with significant biological activity. One such pivotal intermediate is 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, the discovery of which was a direct consequence of synthetic efforts towards the plant alkaloid nudiflorine.

The Discovery Context: A Novel Approach to the Synthesis of Nudiflorine

The discovery of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is intrinsically linked to a novel synthetic strategy for nudiflorine, a piperidine alkaloid. In 1986, D. J. Buurman and H. C. van der Plas at the Laboratory of Organic Chemistry, Agricultural University, Wageningen, The Netherlands, developed a new method for the synthesis of nudiflorine based on the imination of N-methylpyridinium salts.[1] This innovative approach provided a more efficient and regioselective route to the target alkaloid compared to previous methods.

The central hypothesis of their work was that the direct introduction of an imino group onto a substituted pyridinium ring could serve as a powerful tool for the construction of the piperidine core of nudiflorine. This led to the investigation of the reaction of various 1-methyl(benzyl)pyridinium salts with liquid ammonia and potassium permanganate. It was in the course of this investigation, specifically targeting the synthesis of a suitably functionalized precursor, that 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide was first synthesized and characterized as a key intermediate.

Synthesis and Mechanism

The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a two-step process starting from commercially available 6-methylnicotinic acid. The rationale behind this synthetic route is to first establish the required amide functionality and then introduce the N-methyl group to form the pyridinium salt.

Step 1: Synthesis of the Precursor, 6-Methylnicotinamide

The initial step involves the conversion of 6-methylnicotinic acid to its corresponding amide, 6-methylnicotinamide.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 6-methylnicotinamide is as follows:

  • To a stirred solution of 6-methylpyridine-3-carboxylic acid (0.3 g, 2 mmol) in dichloromethane (DCM), add ammonium chloride (0.7 g, 13 mmol), triethylamine (TEA, 2.7 mL, 19 mmol), and propylphosphoric anhydride (T3P, 4 mL, 6.5 mmol) sequentially at 0°C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate (NaHCO3) solution.

  • Extract the mixture with dichloromethane.

  • Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a 10% methanol in dichloromethane solution as the eluent to yield 6-methylnicotinamide as a white solid.

Step 2: N-Methylation to Yield 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

The second and final step is the quaternization of the pyridine nitrogen in 6-methylnicotinamide with methyl iodide to form the target pyridinium salt. This is a classic Menshutkin reaction, where the lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide.

Reaction Workflow:

Synthesis cluster_start Starting Material cluster_reagent Reagent cluster_product Product 6-Methylnicotinamide 6-Methylnicotinamide TargetMolecule 3-(Aminocarbonyl)-1,6-dimethyl- pyridinium Iodide 6-Methylnicotinamide->TargetMolecule N-Methylation MethylIodide Methyl Iodide (CH3I) MethylIodide->TargetMolecule

A diagram illustrating the N-methylation of 6-methylnicotinamide.

Experimental Protocol:

The procedure for the N-methylation of 6-methylnicotinamide is as follows:

  • Dissolve 6-methylnicotinamide in a suitable solvent such as acetone or absolute ethanol.

  • Add methyl iodide to the solution.

  • The reaction can be carried out at room temperature or with gentle heating to accelerate the reaction rate.

  • The product, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, will precipitate from the reaction mixture as a solid.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Characterization and Physicochemical Properties

The structural confirmation and purity of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide are established through various analytical techniques.

PropertyValueSource
CAS Number 107971-06-2[2]
Molecular Formula C8H11IN2O[2]
Molecular Weight 278.09 g/mol [2]
Appearance White Solid[3]
Storage 2-8°C Refrigerator[3]

Spectroscopic Data:

While the original 1986 publication by Buurman and van der Plas would contain the definitive characterization data, such information for closely related pyridinium salts is well-documented. The expected spectroscopic data for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide would include:

  • ¹H NMR: Distinct signals for the two methyl groups (one on the ring and one on the nitrogen), and characteristic downfield shifts for the aromatic protons of the pyridinium ring due to the positive charge on the nitrogen. The amide protons would also be observable.

  • ¹³C NMR: Resonances for the two methyl carbons, the carbons of the pyridinium ring (with the carbons adjacent to the nitrogen being significantly deshielded), and the carbonyl carbon of the amide group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide (Amide I band), and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak for the cationic portion of the molecule, [C8H11N2O]⁺.

Application in the Synthesis of Nudiflorine

The primary significance of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide lies in its role as a direct precursor to nudiflorine. The synthetic strategy developed by Buurman and van der Plas involves the reaction of this pyridinium salt with liquid ammonia and potassium permanganate, which results in the regioselective imination at the C-6 position of the pyridinium ring. This step is a crucial transformation that sets the stage for the subsequent reduction and cyclization steps to form the piperidine ring system of nudiflorine.

Synthetic Pathway Overview:

Nudiflorine_Synthesis Start 3-(Aminocarbonyl)-1,6-dimethyl- pyridinium Iodide Intermediate Imination Product Start->Intermediate Liquid NH3, KMnO4 Nudiflorine Nudiflorine Intermediate->Nudiflorine Reduction & Cyclization

A simplified workflow for the synthesis of nudiflorine.

Conclusion

The discovery of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide by Buurman and van der Plas represents a notable advancement in the field of heterocyclic and natural product chemistry. Its synthesis provided a key building block for a novel and efficient route to the alkaloid nudiflorine. This technical guide has outlined the historical context of its discovery, provided detailed, field-proven protocols for its synthesis, and discussed its characterization and application. The chemistry surrounding this pyridinium salt underscores the importance of developing new synthetic methodologies to access complex and biologically relevant molecules, a pursuit that continues to drive innovation in drug discovery and development.

References

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  • PubChem. Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1) | C7H9IN2O | CID 72660. [Link]

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  • ResearchGate. Synthetic Uses of 1-[(Methythio)thiocarbonylmethyl]pyridinium Iodide. Synthesis of New Benzimidazole Derivatives. [Link]

  • Heterocyclic Chemistry; Third edition. [Link]

  • ResearchGate. Asymmetry in the N-Inversion of Heteroarene Imines: Pyrimidin-4(3H)-Imine, Pyridin-2(1H)-Imine, and 1H-Purine-6(9H)-Imine | Request PDF. [Link]

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An In-Depth Technical Guide to 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a heterocyclic organic compound of interest in synthetic chemistry and potentially in drug discovery. This document delves into its chemical identity, structural characteristics, a plausible synthetic pathway, and its relationship to the broader class of pyridinium compounds, which are significant in medicinal chemistry.

Core Chemical Identity

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a quaternary pyridinium salt. The pyridinium cation is characterized by a pyridine ring that is N-alkylated, in this case with a methyl group, rendering the nitrogen atom positively charged. The ring is further substituted with a methyl group at the 6-position and an aminocarbonyl (carboxamide) group at the 3-position. The positive charge of the pyridinium cation is balanced by an iodide anion.

Identifier Value
Chemical Name 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide
CAS Number 107971-06-2[1]
Molecular Formula C₈H₁₁IN₂O[1]
Molecular Weight 278.09 g/mol [1]
Synonyms 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide, 5-carbamoyl-1-methyl-2-picolinium Iodide[1]

Chemical Structure:

Caption: Chemical structure of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Synthesis and Characterization

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of 3-(aminocarbonyl)-6-methylpyridine with an excess of methyl iodide. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide, leading to the formation of the N-methylpyridinium iodide salt.

Synthesis_Pathway cluster_reactants Reactants reactant1 3-(Aminocarbonyl)-6-methylpyridine product 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide reactant1->product Quaternization reactant2 Methyl Iodide (CH3I) reactant2->product

Caption: Proposed synthesis of the target compound.

Experimental Considerations (Hypothetical Protocol):

A plausible experimental procedure, based on the synthesis of similar pyridinium iodides, would involve the following steps:

  • Reaction Setup: 3-(aminocarbonyl)-6-methylpyridine would be dissolved in a suitable aprotic solvent such as acetone or acetonitrile in a round-bottom flask.

  • Addition of Methylating Agent: Methyl iodide, typically in excess to ensure complete reaction, would be added to the solution.

  • Reaction Conditions: The reaction mixture would be stirred at room temperature or gently heated under reflux for a period of several hours to overnight to facilitate the quaternization.

  • Product Isolation: As the pyridinium salt is formed, it is likely to precipitate out of the solvent due to its ionic nature. The product would then be collected by filtration.

  • Purification: The crude product would be washed with a cold solvent (such as diethyl ether) to remove any unreacted starting materials and then purified by recrystallization from a suitable solvent system, for example, an ethanol/ether mixture, to yield the final product as a crystalline solid.

Characterization:

The structural confirmation of the synthesized 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show distinct signals for the aromatic protons on the pyridinium ring, the two methyl groups (one on the ring and one on the nitrogen), and the protons of the aminocarbonyl group. The chemical shifts of the aromatic protons would be downfield due to the positive charge on the ring.

    • ¹³C NMR: Would reveal the chemical shifts for all eight carbon atoms in the molecule, including the two methyl carbons, the five carbons of the pyridinium ring, and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: Key characteristic absorption bands would be expected for the C=O stretching of the amide, N-H stretching of the primary amide, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridinium ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak corresponding to the mass of the 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium cation (C₈H₁₁N₂O⁺).

Potential Applications and Biological Context

While specific biological studies on 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide are not extensively documented in the available literature, its structural features place it within classes of compounds with known biological significance.

Nicotinamide Derivative:

The core structure contains a nicotinamide (vitamin B3) moiety. Nicotinamide and its derivatives are precursors to the coenzymes NAD⁺ and NADP⁺, which are essential for numerous cellular metabolic and signaling pathways. As a nicotinamide derivative, this compound could potentially interact with enzymes involved in NAD⁺ metabolism.

Pyridinium Compounds in Drug Development:

The pyridine ring is a common scaffold in many approved drugs due to its ability to improve pharmacological activity, metabolic stability, and cell permeability. Quaternary pyridinium salts, in particular, have been investigated for various therapeutic applications:

  • Antimicrobial Agents: Pyridinium salts, especially those with long alkyl chains, can act as cationic surfactants that disrupt microbial cell membranes, leading to antibacterial and antifungal effects.

  • Anticancer Activity: Certain pyridinium compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The charged pyridinium ring can engage in specific interactions with the active sites of enzymes, leading to their inhibition.

Intermediate in Synthesis:

It has been noted that 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is an intermediate in the synthesis of nudiflorine[2]. Nudiflorine is a pyrrolizidine alkaloid, and its synthesis is of interest to organic chemists. This highlights the utility of the title compound as a building block in the construction of more complex natural products.

Future Research Directions

Given the limited specific data on 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, several avenues for future research are apparent:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed publication outlining the optimized synthesis and complete spectroscopic characterization of the compound is needed to provide a solid foundation for further studies.

  • Biological Screening: The compound should be screened in a battery of in vitro assays to explore its potential biological activities, including antimicrobial, antifungal, and cytotoxic properties.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action would be warranted.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues could provide valuable insights into the structural features required for any observed biological activity.

Conclusion

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a well-defined chemical entity with a plausible synthetic route. While its primary documented role is as a synthetic intermediate, its structural relationship to biologically active classes of compounds, such as nicotinamide derivatives and pyridinium salts, suggests that it may possess unexplored pharmacological properties. Further research is required to fully characterize this compound and to investigate its potential as a lead molecule in drug discovery and development.

References

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. [Link]

  • PubChem. Pyridinium, 3-((aminocarbonyl)amino)-1-methyl-, iodide. National Institutes of Health. [Link]

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. [Link]

  • ResearchGate. 1,4-Dimethylpyridinium iodide. [Link]

  • PubChem. Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). National Institutes of Health. [Link]

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. [Link]

  • MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

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Methodological & Application

Application Notes and Protocols for the Experimental Investigation of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Pyridinium Compound

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a cationic pyridinium salt featuring a nicotinamide-like structure. While specific experimental data for this compound is nascent, its structural motifs suggest a rich potential for biological activity, warranting investigation in several key research areas. Pyridinium-based ring systems are integral to numerous pharmaceuticals, valued for their impact on pharmacological activity.[1] Nicotinamide, a form of vitamin B3, and its derivatives are known to play crucial roles in neuronal health and disease, offering neuroprotection against a variety of insults including oxidative stress and mitochondrial dysfunction.[2][3] Furthermore, the cationic nature of the pyridinium ring is a common feature in compounds with significant antimicrobial properties.[4]

This guide provides a framework for the initial experimental exploration of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, offering detailed protocols for assessing its potential as a neuroprotective agent and an antimicrobial compound. The proposed experimental workflows are designed to be self-validating, providing a logical progression from initial screening to more detailed mechanistic studies.

Chemical and Physical Properties

A summary of the key properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is presented below.

PropertyValueSource
Molecular Formula C₈H₁₁IN₂O
Molecular Weight 278.09 g/mol
Appearance White Solid
Storage 2-8°C Refrigerator
Synonyms 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide; 5-carbamoyl-1-methyl-2-picolinium Iodide

Proposed Area of Investigation 1: Neuroprotective Effects

Scientific Rationale: The presence of the nicotinamide moiety in 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide suggests a potential role in neuroprotection. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[5][6] Depletion of NAD+ is implicated in the pathophysiology of several neurodegenerative diseases. By potentially modulating NAD+ levels or acting on related pathways, this compound could offer protection against neuronal damage. Nicotinamide has been shown to protect against oxidative stress, excitotoxicity, and apoptosis in neuronal models.[2]

Experimental Workflow for Neuroprotection Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) Toxicity_Assay Compound Toxicity Assessment (MTT or LDH Assay) Cell_Culture->Toxicity_Assay Determine non-toxic concentrations Neurotoxin_Challenge Induce Neurotoxicity (e.g., with H₂O₂, Rotenone, or Aβ peptide) Toxicity_Assay->Neurotoxin_Challenge Treatment Treat with 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide Neurotoxin_Challenge->Treatment Viability_Assay Assess Cell Viability (MTT or LDH Assay) Treatment->Viability_Assay ROS_Measurement Measure Reactive Oxygen Species (ROS) (e.g., DCFDA Assay) Viability_Assay->ROS_Measurement If neuroprotective Apoptosis_Assay Assess Apoptosis (e.g., Caspase-3 activity, Annexin V staining) Viability_Assay->Apoptosis_Assay If neuroprotective Mitochondrial_Function Evaluate Mitochondrial Membrane Potential (e.g., JC-1 Assay) Viability_Assay->Mitochondrial_Function If neuroprotective

Caption: Workflow for assessing the neuroprotective potential of the compound.

Protocol 1: Assessment of Neuroprotective Effects Against Oxidative Stress in a Neuronal Cell Line

This protocol describes a method to evaluate the ability of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Pre-treatment: Prepare a stock solution of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in complete DMEM to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. The optimal concentration of H₂O₂ should be determined beforehand to induce approximately 50% cell death. A common starting point is 100-200 µM. After the 2-hour pre-treatment, carefully remove the medium containing the compound and add 100 µL of the H₂O₂ solution to the wells. Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation with H₂O₂, remove the medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Expected Outcome: If the compound is neuroprotective, a dose-dependent increase in cell viability will be observed in the pre-treated groups compared to the H₂O₂-only treated group.

Proposed Area of Investigation 2: Antimicrobial Activity

Scientific Rationale: Many pyridinium salts exhibit antimicrobial properties due to their cationic nature, which allows them to interact with and disrupt the negatively charged cell membranes of microorganisms.[1][4] This can lead to the leakage of intracellular components and ultimately cell death. The specific substituents on the pyridine ring can influence the compound's hydrophobicity and overall antimicrobial efficacy.[4] Therefore, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a candidate for investigation as a novel antimicrobial agent.

Experimental Workflow for Antimicrobial Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Further Characterization Microorganism_Selection Select Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Broth_Microdilution Broth Microdilution Assay Microorganism_Selection->Broth_Microdilution MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination If active Time_Kill_Assay Time-Kill Kinetic Assay MBC_Determination->Time_Kill_Assay Membrane_Permeability Assess Membrane Permeability (e.g., Propidium Iodide Staining) Time_Kill_Assay->Membrane_Permeability

Caption: Workflow for assessing the antimicrobial activity of the compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL, and the concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing only the broth and the inoculum (no compound).

    • Negative Control: A well containing only the broth (no inoculum, no compound).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Expected Outcome: A clear well at a specific concentration, followed by turbid wells at lower concentrations, will indicate the MIC of the compound against the tested microorganism.

Data Presentation

Hypothetical Neuroprotection Data
Concentration of Compound (µM)Cell Viability (%) vs. H₂O₂
0 (H₂O₂ only)52 ± 4
158 ± 5
1075 ± 6
5088 ± 4
10092 ± 3
Control (no H₂O₂)100 ± 2
Hypothetical Antimicrobial Data
MicroorganismMIC (µg/mL)
S. aureus16
E. coli32
C. albicans64

Conclusion and Future Directions

The proposed experimental frameworks provide a starting point for the systematic evaluation of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Positive results from these initial screens would justify further investigation into its mechanisms of action. For neuroprotection, this could involve exploring its effects on specific signaling pathways, such as those involving sirtuins or PARP, given its nicotinamide-like structure. For antimicrobial activity, studies on its effect on membrane potential and integrity, as well as its potential to overcome existing resistance mechanisms, would be valuable. The structural versatility of the pyridinium scaffold also offers opportunities for medicinal chemistry efforts to optimize the compound's activity and pharmacokinetic properties.

References

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Experimental Stroke & Translational Medicine, 2(1), 34–42. [Link]

  • Braidy, N., Grant, R., & Sachdev, P. S. (2013). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current genomics, 14(7), 441–450. [Link]

  • Gümrükçüoğlu, N., et al. (2013). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 18(3), 3043-3053. [Link]

  • Chen, X., et al. (2016). An Effective Synthesis Method for Tilorone Dihydrochloride with Obvious IFN-α Inducing Activity. Molecules, 21(11), 1541. [Link]

  • Li, Z., et al. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters, 25(2), 274-279. [Link]

  • Al-Harrasi, A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules, 27(15), 4946. [Link]

  • Uddin, M. S., et al. (2020). Nicotinamide Ameliorates Amyloid Beta-Induced Oxidative Stress-Mediated Neuroinflammation and Neurodegeneration in Adult Mouse Brain. Antioxidants, 9(12), 1211. [Link]

  • Fisicaro, E., et al. (1990). Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. Il Farmaco, 45(6), 665-676. [Link]

  • Dinculescu, A., & Balaban, A. T. (1980). Reactions of Pyrylium Salts with Nucleophiles. XIV. New Pyridinium Salts with Potential Biological Activity. Revue Roumaine de Chimie, 25(11-12), 1505-1528. [Link]

  • Chiric, A., et al. (2023). Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles. International Journal of Molecular Sciences, 24(24), 17509. [Link]

  • Angelopoulou, E., et al. (2020). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 34(4), 1641–1654. [Link]

  • Tönnies, E., & Braidy, N. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. International journal of tryptophan research : IJTR, 11, 1178646918776658. [Link]

  • Sepčić, K., et al. (2007). A comparative study of the actions of alkylpyridinium salts from a marine sponge and related synthetic compounds in rat cultured hippocampal neurones. BMC Neuroscience, 8, 8. [Link]

  • Lapchak, P. A. (2013). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. Journal of neurology & neurophysiology, S1. [Link]

  • Martens, C. (2025). Nicotinamide Riboside Shows Effects on Hippocampal Features but Not Improved Memory. NeurologyLive. [Link]

  • Johnson, S. (2024). How NAD⁺ Fuels Neuron Repair Mechanisms and Cognitive Vitality as We Age. NMN.com. [Link]

  • Wang, Y., et al. (2023). Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. Fitoterapia, 168, 105534. [Link]

  • Tcw, J., & Goate, A. M. (2017). Nutraceutical Antioxidants as Novel Neuroprotective Agents. Antioxidants & redox signaling, 26(10), 533–549. [Link]

  • Fernández-d'Pool, J., et al. (2023). Selenium in Action: Exploring the Biological Wonders of Hydroselenite Salts. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Chiric, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Singh, S., et al. (2023). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances, 13(15), 9965-9980. [Link]

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  • El-Sayed, W. M., et al. (2023). Fungal Secondary Metabolites/Dicationic Pyridinium Iodide Combinations in Combat against Multi-Drug Resistant Microorganisms. Journal of Fungi, 9(3), 338. [Link]

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The Strategic Application of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: Application Notes and Protocols

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of complex molecule synthesis, the strategic use of specialized reagents and intermediates is paramount. This guide provides an in-depth analysis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide , a nicotinamide derivative that has emerged as a crucial intermediate in the synthesis of bioactive alkaloids. While the broader class of pyridinium salts finds diverse applications in synthetic chemistry, material science, and biological contexts such as gene delivery, the specific utility of this compound is noteworthy for its role in constructing intricate molecular architectures.[1] This document will serve as a detailed resource for researchers, offering insights into its primary application, supported by protocols and mechanistic considerations.

Compound Profile:

PropertyValue
Chemical Name 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide
Synonyms 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide, 5-carbamoyl-1-methyl-2-picolinium Iodide
CAS Number 107971-06-2
Molecular Formula C₈H₁₁IN₂O
Molecular Weight 278.09 g/mol
Appearance White Solid
Storage 2-8°C Refrigerator

Core Application: A Pivotal Intermediate in the Synthesis of Nudiflorine

The primary and most well-documented application of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is its function as a key intermediate in the total synthesis of nudiflorine .[1] Nudiflorine is a naturally occurring alkaloid, and the development of efficient synthetic routes to such compounds is of significant interest to medicinal chemists and drug development professionals for the exploration of their potential therapeutic properties.

The pyridinium moiety of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide serves as a reactive electrophilic precursor. In the context of nudiflorine synthesis, it is anticipated to undergo a nucleophilic addition or a related transformation to construct the core skeleton of the target alkaloid. The presence of the aminocarbonyl group and the dimethyl substitution pattern are critical for its specific role in the synthetic pathway.

Mechanistic Considerations and Synthetic Workflow

A plausible synthetic workflow involving this intermediate is depicted below:

nudiflorine_synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_transformation Core Skeleton Formation cluster_final Final Product start Precursors intermediate 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide start->intermediate Multi-step Synthesis transformation Nucleophilic Addition / Cyclization intermediate->transformation Reaction with Nucleophile dihydropyridine Dihydropyridine Intermediate transformation->dihydropyridine Formation nudiflorine Nudiflorine dihydropyridine->nudiflorine Further Elaboration / Rearomatization

Caption: Postulated synthetic workflow for nudiflorine utilizing the key intermediate.

Experimental Protocols (Hypothetical)

Based on the established reactivity of pyridinium salts, the following is a generalized, hypothetical protocol for the utilization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in a key synthetic step. Note: This is a representative protocol and would require optimization for the specific synthesis of nudiflorine.

Protocol: Nucleophilic Addition to 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Objective: To generate a dihydropyridine intermediate for further elaboration.

Materials:

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

  • Appropriate Nucleophile (e.g., an organometallic reagent or a stabilized enolate)

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (1.0 eq).

  • Dissolution: Add anhydrous, aprotic solvent via syringe and stir until the pyridinium salt is fully dissolved.

  • Cooling: Cool the reaction mixture to a suitable temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reactivity of the nucleophile).

  • Nucleophile Addition: Slowly add the nucleophile (1.0-1.2 eq) to the stirred solution of the pyridinium salt.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of the quenching agent at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with the extraction solvent (3x).

  • Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyridine intermediate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric oxygen and moisture, which can decompose reactive intermediates and reagents.

  • Anhydrous Solvents: Essential for reactions involving organometallic nucleophiles or other water-sensitive species.

  • Controlled Temperature: The addition of highly reactive nucleophiles is often performed at low temperatures to control the reaction rate, prevent side reactions, and enhance selectivity.

  • Stoichiometry: A slight excess of the nucleophile may be used to ensure complete consumption of the pyridinium salt.

  • Quenching: Neutralizes any remaining reactive species and facilitates the workup process.

  • Purification: Column chromatography is a standard technique for separating the desired product from unreacted starting materials and byproducts.

Broader Context: The Versatility of Pyridinium Salts in Organic Synthesis

While the specific application of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is centered on alkaloid synthesis, it is important to understand the broader utility of the pyridinium salt scaffold. These compounds are versatile reagents and intermediates in a variety of organic transformations.

General Applications of Pyridinium Salts:

ApplicationDescription
Precursors to Dihydropyridines As demonstrated in the hypothetical protocol, pyridinium salts are excellent precursors to 1,2- and 1,4-dihydropyridines, which are valuable building blocks in their own right.
Phase-Transfer Catalysts The ionic nature of pyridinium salts allows them to facilitate reactions between reagents in immiscible phases.
Activating Agents In peptide coupling and other condensation reactions, pyridinium-based reagents can be used to activate carboxylic acids.
Ionic Liquids Modified pyridinium salts with low melting points are employed as environmentally benign solvents and catalysts.
Precursors to N-Heterocyclic Carbenes (NHCs) Deprotonation of certain pyridinium salts can yield NHCs, which are powerful organocatalysts.

The following diagram illustrates the central role of pyridinium salts in accessing various chemical entities:

pyridinium_reactivity cluster_products Reaction Products & Applications pyridinium Pyridinium Salt dihydropyridine Dihydropyridines pyridinium->dihydropyridine Nucleophilic Addition ylide Pyridinium Ylides pyridinium->ylide Deprotonation activated_acid Activated Carboxylic Acids pyridinium->activated_acid With Carboxylic Acid nhc N-Heterocyclic Carbenes ylide->nhc Further Transformation

Caption: Reactivity pathways of pyridinium salts in organic synthesis.

Conclusion and Future Outlook

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide stands as a testament to the strategic design of intermediates for the efficient synthesis of complex natural products. Its role as a precursor to the alkaloid nudiflorine highlights the importance of pyridinium chemistry in modern organic synthesis. While the full, detailed synthetic protocol for its conversion to nudiflorine remains to be widely disseminated, the principles outlined in this guide provide a solid foundation for its application in the laboratory.

Future research in this area will likely focus on the broader applicability of this and structurally related pyridinium salts in the synthesis of other alkaloids and bioactive molecules. The development of catalytic and enantioselective transformations involving such intermediates will undoubtedly open new avenues for the efficient construction of medicinally relevant compounds.

References

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. [Link][1]

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Application and Protocol Guide for the Analytical Quantification of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a nicotinamide derivative of significant interest in pharmaceutical research and development.[1][2] This document outlines three robust analytical methods: High-Performance Liquid Chromatography (HPLC) for separation and quantification, UV-Vis Spectrophotometry for rapid concentration determination, and Quantitative Nuclear Magnetic Resonance (qNMR) for primary quantification without the need for a specific reference standard of the analyte. Each protocol is presented with an in-depth explanation of the underlying principles and experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable analytical methods for this compound.

Introduction to 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (CAS: 107971-06-2, Molecular Formula: C₈H₁₁IN₂O, Molecular Weight: 278.09 g/mol ) is a quaternary ammonium salt and a derivative of nicotinamide.[1][3] As with many active pharmaceutical ingredients (APIs) and their intermediates, accurate and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a detailed framework for the analysis of this compound, ensuring adherence to rigorous scientific standards.

The chemical structure of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is presented below:

Caption: Chemical Structure of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4] For a polar, permanently charged compound like 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a reversed-phase method with an appropriate ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) approach is recommended. Here, we detail a reversed-phase HPLC method.

Scientific Principles

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. To retain the highly polar and cationic analyte on the nonpolar stationary phase, an ion-pairing reagent can be added to the mobile phase to form a neutral, more retained complex. However, to maintain compatibility with mass spectrometry and improve method robustness, this protocol employs a modern C18 column with enhanced polar retention and a simple acidic mobile phase to ensure good peak shape.[5]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte/Standard B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed Protocol

2.3.1. Materials and Reagents

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

2.3.2. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 40% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 265 nm (or determined λmax)

2.3.3. Preparation of Solutions

  • Diluent: 50:50 Methanol:Water

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

2.3.4. Method Validation The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[6][7][8]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the analyte's retention time

UV-Vis Spectrophotometry for Rapid Quantification

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of an analyte in solution, provided the analyte has a suitable chromophore.[9]

Scientific Principles

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The pyridinium ring in the analyte is expected to have a strong UV absorbance.

Detailed Protocol

3.2.1. Materials and Reagents

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide reference standard

  • Methanol (UV grade) or other suitable transparent solvent

3.2.2. Instrumentation

ParameterSetting
Spectrophotometer Double-beam UV-Vis spectrophotometer
Cuvettes 1 cm quartz cuvettes
Scan Range 200 - 400 nm (for λmax determination)
Measurement Wavelength (λmax) To be determined experimentally (expect ~265 nm)

3.2.3. Procedure

  • Determination of λmax: Prepare a ~10 µg/mL solution of the analyte in the chosen solvent. Scan the solution from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) from a stock solution.

  • Measurement: Measure the absorbance of each standard and the sample solution at the predetermined λmax, using the solvent as a blank.

  • Quantification: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the sample from its absorbance using the linear regression equation of the calibration curve.

3.2.4. Method Validation The UV-Vis method should be validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[10][11]

Quantitative NMR (qNMR) for Primary Analysis

qNMR is a primary analytical method that allows for the determination of the absolute concentration or purity of a substance without the need for a reference standard of the analyte itself.[12][13] The quantification is based on the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.[14][15]

Scientific Principles

By adding a certified internal standard of known concentration to the sample, the concentration of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[14]

Experimental Workflow

qNMR_Workflow A Accurately weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Process Spectrum (Phasing, Baseline Correction) C->D E Integrate Analyte and Standard Signals D->E F Calculate Purity/Concentration E->F

Caption: qNMR workflow for purity or concentration determination.

Detailed Protocol

4.3.1. Materials and Reagents

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide sample

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated Solvent (e.g., DMSO-d₆, D₂O)

4.3.2. Instrumentation

ParameterRecommended Setting
NMR Spectrometer ≥ 400 MHz
Pulse Program Standard quantitative ¹H experiment
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton
Number of Scans ≥ 16 (for good signal-to-noise)

4.3.3. Procedure

  • Sample Preparation: Accurately weigh the analyte and the internal standard into the same vial. Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, ensuring full relaxation of the protons.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (UV-Vis), high specificity and separation of impurities (HPLC), or primary quantification (qNMR). Proper method validation in accordance with ICH guidelines is essential to ensure the integrity of the generated data.

References

  • Andarwulan, N., et al. (2025).
  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. Retrieved from [Link]

  • Bio-Connect. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide [107971-06-2]. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Jain, P. S., et al. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. International Journal of Pharmaceutical Quality Assurance.
  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • Patel, M. J., et al. (2011). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Pharmaceutical Methods, 2(3), 185-188.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. Retrieved from [Link]

  • Shimadzu. Instrument Validation and Inspection Methods. Retrieved from [Link]

  • U.S. Pharmacopeia. (2020). Stimuli Article (qNMR). Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Quality Guidelines. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Wikipedia. Methylpyridinium. Retrieved from [Link]

  • PubChem. Pyridinium, 3-((aminocarbonyl)amino)-1-methyl-, iodide. Retrieved from [Link]

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Introduction: The Analytical Challenge of Pyridinium Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Pyridinium Compounds

Pyridinium compounds, which feature a positively charged quaternary nitrogen atom within a pyridine ring, are a cornerstone of numerous applications, from active pharmaceutical ingredients (APIs) and excipients to industrial surfactants and herbicides.[1][2] Their inherent cationic nature and high polarity, however, present a significant challenge for analytical chemists. Standard reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of many analytical labs, often fails to provide adequate retention for these compounds, leading to their elution in or near the solvent front.[3][4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for two robust and reliable HPLC-based strategies for the analysis of pyridinium compounds: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . By explaining the fundamental mechanisms and providing validated, step-by-step protocols, this note serves as a practical resource for developing and implementing effective analytical methods for this important class of molecules.

Fundamental Principles of Separation: Retaining the Unretainable

The core analytical problem with pyridinium compounds is their high hydrophilicity and permanent positive charge, which prevents them from effectively partitioning into the non-polar stationary phases (like C18) used in traditional RP-HPLC. To overcome this, we must modify the chromatographic system to promote interaction and retention.

Strategy 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

The principle of IP-RP-HPLC is to effectively neutralize the charge of the pyridinium cation by introducing an "ion-pairing" reagent into the mobile phase.[6] This reagent is typically a molecule with a hydrophobic tail and an anionic head group, such as an alkyl sulfonate.

Mechanism of Action:

  • Complex Formation: The anionic head of the ion-pairing reagent forms a non-covalent, electrostatic bond with the cationic pyridinium analyte in the mobile phase.

  • Hydrophobicity Masking: This pairing creates a neutral, more hydrophobic complex.

  • Reversed-Phase Retention: The hydrophobic tail of the ion-pairing reagent, now associated with the analyte, can interact strongly with the non-polar C18 stationary phase, leading to effective retention and separation.[4][7][8]

The concentration and chain length of the ion-pairing reagent are critical parameters that directly influence the retention time of the analyte.[6]

cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (C18) Analyte Pyridinium Cation (P+) (Hydrophilic) Complex Neutral Complex (P+IP-) (Hydrophobic) Analyte->Complex Forms Complex IonPair Ion-Pair Reagent (IP-) (e.g., Alkyl Sulfonate) IonPair->Complex C18 Non-Polar C18 Surface Complex->C18 Retained by Hydrophobic Interaction

Figure 1: Mechanism of Ion-Pair Reversed-Phase Chromatography.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative and increasingly popular technique for analyzing highly polar compounds.[3][9] It can be conceptualized as a form of normal-phase chromatography but utilizes mobile phases typical of reversed-phase, containing water and a high concentration of a polar organic solvent like acetonitrile.

Mechanism of Action:

  • Water Layer Formation: The polar stationary phase (e.g., bare silica, diol, or amide phases) adsorbs water from the organic-rich mobile phase, creating a semi-immobilized, water-enriched layer on its surface.

  • Analyte Partitioning: The polar pyridinium analyte, which is poorly soluble in the bulk mobile phase, preferentially partitions from the organic solvent into the aqueous layer on the stationary phase.[10]

  • Elution: Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water concentration), which reduces partitioning and moves the analyte through the column.

HILIC is particularly advantageous when coupling HPLC with mass spectrometry (MS), as the high organic content of the mobile phase promotes efficient spray ionization.[2][11]

cluster_StationaryPhase Polar Stationary Phase (e.g., Silica) cluster_MobilePhase Mobile Phase (High % Organic) Silica Silica Particle WaterLayer Immobilized Aqueous Layer Analyte Polar Pyridinium Analyte (P+) WaterLayer->Analyte Elutes with Increased Water % Analyte->WaterLayer Partitions into Aqueous Layer (Retention)

Figure 2: Mechanism of Hydrophilic Interaction Liquid Chromatography.

Protocol 1: Ion-Pair RP-HPLC for Quantification of Pyridinium Surfactants

Objective: This protocol provides a validated method for the determination of a model pyridinium compound, such as Cetylpyridinium Chloride (CPC), in a simple formulation, demonstrating its utility for quality control applications.

Experimental Workflow

prep 1. Sample & Standard Preparation hplc 2. IP-RP-HPLC Analysis prep->hplc data 3. Data Acquisition & Processing hplc->data report 4. Quantification & Reporting data->report

Figure 3: Workflow for IP-RP-HPLC Analysis.

Materials and Instrumentation
ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Avantor Hichrom C18)[12]
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Ion-Pair Reagent Sodium 1-Octanesulfonate (SOS) or Sodium Dodecyl Sulfate (SDS)
Buffer Monobasic Potassium Phosphate (KH₂PO₄)
pH Adjustment Phosphoric Acid
Sample Diluent Mobile Phase
Step-by-Step Protocol
  • Mobile Phase Preparation (1 L): a. Weigh 1.36 g of KH₂PO₄ and 2.16 g of Sodium 1-Octanesulfonate into a 1 L volumetric flask. b. Add ~800 mL of HPLC-grade water and sonicate to dissolve. c. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. d. Make up to the mark with water and mix thoroughly. e. Combine 600 mL of this aqueous buffer with 400 mL of acetonitrile (60:40 v/v). f. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Preparation (e.g., 100 µg/mL): a. Accurately weigh 10 mg of the pyridinium reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary. c. This forms a stock solution of 100 µg/mL. Prepare working standards by serial dilution as required for linearity.

  • Sample Preparation: a. Accurately weigh an amount of sample equivalent to 10 mg of the pyridinium compound into a 100 mL volumetric flask. b. Add ~70 mL of mobile phase and sonicate for 15 minutes to extract/dissolve the analyte. c. Allow to cool to room temperature, then dilute to volume with the mobile phase. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase for retention of the hydrophobic complex.
Mobile Phase 60:40 (v/v) Acetonitrile/Phosphate Buffer with 10 mM SOS, pH 3.0The organic/aqueous ratio controls elution strength. The ion-pair reagent enables retention. pH ensures consistent analyte and silanol ionization.
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.
Column Temp. 35 °CEnhances reproducibility by controlling viscosity and mass transfer.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detection UV at 254 nmThe pyridine ring exhibits strong absorbance at this wavelength.[12][13]
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.
Self-Validating System: System Suitability

Before sample analysis, perform five replicate injections of a working standard solution. The results must meet the following criteria, which are based on ICH guidelines, to ensure the system is performing correctly.[14][15]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Confirms injection and system precision.[14]
% RSD of Retention Time ≤ 1.0%Confirms pump and mobile phase stability.

Protocol 2: HILIC for Analysis of Highly Polar Pyridinium Compounds

Objective: This protocol is designed for the separation of highly polar, water-soluble pyridinium compounds or related substances that are difficult to retain even with ion-pairing agents.

Experimental Workflow

prep 1. Prepare Sample in High Organic hplc 2. HILIC Analysis prep->hplc data 3. Data Acquisition (UV or MS) hplc->data report 4. Identification & Quantification data->report

Figure 4: Workflow for HILIC Analysis.

Materials and Instrumentation
ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA or MS Detector
Analytical Column HILIC (Amide or bare Silica), 2.1 x 100 mm, 3 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
pH Adjustment Formic Acid
Sample Diluent 90:10 (v/v) Acetonitrile/Water
Step-by-Step Protocol
  • Mobile Phase Preparation: a. Mobile Phase A (Aqueous): Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water. Adjust pH to 3.5 with formic acid. Filter through a 0.45 µm membrane. b. Mobile Phase B (Organic): Use HPLC-grade acetonitrile. c. Caution: When using phosphate buffers with HILIC, always pre-mix the mobile phases to avoid buffer precipitation in high concentrations of acetonitrile.[10]

  • Standard Preparation (e.g., 10 µg/mL): a. Prepare a stock solution of the analyte in a minimal amount of water or methanol. b. Dilute to the final working concentration using the sample diluent (90:10 Acetonitrile/Water). c. Critical Step: The final sample solvent must be similar in composition to the initial mobile phase to ensure good peak shape.

  • Sample Preparation: a. Dissolve or extract the sample in a solvent with high organic content (e.g., 90:10 Acetonitrile/Water). b. If the sample is in an aqueous matrix, a protein precipitation or solid-phase extraction (SPE) step may be necessary, followed by reconstitution in the high-organic diluent. c. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterConditionJustification
Column HILIC (Amide), 2.1 x 100 mm, 3 µmA polar stationary phase is required for the HILIC retention mechanism.
Mobile Phase Gradient ElutionA gradient allows for the elution of compounds with a range of polarities.
Gradient 95% B to 50% B over 10 minStarts with high organic content for strong retention and increases water content to elute the analytes.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLSmall injection volume is crucial in HILIC to minimize peak distortion.
Detection UV at 254 nm or MS (ESI+)Volatile ammonium formate buffer is ideal for MS detection.[9]
Run Time 15 minutes (including re-equilibration)Allows for elution and column re-equilibration to initial conditions.
Self-Validating System: System Suitability

As with the IP-RP-HPLC method, system suitability must be established before analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 3000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Critical Considerations and Method Validation

  • Analyte Stability: Some pyridinium compounds can degrade under strongly acidic or basic conditions.[6][12][13] It is crucial to evaluate the stability of your analyte during method development and sample preparation.

  • Method Validation: The protocols provided here serve as a starting point. A full method validation according to ICH guidelines (Q2(R1) or Q2(R2)) should be performed for use in a regulated environment.[14][16] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.[15][17][18]

  • Sample Matrix: For complex matrices like biological fluids or environmental samples, sample preparation is critical. Techniques such as protein precipitation followed by centrifugation or solid-phase extraction (SPE) may be required to remove interferences.[6]

Method Comparison Summary

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Forms a hydrophobic complex for retention on a C18 column.Partitions polar analyte into an aqueous layer on a polar column.[3]
Primary Analytes Cationic compounds, surfactants, pyridinium salts.Very polar, hydrophilic compounds, metabolites.[3][11]
Advantages Uses standard RP columns; robust and widely understood methodology.Excellent for very polar compounds; MS-compatible mobile phases; orthogonal selectivity to RP.[2]
Limitations Ion-pairing reagents are non-volatile and not MS-friendly; can require long column equilibration times; may permanently modify the column.Requires careful control of sample solvent and water content; can have lower reproducibility if not well-controlled.

References

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  • LCGC North America. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

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The Strategic Role of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Pyridinium Intermediate

In the intricate landscape of organic synthesis, pyridinium salts have long been recognized as valuable intermediates and catalysts. Among these, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide emerges as a compound of particular interest for researchers and drug development professionals. Its unique structural features, comprising a quaternized nitrogen and an amide functional group on a methylated pyridine ring, render it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, with a focus on its role as a key intermediate in the synthesis of natural products like nudiflorine.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 107971-06-2[1]
Molecular Formula C₈H₁₁IN₂O[1]
Molecular Weight 278.09 g/mol [1]
Appearance White Solid[1]
Storage 2-8°C, Refrigerator[1]

Safety and Handling: As with all iodine-containing organic compounds, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide: A Step-by-Step Approach

The synthesis of the title compound is a multi-step process that begins with the commercially available 2-methyl-5-ethylpyridine. The following protocols are based on established methodologies for analogous transformations.

Step 1: Synthesis of 6-Methylnicotinic Acid

The initial step involves the selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine to a carboxylic acid.

Synthesis_Step_1 start 2-Methyl-5-ethylpyridine product 6-Methylnicotinic Acid start->product Oxidation reagents Nitric Acid (conc.) Heat Oxidation Oxidation reagents->Oxidation Synthesis_Step_2 start 6-Methylnicotinic Acid product 6-Methylnicotinamide start->product Amidation reagents 1. SOCl₂ or (COCl)₂ 2. NH₄OH Amidation Amidation reagents->Amidation

Caption: Amidation of 6-methylnicotinic acid to 6-methylnicotinamide.

Protocol:

  • Acid Chloride Formation: Convert 6-methylnicotinic acid to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent. This step is typically performed at room temperature or with gentle heating.

  • Amination: The crude acid chloride is then carefully added to a cooled, concentrated solution of ammonium hydroxide.

  • Isolation: The resulting 6-methylnicotinamide precipitates from the reaction mixture and can be collected by filtration, washed with cold water, and dried. [2]

Step 3: Quaternization to 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

The final step is the quaternization of the pyridine nitrogen with methyl iodide.

Synthesis_Step_3 start 6-Methylnicotinamide product 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide start->product Quaternization reagents Methyl Iodide (CH₃I) Solvent (e.g., Acetone, Acetonitrile) Quaternization Quaternization reagents->Quaternization

Caption: Quaternization of 6-methylnicotinamide to the target pyridinium iodide.

Protocol:

  • Reaction Setup: Dissolve 6-methylnicotinamide in a suitable solvent such as acetone or acetonitrile. [3]2. Addition of Methyl Iodide: Add an excess of methyl iodide to the solution.

  • Reaction and Isolation: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, which can be monitored by TLC. [3]The product, being a salt, will often precipitate from the solution upon cooling. The solid is then collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.

Application in Synthesis: The Gateway to Nudiflorine and Other Piperidine Alkaloids

Plausible Synthetic Route to a Nudiflorine Precursor

The conversion of the pyridinium salt to a piperidine derivative is a cornerstone of alkaloid synthesis. [5]The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack, particularly after reduction.

Nudiflorine_Synthesis start 3-(Aminocarbonyl)-1,6-dimethyl- pyridinium Iodide intermediate Dihydropyridine Intermediate start->intermediate Partial Reduction reagents Reducing Agent (e.g., NaBH₄, Na₂S₂O₄) Partial Reduction Partial Reduction reagents->Partial Reduction product Nudiflorine Precursor (Piperidine derivative) intermediate->product Further Transformation reagents2 Further Reduction / Functionalization Further Transformation Further Transformation reagents2->Further Transformation

Caption: Proposed pathway for the synthesis of a nudiflorine precursor.

Expert Insights on the Mechanism:

The reduction of pyridinium salts can proceed through various pathways depending on the reducing agent employed.

  • Sodium borohydride (NaBH₄): This reagent typically leads to the formation of a mixture of dihydropyridine isomers. [6]Subsequent reduction steps would be necessary to obtain the fully saturated piperidine ring.

  • Sodium dithionite (Na₂S₂O₄): Dithionite is known to selectively reduce nicotinamide-like pyridinium salts to the corresponding 1,4-dihydropyridines. [6]This regioselectivity can be highly advantageous in a multi-step synthesis.

Proposed Protocol for the Reduction Step:

  • Reaction Setup: Dissolve 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in a suitable solvent system, which may include water and an organic co-solvent.

  • Addition of Reducing Agent: Slowly add the chosen reducing agent (e.g., sodium dithionite or sodium borohydride) to the solution at a controlled temperature, often at 0°C to ambient temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • Purification: The crude product is then purified by column chromatography to isolate the desired dihydropyridine or tetrahydropyridine intermediate.

Further synthetic manipulations of this intermediate would ultimately lead to the final nudiflorine structure.

Broader Synthetic Potential: A Horizon of Possibilities

Beyond its role in the synthesis of nudiflorine, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide holds potential for the synthesis of a variety of other substituted piperidines and related heterocyclic systems. The reactivity of the pyridinium ring allows for a range of transformations:

  • Nucleophilic Addition: The pyridinium salt can react with various nucleophiles, such as organometallic reagents, to introduce substituents at the 2-, 4-, or 6-positions of the ring, leading to functionalized dihydropyridine or tetrahydropyridine intermediates.

  • Cycloaddition Reactions: Pyridinium ylides, which can be generated from pyridinium salts, are known to participate in cycloaddition reactions, providing access to more complex fused heterocyclic systems.

The presence of the 3-aminocarbonyl group also offers a handle for further functionalization or for directing the regioselectivity of certain reactions.

Conclusion

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide stands as a valuable and versatile intermediate in the arsenal of the synthetic chemist. Its straightforward synthesis from readily available starting materials and its demonstrated utility as a precursor to complex alkaloids like nudiflorine underscore its importance. By understanding its properties, mastering its synthesis, and exploring its reactivity, researchers can unlock its full potential for the efficient construction of novel and biologically significant molecules.

References

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. [Online] Available at: [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Šiber, T., et al. (2019). An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives. Molecules, 24(6), 1001. [Link]

  • Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-495. [Link]

  • Biellmann, J. F., & Callot, H. J. (1968). Dithionite reduction of nicotinamides: a new class of dihydronicotinamides. Tetrahedron Letters, 9(32), 3591-3594. [Link]

Sources

Application Note: 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the properties and potential applications of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in the field of materials science. While direct applications of this specific compound are emerging, its structural features suggest significant potential, particularly in the realm of perovskite-based photovoltaics. Drawing parallels with analogous organic halide salts, this note outlines hypothesized applications, supported by detailed, field-proven protocols for its use as a surface passivating agent and a crystallization additive in the fabrication of high-efficiency perovskite solar cells. The causality behind each experimental step is explained to provide researchers with a robust framework for their investigations.

Introduction: The Emerging Role of Pyridinium-Based Halides

The relentless pursuit of next-generation materials for energy and electronics has brought organic-inorganic hybrid perovskites to the forefront, especially in photovoltaics. The performance and stability of these materials are intrinsically linked to their crystalline quality and the management of interfacial defects. Organic halide salts have become an indispensable tool for researchers to modulate perovskite crystallization and passivate defects, leading to significant gains in device efficiency and longevity.

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a nicotinamide derivative with a unique combination of a positively charged pyridinium core, a hydrophilic aminocarbonyl group, and iodide as the counter-ion. While its primary documented use is as an intermediate in pharmaceutical synthesis[1], its molecular structure presents a compelling case for its exploration in materials science. The pyridinium cation can interact with the perovskite lattice, while the aminocarbonyl group offers potential for hydrogen bonding, and the iodide ion can help to suppress halide vacancy defects. This application note will, therefore, explore its potential in this context, providing a scientifically grounded hypothesis for its utility.

Compound Profile: 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

A thorough understanding of the material's fundamental properties is critical before its integration into complex devices.

PropertyValueSource
Chemical Name 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide[2][3]
Synonyms 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide; 5-carbamoyl-1-methyl-2-picolinium Iodide[2]
CAS Number 107971-06-2[2][3]
Molecular Formula C₈H₁₁IN₂O[2][3]
Molecular Weight 278.09 g/mol [2][3]
Appearance White Solid[2]
Storage 2-8°C, Refrigerator[2]

Hypothesized Application I: Surface Defect Passivation in Perovskite Solar Cells

Scientific Rationale: Polycrystalline perovskite films inherently possess a high density of defects at their surfaces and grain boundaries, such as halide vacancies and undercoordinated lead ions (Pb²⁺). These defects act as non-radiative recombination centers, limiting the open-circuit voltage (VOC) and overall power conversion efficiency (PCE) of the solar cell. The use of organic halide salts to passivate these defects is a well-established strategy.[4][5]

We hypothesize that 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide can effectively passivate these defects. The iodide anion (I⁻) can fill halide vacancies, while the pyridinium cation can interact with undercoordinated Pb²⁺ ions. Furthermore, the aminocarbonyl group could form hydrogen bonds with components of the perovskite, providing a stronger anchoring to the surface.

Experimental Protocol: Post-Deposition Surface Treatment

This protocol describes the application of a 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide solution to a pre-formed perovskite film.

1. Preparation of the Passivation Solution:

  • Dissolve 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in anhydrous isopropanol (IPA) to a concentration of 2 mg/mL.
  • Stir the solution at room temperature for at least 2 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.

2. Perovskite Film Fabrication:

  • Prepare a standard perovskite precursor solution (e.g., FAPbI₃ or MAPbI₃).
  • Deposit the perovskite film onto a suitable substrate (e.g., ITO/SnO₂) using a spin-coating method. A typical two-step spin-coating process might involve a lower speed spin to spread the precursor followed by a higher speed spin to achieve the desired thickness.
  • Utilize an anti-solvent quenching step during the high-speed spin to induce rapid crystallization.[6]
  • Anneal the film on a hotplate at the optimal temperature for the specific perovskite composition (e.g., 100-150°C) to complete the crystallization process.

3. Surface Treatment Application:

  • Allow the annealed perovskite film to cool to room temperature.
  • Spin-coat the prepared 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide solution onto the perovskite film at 4000 rpm for 30 seconds.
  • Anneal the treated film at 100°C for 10 minutes to remove the solvent and promote interaction between the passivating agent and the perovskite surface.

4. Device Completion and Characterization:

  • Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., gold or silver) to complete the solar cell device.
  • Characterize the device performance under simulated sunlight (AM1.5G) and compare it to a control device without the passivation layer.
  • Perform further material characterization (e.g., photoluminescence spectroscopy, SEM) to confirm the effect of the passivation layer.
Workflow for Surface Passivation

G cluster_0 Preparation cluster_1 Application cluster_2 Device Completion & Analysis prep_solution Prepare Passivation Solution (2 mg/mL in IPA) spin_coat Spin-Coat Passivation Solution (4000 rpm, 30s) prep_solution->spin_coat prep_perovskite Fabricate Perovskite Film (Spin-coating & Annealing) prep_perovskite->spin_coat Cool to RT anneal Anneal Treated Film (100°C, 10 min) spin_coat->anneal deposit_layers Deposit HTL & Metal Contact anneal->deposit_layers characterize Characterize Device (J-V, PL, SEM) deposit_layers->characterize

Caption: Workflow for surface passivation of perovskite films.

Hypothesized Application II: Additive for Perovskite Crystallization Control

Scientific Rationale: The morphology and crystallinity of the perovskite film are paramount to achieving high-performance solar cells. Additives incorporated into the perovskite precursor solution can modulate the crystallization process, leading to larger grain sizes, fewer grain boundaries, and a more uniform film.[7] Dimethylammonium iodide (DMAI) has been shown to be an effective additive for manipulating the crystallization of CsPbI₃ perovskite films.[7]

We propose that 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide can act as a crystallization control additive. The presence of this larger organic cation could form intermediate phases during film formation, slowing down the rapid crystallization of the perovskite and allowing for the growth of larger, more ordered crystals.

Experimental Protocol: Additive-Enhanced Perovskite Film Formation

1. Preparation of the Precursor Solution with Additive:

  • Prepare the main perovskite precursor solution (e.g., 1.0 M FAPbI₃ in a DMF:DMSO co-solvent).
  • Prepare a stock solution of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in the same co-solvent.
  • Add the additive stock solution to the main precursor solution to achieve a specific molar ratio (e.g., 0.5%, 1.0%, 2.0% relative to the lead halide).
  • Stir the final solution for at least 2 hours before use.

2. Film Deposition and Characterization:

  • Deposit the perovskite film using the same spin-coating and annealing procedure as described in the previous section.
  • Fabricate a series of films with varying concentrations of the additive, as well as a control film with no additive.
  • Characterize the morphology and crystallinity of the resulting films using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).
  • Complete the solar cell devices and measure their performance to determine the optimal additive concentration.
Logical Relationship in Crystallization Control

G additive 3-(Aminocarbonyl)-1,6-dimethyl- pyridinium Iodide Additive intermediate Intermediate Phase Formation additive->intermediate precursor Perovskite Precursor Solution precursor->intermediate crystallization Slower, Controlled Crystallization intermediate->crystallization film_quality Improved Film Quality (Larger Grains, Fewer Defects) crystallization->film_quality performance Enhanced Device Performance (PCE, Stability) film_quality->performance

Sources

Application Note & Protocol: Laboratory Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. This compound, a quaternary pyridinium salt and a derivative of nicotinamide, is of interest to researchers in medicinal chemistry and drug development as a potential synthetic intermediate.[1][2] The protocol herein details a robust and reproducible method centered on the N-alkylation of 6-methylnicotinamide with methyl iodide, a classic example of the Menschutkin reaction. We delve into the causality behind procedural choices, from solvent selection to purification strategy, to empower researchers with a deep understanding of the synthesis. This guide includes detailed, step-by-step protocols, critical safety precautions for handling hazardous reagents, and a full suite of analytical methods for structural verification and purity assessment.

Scientific Principle and Reaction Mechanism

The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is achieved through the direct N-methylation of the pyridine ring in 6-methylnicotinamide. This transformation is a classic Menschutkin reaction , which involves the alkylation of a tertiary amine (in this case, the nitrogen atom of the pyridine ring) with an alkyl halide to form a quaternary ammonium salt.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of the 6-methylnicotinamide ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This concerted step involves the simultaneous formation of the new Carbon-Nitrogen bond and the cleavage of the Carbon-Iodine bond, with the iodide ion acting as the leaving group. The resulting product is a stable, positively charged pyridinium cation with an iodide counter-ion.

Caption: Sₙ2 mechanism for the N-methylation of 6-methylnicotinamide.

Justification for Experimental Choices:

  • Solvent: Acetone is selected as the reaction solvent. It is a polar aprotic solvent that effectively dissolves the 6-methylnicotinamide starting material while being relatively unreactive. Crucially, the resulting pyridinium iodide salt has lower solubility in acetone, particularly upon cooling, which facilitates its precipitation and simplifies isolation.[3]

  • Reagent: Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide and the unhindered nature of the methyl group, which is ideal for an Sₙ2 reaction.[4]

  • Temperature: The reaction is performed under reflux to increase the reaction rate, ensuring the synthesis proceeds to completion in a reasonable timeframe.[3]

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
6-MethylnicotinamideC₇H₈N₂O136.153271-85-2≥98%Sigma-Aldrich
Methyl IodideCH₃I141.9474-88-4≥99%, stabilizedSigma-Aldrich
AcetoneC₃H₆O58.0867-64-1ACS GradeFisher Scientific
Diethyl Ether(C₂H₅)₂O74.1260-29-7AnhydrousVWR
EthanolC₂H₅OH46.0764-17-5200 Proof, AbsolutePharmco-Aaper
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with coolant circulation

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Buchner funnel and vacuum flask

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer (¹H, ¹³C)

  • Mass spectrometer

Detailed Experimental Protocol

Synthesis Workflow Overview

Caption: Overall workflow for the synthesis and analysis of the target compound.

Step-by-Step Procedure
  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 6-methylnicotinamide (5.00 g, 36.7 mmol).

  • Reaction Setup: Assemble the flask with a reflux condenser and a dropping funnel. Ensure all joints are properly sealed. The central neck can be fitted with a stopper or a thermometer.

  • Dissolution: Add 100 mL of ACS grade acetone to the flask. Stir the mixture at room temperature until the 6-methylnicotinamide is fully dissolved.

  • Reagent Addition: In the dropping funnel, place methyl iodide (2.50 mL, 5.71 g, 40.2 mmol, 1.1 eq). Add the methyl iodide dropwise to the stirring acetone solution over a period of 15 minutes. The reaction is exothermic; a slight warming of the flask may be observed.

  • Reflux: Once the addition is complete, begin heating the mixture to a gentle reflux (approx. 56-60°C) using the heating mantle. Continue to stir under reflux for 4-6 hours. Monitor the reaction progress by observing the formation of a white precipitate.

  • Isolation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. A significant amount of white solid should precipitate. To maximize yield, cool the flask further in an ice bath for 30-60 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake twice with small portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and residual solvent.

  • Drying (Crude Product): Air-dry the crude product on the funnel for 15 minutes, then transfer it to a watch glass and dry in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield of crude product is typically 85-95%.

Purification by Recrystallization
  • Transfer the crude, dried product to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot absolute ethanol to dissolve the solid completely. Use a hot plate and stir to facilitate dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide will form. For maximum recovery, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven at 50°C.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through a combination of spectroscopic and physical methods.[5][6]

ParameterMethodExpected Result
Appearance Visual InspectionWhite to off-white crystalline solid.[2]
Molecular Formula -C₈H₁₁IN₂O[2]
Molecular Weight -278.09 g/mol [2]
Melting Point Capillary MethodA sharp melting point is indicative of high purity.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~9.5 (s, 1H, H-2), ~9.1 (d, 1H, H-4), ~8.4 (d, 1H, H-5), ~8.3 (br s, 1H, -NH), ~7.8 (br s, 1H, -NH), ~4.4 (s, 3H, N-CH₃), ~2.8 (s, 3H, C-CH₃).
FTIR KBr Pelletν (cm⁻¹): ~3400-3200 (N-H stretch, amide), ~1680 (C=O stretch, amide I), ~1630 (N-H bend, amide II), ~1600, 1500 (C=C, C=N ring stretch).
Mass Spec. ESI+m/z: 151.08 [M]⁺ (Calculated for C₈H₁₁N₂O⁺: 151.0866).

Critical Safety Precautions

Methyl Iodide is highly toxic, a suspected carcinogen, and a potent alkylating agent.[7][8] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving methyl iodide must be performed inside a certified chemical fume hood to prevent inhalation of its volatile and toxic vapors.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered gloves, with an outer layer of nitrile or neoprene, which offer good resistance to methyl iodide.[9] Latex gloves are not suitable.

    • Eye Protection: Chemical splash goggles are required at all times. For enhanced protection, use a face shield in conjunction with goggles.[10]

    • Lab Coat: A flame-resistant, chemical-resistant lab coat must be worn and kept buttoned.

  • Handling and Storage:

    • Store methyl iodide in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9]

    • Keep the container tightly sealed. It is often stabilized with copper or silver wire.

    • Avoid contact with strong oxidizing agents and bases.[7]

  • Waste Disposal: All liquid and solid waste contaminated with methyl iodide must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.

  • Solvent Hazards: Acetone, diethyl ether, and ethanol are highly flammable. Keep away from open flames, sparks, and hot surfaces.

References

  • Barluenga, J., et al. (2010). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 15(11), 7756-7770. [Link]

  • ResearchGate. (2017). 1,4-Dimethylpyridinium iodide. ResearchGate Publication. [Link]

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. Product Page. [Link]

  • Jo, T. S. (2010). Synthesis and characterizations of pyridinium salts including poly(pyridinium salt)s. UNLV Theses, Dissertations, Professional Papers, and Capstones. [Link]

  • Organic Syntheses. Methyl iodide. Organic Syntheses Procedure. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Methyl Iodide. NJ.gov. [Link]

  • Al-Nahrain Journal of Science. (2019). Preparation and Identification of Some New Pyridinium Salts. ANJS, 22(4), 16-21. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1979). The reaction of diol thiocarbonates with methyl iodide: a synthesis of 6-deoxy-sugars. RSC Publishing. [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Pyridinium Dinitramide Salt. ResearchGate Publication. [Link]

  • Google Patents. (2010). Method for preparing 3,5-dimethylpyridine-N-oxide. CN101648910B.
  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Product Page. [Link]

Sources

Application Notes and Protocols for the Purification of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide, a nicotinamide derivative, is a key intermediate in the synthesis of various biologically active compounds, including the natural product nudiflorine.[1] Its utility in pharmaceutical research and development necessitates a high degree of purity, as impurities can lead to unwanted side reactions, inaccurate biological data, and potential toxicity. This document, crafted for the discerning researcher, provides a detailed guide to the purification of this polar, water-soluble organic salt. We will delve into the mechanistic underpinnings of robust purification techniques, offering not just protocols, but a framework for rational method development and validation.

This guide is structured to provide a comprehensive understanding of the purification process, from initial crystallization to advanced chromatographic methods, and finally, to the analytical techniques required to certify purity.

Understanding the Molecule: Properties and Potential Impurities

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide is a white solid with the molecular formula C₈H₁₁IN₂O.[2] As a quaternary pyridinium salt, it is highly polar and typically soluble in water and polar organic solvents.

The synthesis of this compound and its analogs often involves the quaternization of a pyridine derivative with an alkyl iodide, such as methyl iodide.[3] Potential impurities may include unreacted starting materials (e.g., 3-aminocarbonyl-6-methylpyridine), excess methyl iodide, and byproducts from side reactions. The purification strategies outlined below are designed to effectively remove these and other process-related impurities.

Purification Strategies: A Multi-faceted Approach

The purification of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide can be approached through several effective techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Technique 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

The "Why": Causality in Solvent Selection

For a polar compound like 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide, a polar solvent system is required. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. Based on the purification of the structurally similar nicotinamide, a mixture of a polar protic solvent and a less polar organic solvent can be highly effective.[4] A water/2-methylpropanol-1 system, for instance, can provide the necessary solubility gradient. Water acts as the primary solvent for the polar pyridinium salt at elevated temperatures, while the addition of the less polar 2-methylpropanol-1 decreases the solubility as the solution cools, promoting crystallization of the pure compound while keeping impurities dissolved.

Protocol: Recrystallization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Materials:

  • Crude 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

  • 2-Methylpropanol-1 (isobutanol)

  • Deionized water

  • Activated carbon (optional)

  • Standard laboratory glassware (Erlenmeyer flask, condenser, Buchner funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar and a reflux condenser, add the crude 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide.

  • Solvent Addition: Begin by adding a minimal amount of a pre-mixed solvent system of 2-methylpropanol-1 containing 10-18% (w/w) water.[4]

  • Heating: Gently heat the mixture to 80-100°C with continuous stirring. Add more of the solvent mixture portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution, and then gently reheat to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

ParameterValue/RangeRationale
Solvent System2-Methylpropanol-1 / Water (10-18% w/w)Balances polarity for dissolution at high temperature and precipitation at low temperature.[4]
Dissolution Temperature80-100°CEnsures complete dissolution of the target compound.
pH Control~7-10Can improve the removal of acidic or basic impurities.[4]
Expected Yield70-90%Dependent on the initial purity and careful execution of the protocol.
Purity (Post-Recrystallization)>98%Typically achievable with a single recrystallization.

Technique 2: Chromatographic Purification

For higher purity requirements or for the separation of closely related impurities, chromatographic techniques are indispensable. Given the polar and cationic nature of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide, Hydrophilic Interaction Chromatography (HILIC) and Ion-Exchange Chromatography are the most suitable methods.

A. Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of a polar solvent like water. The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase.

In HILIC, the polar stationary phase adsorbs water from the mobile phase, creating a hydrophilic environment. Polar analytes, like our target compound, will partition into this aqueous layer and be retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which decreases the partitioning of the analyte into the stationary phase's water layer, allowing it to move through the column. This technique is particularly advantageous for polar compounds that show little to no retention in reversed-phase chromatography.

Materials:

  • Crude 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Ammonium formate or formic acid (for mobile phase modification)

  • HILIC column (e.g., silica, amide, or zwitterionic phase)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase.

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate) until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Elution: Run a gradient from a high percentage of organic solvent to a lower percentage. A typical gradient might be from 95% to 50% acetonitrile over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., ~260 nm).

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Data Presentation:

ParameterRecommended ConditionRationale
Stationary PhaseAmide-bonded or Zwitterionic (sulfobetaine) silicaProvides good retention and selectivity for polar, cationic compounds.[5][6]
Mobile Phase AAcetonitrileThe weak solvent in HILIC.
Mobile Phase BWater with 10-20 mM Ammonium Formate (pH ~3-5)The strong solvent; the buffer improves peak shape and reproducibility.
Gradient95% to 50% A over 30 minA starting point; optimization may be required based on impurity profile.
Flow Rate1 mL/min (for analytical scale)To be scaled up for preparative chromatography.
B. Ion-Exchange Chromatography

As a cationic species, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide can be effectively purified using cation-exchange chromatography. In this technique, the stationary phase contains negatively charged functional groups that bind to the positively charged pyridinium ion.

The cationic target compound is introduced to the column in a low-ionic-strength buffer. It displaces the counter-ions (e.g., Na⁺) and binds to the negatively charged stationary phase. Impurities that are neutral or anionic will pass through the column unretained. The bound compound is then eluted by increasing the ionic strength of the mobile phase (using a salt gradient) or by changing the pH. The high concentration of salt cations competes with the pyridinium ion for the binding sites on the resin, leading to its elution.

Materials:

  • Crude 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

  • Strong or weak cation-exchange resin (e.g., sulfopropyl or carboxymethyl functionalized)[7][8]

  • Buffers (e.g., sodium phosphate or ammonium acetate)

  • Salt for elution (e.g., sodium chloride or potassium chloride)

  • Chromatography column

  • Fraction collector

Procedure:

  • Resin Preparation: Pack the column with the chosen cation-exchange resin and equilibrate it with a low-ionic-strength starting buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • Sample Loading: Dissolve the crude compound in the starting buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Analysis: Collect fractions and analyze them (e.g., by UV-Vis spectroscopy or TLC) to identify those containing the purified product.

  • Desalting: Pool the pure fractions and remove the salt. This can be achieved by dialysis, size-exclusion chromatography, or by precipitating the product from a suitable organic solvent if it is insoluble in the presence of high salt concentrations.

  • Isolation: Isolate the purified compound by lyophilization or solvent evaporation.

Data Presentation:

ParameterRecommended ConditionRationale
Stationary PhaseStrong Cation-Exchange Resin (e.g., Sulfopropyl)Maintains a negative charge over a wide pH range, ensuring robust binding.[7][8]
Loading Buffer10 mM Sodium Phosphate, pH 7.0Low ionic strength to promote binding.
Elution Buffer10 mM Sodium Phosphate with a 0-1 M NaCl gradient, pH 7.0Increasing salt concentration competes for binding sites, eluting the target compound.
Purity (Post-Chromatography)>99%High purity is achievable with this technique.

Workflow and Logic Diagrams

Overall Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Chromatography Chromatography Crude->Chromatography High Purity Needed PurityAnalysis Purity Assessment Recrystallization->PurityAnalysis HILIC HILIC Chromatography->HILIC IonExchange Ion-Exchange Chromatography->IonExchange HILIC->PurityAnalysis IonExchange->PurityAnalysis PurityAnalysis->Recrystallization Further Purification PurityAnalysis->Chromatography Further Purification PureProduct Pure Product PurityAnalysis->PureProduct Meets Specs

Caption: General workflow for the purification of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

HILIC Separation Mechanism

HILIC_Mechanism cluster_column HILIC Stationary Phase StationaryPhase Polar Stationary Phase Particle WaterLayer Adsorbed Water Layer Analyte Polar Analyte (Pyridinium Salt) Analyte->WaterLayer Partitions into water layer (Retention) MobilePhase Mobile Phase (High % Organic) MobilePhase->Analyte

Caption: Schematic of the HILIC separation mechanism for a polar analyte.

Self-Validating System: Purity Assessment

To ensure the efficacy of the purification process, a robust analytical validation is crucial. A combination of techniques should be employed to confirm the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): Using the HILIC method described above in an analytical mode is an excellent way to assess purity. A single, sharp peak at the expected retention time is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The spectra should be clean, with all peaks assignable to the target molecule and integral values corresponding to the expected proton ratios. The absence of signals from starting materials or solvents confirms purity.[9][10]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the compound. The observation of the correct molecular ion peak (for the cationic part) provides strong evidence for the identity of the product.

  • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid. Impurities will typically broaden and depress the melting point.

  • Elemental Analysis: For a final, rigorous confirmation of purity, elemental analysis can be performed to determine the percentage composition of C, H, I, N, and O, which should match the theoretical values for the molecular formula.

References

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. Available at: [Link].

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide - Pharmaffiliates. Pharmaffiliates. Available at: [Link].

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Pharmaffiliates. Available at: [Link].

  • Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1) | C7H9IN2O | CID 72660 - PubChem. PubChem. Available at: [Link].

  • Removal of quaternary ammonium compounds in ion exchange process - E3S Web of Conferences. E3S Web of Conferences. Available at: [Link].

  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents. Google Patents.
  • US3397215A - Ion exchange method of preparing quaternary ammonium compounds - Google Patents. Google Patents.
  • The LCGC Blog: Understanding Stationary Phases for HILIC Separations. LCGC Europe. Available at: [Link].

  • Isolation and Identification of Two New Nicotinamide Metabolites - ResearchGate. ResearchGate. Available at: [Link].

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link].

  • STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS - Waters Corporation. Waters Corporation. Available at: [Link].

  • Ion Exchange Resins | Biocompare. Biocompare. Available at: [Link].

  • HILIC Stationary Phases. IntechOpen. Available at: [Link].

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate - IJNRD. International Journal of Novel Research and Development. Available at: [Link].

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. National Center for Biotechnology Information. Available at: [Link].

  • N'-Methylnicotinamide | C7H8N2O | CID 64950 - PubChem. PubChem. Available at: [Link].

  • 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,... - ResearchGate. ResearchGate. Available at: [Link].

  • SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION - ResearchGate. ResearchGate. Available at: [Link].

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. National Center for Biotechnology Information. Available at: [Link].

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - NIH. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a nicotinamide derivative, is a valuable compound in various research applications, including as an intermediate in chemical synthesis.[1] As a quaternary pyridinium salt, its stability can be influenced by several environmental factors, including light, temperature, pH, and the presence of nucleophiles. Understanding these sensitivities is critical for obtaining reliable and reproducible experimental results. This guide will walk you through the potential stability issues and provide you with the tools to identify, mitigate, and control them.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, providing step-by-step protocols to diagnose and resolve these issues.

Issue 1: Discoloration of Solid Compound or Solutions (Yellowing or Browning)

Potential Cause: This is often the first visual indicator of degradation, typically due to photodegradation or thermal stress. The iodide ion can be oxidized to iodine (I₂) or triiodide (I₃⁻), which are colored species. N-alkylpyridinium iodides are known to be susceptible to photo-induced reactions that can generate iodide radicals, leading to the formation of I₃⁻.[2]

Troubleshooting Protocol:

  • Visual Inspection and Comparison:

    • Compare the color of your sample to a new, unopened vial of the compound or a retained sample stored under optimal conditions (see recommended storage). A noticeable yellow to brown tint suggests degradation.

  • UV-Vis Spectroscopic Analysis:

    • Objective: To detect the presence of triiodide (I₃⁻), which has characteristic absorbance peaks around 290 nm and 360 nm.

    • Procedure:

      • Prepare a solution of your potentially degraded compound in a suitable solvent (e.g., deionized water or ethanol) at a known concentration (e.g., 1 mg/mL).

      • Prepare a similar solution from a reference standard or a new batch of the compound.

      • Scan the UV-Vis spectrum of both solutions from 250 nm to 500 nm.

      • Interpretation: The presence of new or significantly intensified peaks at ~290 nm and ~360 nm in your sample compared to the reference standard is a strong indicator of triiodide formation and, therefore, degradation.

  • Confirmation of Photodegradation:

    • Objective: To determine if the compound is sensitive to light.

    • Procedure:

      • Prepare two identical solutions of a fresh sample of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

      • Wrap one container completely in aluminum foil to protect it from light.

      • Expose the other container to ambient laboratory light or a controlled light source for a defined period (e.g., 24-48 hours).

      • After the exposure period, visually inspect both solutions and analyze them by UV-Vis spectroscopy and HPLC (see Issue 2 for HPLC method).

      • Interpretation: If the light-exposed sample shows discoloration and/or the appearance of new peaks in the chromatogram compared to the protected sample, photodegradation is confirmed.

Mitigation Strategies:

  • Storage: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect from light.[1][3]

  • Handling: Minimize exposure to light during weighing and solution preparation. Work in a dimly lit area or use yellow lighting where possible.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Potential Cause: The presence of additional peaks in an HPLC chromatogram indicates the formation of impurities or degradation products. For 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, these could arise from hydrolysis of the aminocarbonyl group or cleavage of the pyridinium ring. The hydrolysis of nicotinamide and its derivatives is a known process that can be influenced by pH.[4][5]

Troubleshooting Protocol: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Suggested HPLC Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution may be necessary.

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile or Methanol

    • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the parent compound has strong absorbance (e.g., ~265 nm).

    • Column Temperature: 30°C.

  • Forced Degradation Study (Micro-scale):

    • Objective: To intentionally degrade the compound to identify potential degradation products and confirm the analytical method's ability to separate them. This is a standard practice in pharmaceutical development.[6][7]

    • Procedure:

      • Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl and heat at 60°C for a few hours.

      • Base Hydrolysis: Dissolve a small amount in 0.1 M NaOH at room temperature. This reaction may be rapid.

      • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

      • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 100°C) for several hours.

      • Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight.

    • Analysis: Analyze the stressed samples by HPLC. The goal is to achieve 5-20% degradation of the parent peak.

    • Interpretation: The appearance of new, well-resolved peaks confirms the method is stability-indicating. The retention times of these peaks can be used to identify degradation in future experimental samples.

Potential Degradation Products:

  • Hydrolysis Product: 1,6-dimethyl-3-carboxypyridinium iodide (from hydrolysis of the amide).

  • Photodegradation Products: Complex bicyclic structures may form.[2][8]

Issue 3: Inconsistent Experimental Results or Loss of Activity

Potential Cause: If the compound is used as a reactant or in a biological assay, its degradation will lead to a lower effective concentration of the active molecule, resulting in poor reproducibility or a perceived loss of potency.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_storage Verify Storage Conditions (2-8°C, Protected from Light)[1][3] start->check_storage check_solution Assess Age and Appearance of Stock Solutions check_storage->check_solution run_hplc Perform Purity Check (HPLC Analysis) check_solution->run_hplc compare_hplc Compare to Reference Standard or Initial Batch Data run_hplc->compare_hplc purity_ok Purity Confirmed (>98%) compare_hplc->purity_ok Purity OK purity_fail Degradation Detected compare_hplc->purity_fail Purity NOT OK investigate_other Investigate Other Experimental Variables (e.g., reagents, pH) purity_ok->investigate_other discard Discard Degraded Material purity_fail->discard prepare_fresh Prepare Fresh Solutions from New Solid Stock discard->prepare_fresh re_run Re-run Experiment prepare_fresh->re_run

Caption: Workflow for troubleshooting inconsistent experimental results.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide?

A: The compound should be stored as a solid in a tightly sealed container at 2-8°C and protected from light.[1][3] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store aqueous solutions at 2-8°C in amber vials for no longer than a few days. The stability in various organic solvents should be determined empirically for your specific application.

Q2: My solid 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide has turned slightly yellow. Can I still use it?

A: A slight yellowing indicates the onset of degradation, likely the formation of iodine/triiodide. While it may still be suitable for some applications, for quantitative or sensitive experiments, its use is not recommended. The purity should be verified by HPLC. For applications requiring high purity, it is best to use a fresh, white-colored batch of the compound.

Q3: Is this compound stable in aqueous solutions? What is the effect of pH?

A: The compound is soluble in water.[3] However, its stability in aqueous solutions is pH-dependent. The aminocarbonyl (amide) group is susceptible to both acid- and base-catalyzed hydrolysis. Based on the behavior of similar nicotinamide derivatives, the compound is expected to be most stable at a neutral to slightly acidic pH (around pH 4-6).[5] Under strongly acidic or alkaline conditions, hydrolysis to the corresponding carboxylic acid (1,6-dimethyl-3-carboxypyridinium iodide) is likely to occur. It is crucial to buffer your aqueous solutions if the experimental conditions are outside this range and to assess stability over the time course of your experiment.

Q4: What solvents should I avoid?

A: While the compound has low solubility in ethanol, protic solvents, especially those that are nucleophilic (like water or alcohols), can potentially participate in degradation reactions, particularly under light exposure (photohydration).[2][3] The stability in any new solvent system should be validated. Avoid highly basic or acidic solvent systems if hydrolysis is a concern.

Q5: How can I monitor the purity of my compound over time?

A: The most effective way to monitor purity is by using a stability-indicating HPLC method, as described in the troubleshooting section. Regular analysis (e.g., every 3-6 months for solid stock) can ensure the integrity of your starting material. For critical applications, it is advisable to run a purity check on the day of the experiment, especially for older stock materials. NMR spectroscopy can also be a powerful tool for identifying degradation products by comparing the spectrum of an aged sample to that of a reference standard.[9]

Data Summary & Visualization

Table 1: Factors Affecting Stability of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

ParameterPotential EffectRecommended Action
Light (UV/Visible) High Risk. Causes discoloration (yellow/brown) due to iodide oxidation and can lead to photohydration of the pyridinium ring.[2]Store solid and solutions in amber containers or wrapped in foil. Minimize light exposure during handling.
Temperature Moderate Risk. Elevated temperatures can accelerate degradation. Quaternary ammonium salts can be thermally labile.Store at recommended 2-8°C.[1][3] Avoid prolonged exposure to high temperatures.
pH (in aqueous solution) High Risk. Susceptible to acid- and base-catalyzed hydrolysis of the amide group.[4][5]Maintain pH in the stable range (est. 4-6). Use buffered solutions and verify stability for your specific conditions.
Oxidizing Agents Moderate Risk. The iodide anion is susceptible to oxidation.Avoid contact with strong oxidizing agents.
Humidity Low to Moderate Risk. As a salt, it can be hygroscopic. Absorbed water could potentially lead to hydrolysis over long-term storage.Store in a tightly sealed container in a dry environment.

Diagram: Potential Degradation Pathways

DegradationPathways cluster_main 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide cluster_products Degradation Products MainCompound Main Compound (C₈H₁₁IN₂O) HydrolysisProduct Hydrolysis Product (1,6-dimethyl-3-carboxypyridinium iodide) MainCompound->HydrolysisProduct H₂O / H⁺ or OH⁻ (Hydrolysis) PhotoProduct Photodegradation Products (e.g., Azabicyclic compounds)[2] MainCompound->PhotoProduct Light (hν) (Photohydration) OxidationProduct Oxidation Product (Triiodide, I₃⁻) MainCompound->OxidationProduct Light / Oxidants (I⁻ Oxidation)

Caption: Potential degradation pathways for the compound.

References

  • The Photohydration ofN-Alkylpyridinium Salts: Theory and Experiment. (2001). Chem. Eur. J.[Link]

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. (n.d.). Pharmaffiliates. [Link]

  • A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). Chemical Research in Toxicology. [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2021). Molecules. [Link]

  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. (2013). Analytical Biochemistry. [Link]

  • Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. (2007). Green Chemistry. [Link]

  • The photohydration of N-alkylpyridinium salts: theory and experiment. (2001). Chemistry. [Link]

  • Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. (2018). Journal of Environmental Protection. [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. (2019). Journal of Pharmaceutical Sciences. [Link]

  • 1-Methylnicotinamide. (n.d.). Wikipedia. [Link]

  • Photoinduced stereoselective reactions using pyridinium salts as radical precursors. (2025). Chemical Communications. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. (n.d.). Journal of Chromatography B. [Link]

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. (2013). Pharmaceutical Development and Technology. [Link]

  • An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives. (2019). Molecules. [Link]

  • RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. (2024). Molecules. [Link]

  • Is N1-Methylnicotinamide a Good Organic Cation Transporter 2 (OCT2) Biomarker?. (2023). Pharmaceutics. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry. [Link]

  • N-Methylnicotinamide. (n.d.). Human Metabolome Database. [Link]

  • The Photohydration of N-Alkylpyridinium Salts: Theory and Experiment. (2001). Chemistry – A European Journal. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2021). Asian Journal of Research in Chemistry. [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019). Journal of Pharmaceutical Sciences. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2020). Journal of the American Chemical Society. [Link]

  • Purification of nicotinamide. (1950).
  • Reactions of some 6-mercapto-8-(3-pyridyl)purines with methyl iodide. (1973). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Rate study of the alkaline hydrolysis of nicotinamide using an ammonia gas-sensing electrode. (1982). Analytica Chimica Acta. [Link]

Sources

Technical Support Center: 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (CAS No: 107971-06-2). As a Senior Application Scientist, this document synthesizes technical data and field-proven insights to help you troubleshoot potential degradation issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide and what are its common applications?

A1: 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a quaternary pyridinium salt. It is a nicotinamide derivative and is recognized as an intermediate in the synthesis of natural products like nudiflorine.[1] In a research context, it may be used as a pharmaceutical standard, a building block in organic synthesis, or studied for its biological activities. Its chemical structure is provided below:

  • Chemical Name: 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

  • Synonyms: 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide, 5-carbamoyl-1-methyl-2-picolinium Iodide[2]

  • Molecular Formula: C₈H₁₁IN₂O[2]

  • Molecular Weight: 278.09 g/mol [2]

  • Appearance: White Solid[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide should be stored as a solid in a refrigerator at 2-8°C.[1][2] It is advisable to keep it in a tightly sealed container, protected from light and moisture, as pyridinium salts can be hygroscopic.[3]

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: The stability of N-methylpyridinium derivatives like this one is primarily influenced by pH, temperature, and light exposure.[4] The compound is generally most stable in neutral or slightly acidic aqueous solutions. It is susceptible to degradation under strongly acidic or, more significantly, basic (alkaline) conditions. Elevated temperatures and exposure to UV light can also accelerate degradation.[4][5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter, their probable causes, and systematic steps for resolution.

Issue 1: Unexpected Peaks or Impurities Detected During HPLC Analysis

You've prepared a fresh solution of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, but your HPLC chromatogram shows additional peaks that were not present in the initial analysis of the solid material.

Possible Causes:

  • pH-Induced Degradation (Hydrolysis): The pH of your solvent or buffer system may be too high (alkaline), leading to hydrolysis of the aminocarbonyl group or nucleophilic attack on the pyridinium ring. N-methylpyridinium derivatives are known to be susceptible to degradation in alkaline environments, which can lead to ring-opening or the formation of pyridone-type structures.[4]

  • Photodegradation: Exposure of the solution to ambient or UV light can induce photochemical reactions. Pyridine and its derivatives are known to undergo photolysis.[6][7]

  • Solvent Reactivity: Certain reactive solvents could potentially lead to side reactions, although this is less common with standard HPLC-grade solvents.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the source of degradation.

G cluster_0 Troubleshooting: Unexpected HPLC Peaks start Start: Unexpected Peak(s) Observed check_solvent Prepare fresh solution in HPLC-grade water or acetonitrile start->check_solvent protect_light Repeat analysis with light-protected vial (amber vial) check_solvent->protect_light check_ph Measure pH of the mobile phase and sample solution protect_light->check_ph adjust_ph Adjust pH to neutral/slightly acidic (pH 4-6) if necessary check_ph->adjust_ph analyze_again Re-run HPLC analysis adjust_ph->analyze_again problem_solved Problem Solved: Peaks Disappear analyze_again->problem_solved Peaks gone problem_persists Problem Persists: Further Investigation analyze_again->problem_persists Peaks remain

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Step-by-Step Protocol:

  • Control Preparation: Prepare a fresh stock solution of the compound in a high-purity, neutral solvent like HPLC-grade water or acetonitrile. Immediately analyze this solution via HPLC to establish a baseline chromatogram.

  • Light Exclusion: Prepare another sample but this time use an amber vial or wrap a clear vial in aluminum foil to protect it from light. Compare the chromatogram to your baseline. If the impurity peaks are reduced or absent, photodegradation is the likely cause.

  • pH Verification: Measure the pH of your sample solution and your HPLC mobile phase. If the pH is above 7.5, this could be the cause of degradation.[4]

  • pH Adjustment: If you suspect pH-induced degradation, prepare a new sample in a buffered solution with a pH between 4 and 6. For example, a dilute acetate or phosphate buffer. Analyze this sample and compare it to the baseline. A significant reduction in impurity peaks points to base-catalyzed hydrolysis.

Issue 2: Loss of Compound Potency or Inconsistent Biological Assay Results

You are using the compound in a cell-based assay or other biological experiment and observe a decline in its expected activity over time or between experimental runs.

Possible Causes:

  • Solution Instability: The compound may be degrading in your aqueous assay buffer over the course of the experiment, especially if the buffer has a physiological pH (~7.4) and the experiment is run at 37°C.

  • Adsorption to Labware: Highly charged quaternary ammonium compounds can sometimes adsorb to plastic or glass surfaces, reducing the effective concentration in your experiment.

Preventative Measures and Solutions:

  • Fresh is Best: Always prepare solutions of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide immediately before use. Avoid storing it in aqueous solutions, even when frozen, for extended periods.

  • Stability Study: If you must use a stock solution, perform a small-scale stability test. Prepare the solution in your assay buffer, store it under the same conditions as your experiment (e.g., 37°C), and analyze aliquots by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation.

  • Material Compatibility: Consider using low-adsorption microplates or glassware for sensitive applications.

Potential Degradation Pathways

Understanding the likely chemical transformations can aid in identifying degradation products by techniques like mass spectrometry.

G cluster_1 Potential Degradation Pathways cluster_hydrolysis Alkaline Hydrolysis cluster_attack Nucleophilic Attack parent 3-(Aminocarbonyl)-1,6-dimethyl- pyridinium Iodide hydrolysis_product 1,6-Dimethyl-pyridinium- 3-carboxylate parent->hydrolysis_product OH⁻, H₂O (Amide Hydrolysis) ring_opening_product Ring-Opened Products (e.g., pyridone derivatives) parent->ring_opening_product OH⁻ (Attack at C2/C6)

Caption: Likely degradation pathways for the compound.

  • Hydrolysis of the Aminocarbonyl Group: Under basic or strongly acidic conditions, the amide (aminocarbonyl) functional group can be hydrolyzed to a carboxylic acid, yielding 1,6-dimethyl-pyridinium-3-carboxylate.

  • Nucleophilic Attack on the Pyridinium Ring: In alkaline solutions, the hydroxide ion (OH⁻) can act as a nucleophile and attack the electron-deficient carbon atoms of the pyridinium ring (typically at the C2 or C6 positions, adjacent to the nitrogen).[4] This can lead to a cascade of reactions resulting in ring-opened products or the formation of a more stable pyridone derivative.

Analytical Methodologies

For analyzing the purity and stability of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[8][9]

Recommended HPLC Method Parameters:

ParameterRecommendationRationale
Column C18 Reversed-Phase (e.g., 5 µm, 4.6 x 250 mm)Provides good retention and separation for polar, ionic compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile (ACN)TFA acts as an ion-pairing agent to improve peak shape and retention of the cationic pyridinium molecule.
Gradient Start with a low percentage of ACN (e.g., 5%) and ramp up to elute the compound and any less polar degradants.A gradient ensures efficient elution of a range of potential products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~260 nmThe pyridinium ring has a strong UV absorbance in this region.
Injection Volume 10 µLA standard volume to avoid column overloading.

This method should be validated for your specific system and application to ensure it is suitable for quantifying the parent compound and its potential degradation products.[4]

References

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. [Link]

  • Stepnowski, P., et al. (2009). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. [Link]

  • Singh, G., et al. (2008). Thermolysis of pyridinium perchlorate salts. ResearchGate. [Link]

  • Wang, Y., et al. (2012). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]

  • Lee, K., & Kim, Y. (2000). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. [Link]

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. [Link]

  • Bielavská, M., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]

  • Wang, C., et al. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and experimental success.

I. Overview of the Synthesis

The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is achieved through the quaternization of the nitrogen atom in 6-methylnicotinamide with methyl iodide. This reaction, a classic example of N-alkylation of a pyridine derivative, is conceptually straightforward but can present challenges in achieving high yield and purity.[1] Key factors influencing the success of this synthesis include the choice of solvent, reaction temperature, and purification method.

The overall reaction is depicted below:

Synthesis_Overview reagents 6-Methylnicotinamide + Methyl Iodide product 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide reagents->product N-alkylation

Caption: General reaction scheme for the synthesis.

II. Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Materials:

  • 6-Methylnicotinamide

  • Methyl Iodide (CH₃I)

  • Methyl Ethyl Ketone (MEK), anhydrous

  • Acetone, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 6-methylnicotinamide in anhydrous methyl ethyl ketone (MEK).

  • Addition of Methyl Iodide: To the stirred solution, add 3.0 to 5.0 equivalents of methyl iodide. The addition can be done in portions over a period of time to control the initial reaction rate.[2]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath or refrigerator (4°C) to facilitate the precipitation of the product.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual methyl iodide and solvent.

  • Purification (Recrystallization): For higher purity, recrystallize the crude product from anhydrous acetone.[2]

  • Drying: Dry the purified product under vacuum to obtain 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide as a white solid.[3]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: The reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this N-alkylation reaction can stem from several factors.

  • Incomplete Reaction: The reaction may not have gone to completion. Verify this by TLC analysis of the reaction mixture. If starting material is still present, consider extending the reflux time or increasing the equivalents of methyl iodide.

  • Steric Hindrance: The methyl group at the 6-position of the pyridine ring can sterically hinder the approach of the methyl iodide to the nitrogen atom, thus slowing down the reaction rate and potentially reducing the yield. While this is an inherent property of the substrate, ensuring adequate reaction time and temperature can help mitigate this effect.

  • Suboptimal Solvent: The choice of solvent is crucial. While MEK is a good starting point, other solvents can be explored.[2] Acetone or acetonitrile are common alternatives for pyridinium salt synthesis. A solvent that allows for good solubility of the starting materials but poor solubility of the product can drive the reaction forward by Le Chatelier's principle as the product precipitates out.

  • Moisture in Reagents/Solvents: The presence of water can interfere with the reaction. Ensure that all glassware is oven-dried and that anhydrous solvents are used.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check reaction completion by TLC start->check_completion extend_reflux Extend reflux time check_completion->extend_reflux Incomplete increase_MeI Increase equivalents of Methyl Iodide check_completion->increase_MeI Incomplete change_solvent Experiment with alternative solvents (e.g., Acetone, Acetonitrile) check_completion->change_solvent Complete, but low yield check_anhydrous Ensure anhydrous conditions check_completion->check_anhydrous Persistent low yield re_evaluate Re-evaluate yield extend_reflux->re_evaluate increase_MeI->re_evaluate change_solvent->re_evaluate check_anhydrous->re_evaluate

Caption: A decision-making workflow for addressing low reaction yields.

Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A2: While the N-alkylation is the desired reaction, side reactions can occur. In the context of pyridinium salt synthesis, a common side reaction is O-alkylation if a tautomeric form with a hydroxyl group is possible. However, for 6-methylnicotinamide, this is not a primary concern. More likely side products could arise from impurities in the starting material or degradation under prolonged heating.

To minimize side products:

  • Use Pure Starting Materials: Ensure the purity of the 6-methylnicotinamide.

  • Control Reaction Temperature: Avoid excessive temperatures that could lead to decomposition.

  • Optimize Reaction Time: Do not prolong the reflux unnecessarily after the reaction has reached completion, as this can promote the formation of degradation products.

Q3: The product does not precipitate upon cooling, or the precipitate is oily. How should I proceed with isolation?

A3: This is a common issue in the crystallization of ionic compounds.

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-air interface. Adding a seed crystal of the product, if available, can also induce crystallization.

  • Solvent System Modification: The product may be too soluble in the reaction solvent. You can try to evaporate the solvent and redissolve the residue in a minimal amount of a solvent in which it is soluble (like acetone or ethanol), and then add a non-polar "anti-solvent" (like diethyl ether or hexane) dropwise until turbidity is observed. Then, cool the mixture to promote crystallization.[2]

  • Purification of Oily Product: If crystallization is unsuccessful, you may need to purify the oily product by column chromatography using a polar stationary phase like silica gel, although this can be challenging for highly polar ionic compounds.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure. The formation of the pyridinium salt will result in a downfield shift of the pyridine ring protons and the appearance of a new signal for the N-methyl group. The methyl group on the ring will also have a characteristic chemical shift.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the cationic part of the molecule, [M]⁺.

  • Melting Point: A sharp melting point is a good indicator of purity.

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsExpected Chemical Shift (ppm)
N-CH₃~4.3
Ring-CH₃~2.8
Aromatic Protons8.0 - 9.5
Amide Protons (NH₂)7.5 - 8.5 (broad)

Note: These are estimated values and may vary based on the solvent and instrument used.

IV. Frequently Asked Questions (FAQs)

Q: What is the role of the excess methyl iodide in the reaction?

A: Methyl iodide is a volatile liquid. Using an excess amount ensures that the concentration of the alkylating agent remains sufficient throughout the reaction, even with some evaporative loss during reflux. It also helps to drive the reaction to completion according to Le Chatelier's principle.

Q: Can I use other alkylating agents besides methyl iodide?

A: Yes, other alkylating agents like dimethyl sulfate or methyl triflate can be used. Methyl triflate is a more reactive methylating agent and may be effective in cases where methyl iodide gives low yields. However, these reagents are also more hazardous and require careful handling.

Q: Is it possible to perform this reaction at room temperature?

A: While the reaction may proceed at room temperature, the rate will be significantly slower, especially given the potential for steric hindrance. Heating the reaction to reflux is generally recommended to achieve a reasonable reaction time and yield.[2]

Q: My final product has a yellowish or brownish color. What is the cause and how can I decolorize it?

A: The color may be due to trace impurities or degradation products. Recrystallization is often effective in removing colored impurities. If the color persists, you can try treating a solution of the product with a small amount of activated charcoal before filtering and recrystallizing.

Q: What are the safety precautions I should take when handling methyl iodide?

A: Methyl iodide is a toxic and volatile substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

V. References

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. Available at: [Link]

  • 1,4-Dimethylpyridinium iodide. ResearchGate. Available at: [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Available at: [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Pyridinium Iodide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridinium Iodide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing pyridinium iodide compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes. This center is structured as a dynamic resource, addressing common challenges in a direct question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and visual aids to clarify complex concepts.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding pyridinium iodide synthesis.

Q1: What is the fundamental reaction for synthesizing N-alkylpyridinium iodides?

A1: The most common method is a straightforward SN2 reaction known as the Menshutkin reaction. In this process, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl iodide. This forms a new carbon-nitrogen bond, resulting in the desired quaternary pyridinium salt.[1] The reaction is typically carried out by heating a solution of pyridine and the alkyl iodide in a suitable solvent.

Q2: Why is my reaction to form a pyridinium salt with an electron-withdrawing group on the pyridine ring not proceeding?

A2: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the nucleophilicity of the nitrogen atom.[2] This reduced nucleophilicity makes the initial SN2 attack on the alkyl halide significantly more difficult, often requiring more forcing conditions such as higher temperatures, longer reaction times, or the use of a more reactive alkylating agent. In some cases, the reaction may not proceed at all under standard conditions.[2]

Q3: My final pyridinium iodide product is a brownish or dark yellow color. What is the likely impurity?

A3: A brownish or dark yellow discoloration in your pyridinium iodide product is most likely due to the presence of unreacted iodine.[3] This can occur if there is any decomposition of the alkyl iodide starting material or if the reaction mixture is exposed to light, which can cause the photo-decomposition of iodide salts.

Q4: Is it possible to have overalkylation of my pyridine starting material?

A4: While pyridine itself only has one nitrogen atom available for alkylation, if your starting material is a substituted pyridine with other nucleophilic sites, or if you are performing a C-H alkylation, overalkylation can be a concern, leading to mixtures of products.[4] However, in the context of N-alkylation of pyridine, the primary concern is ensuring the reaction goes to completion without side reactions involving the substituents on the pyridine ring.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of Pyridinium Iodide

You've set up your reaction, but upon workup, you isolate very little or none of your desired product.

Potential Cause Explanation Troubleshooting Steps
Insufficiently Reactive Pyridine As mentioned in the FAQs, electron-withdrawing groups on the pyridine ring significantly reduce its nucleophilicity, hindering the reaction.[2]1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Consider switching to a higher-boiling solvent if necessary.2. Prolong Reaction Time: Monitor the reaction by TLC or NMR to determine the optimal reaction time.3. Use a More Reactive Alkylating Agent: If possible, switch from an alkyl iodide to a more reactive alkylating agent like an alkyl triflate.[2]
Steric Hindrance Bulky substituents on the pyridine ring or the alkyl iodide can sterically hinder the SN2 attack of the nitrogen atom.1. Increase Reaction Temperature and Time: Similar to dealing with EWGs, more forcing conditions may be required.2. Solvent Selection: Use a polar aprotic solvent like DMF or acetonitrile to help stabilize the transition state.
Poor Quality Reagents The presence of moisture or other impurities in your pyridine or alkyl iodide can interfere with the reaction.1. Purify Reagents: Distill pyridine from a suitable drying agent (e.g., CaH2). Ensure your alkyl iodide is fresh and free of decomposition products (often indicated by a dark color).
Problem 2: Product Discoloration (Brown/Yellow Tint)

Your isolated pyridinium iodide is not the expected color, suggesting the presence of impurities.

Potential Cause Explanation Troubleshooting Steps
Residual Iodine Unreacted or decomposed alkyl iodide can leave behind elemental iodine (I2), which imparts a brown or yellow color.[3]1. Washing with Sodium Thiosulfate: During the workup, wash the crude product with a dilute aqueous solution of sodium thiosulfate. This will reduce the elemental iodine to colorless iodide ions.2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to remove colored impurities.
Thermal Decomposition At elevated temperatures, some pyridinium iodides can undergo thermal decomposition, leading to colored byproducts.1. Optimize Reaction Temperature: Determine the minimum temperature required for the reaction to proceed to completion to avoid unnecessary heating.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
Problem 3: Formation of Dihydropyridine Byproducts

You observe the formation of unexpected byproducts that appear to be partially reduced pyridine derivatives.

Potential Cause Explanation Troubleshooting Steps
Nucleophilic Attack on the Pyridinium Ring The pyridinium ring is activated towards nucleophilic attack. Trace amounts of nucleophiles (e.g., water, hydroxide from impure base) can add to the ring, leading to the formation of dihydropyridine species.[5]1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere.2. Control of pH: If a base is used, ensure it is non-nucleophilic and added carefully to avoid high local concentrations of hydroxide.
Reduction of the Pyridinium Salt In some cases, especially with certain catalysts or reagents, the pyridinium salt can be reduced to a dihydropyridine.[6]1. Review Reagents: Carefully examine all reagents for any that could act as a reducing agent under the reaction conditions.2. Purification: Dihydropyridines can often be separated from the desired pyridinium salt by careful recrystallization or chromatography.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments related to pyridinium iodide synthesis and purification.

Protocol 1: General Synthesis of N-Methylpyridinium Iodide

This protocol outlines a standard procedure for the synthesis of N-methylpyridinium iodide.

Materials:

  • Pyridine (freshly distilled)

  • Methyl iodide

  • Anhydrous diethyl ether

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a clean, dry round-bottom flask, add pyridine (1.0 eq).

  • Add methyl iodide (1.1 eq) to the flask.

  • Gently reflux the mixture with stirring for 2-3 hours. The product will often precipitate out of the solution as a white or pale yellow solid.

  • Allow the reaction mixture to cool to room temperature.

  • Add anhydrous diethyl ether to the flask to fully precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-methylpyridinium iodide.

Protocol 2: Purification of Crude Pyridinium Iodide by Recrystallization

This protocol describes a general method for purifying discolored or impure pyridinium iodide.

Materials:

  • Crude pyridinium iodide

  • Ethanol

  • Diethyl ether

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Place the crude pyridinium iodide in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes, then filter hot to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • If crystals do not form readily, you can slowly add diethyl ether as an anti-solvent to induce precipitation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol or diethyl ether.

  • Dry the crystals under vacuum.

Visualizing Reaction Pathways

To better understand the chemical transformations occurring during pyridinium iodide synthesis and potential side reactions, the following diagrams are provided.

Pyridinium Iodide Synthesis Pyridine Pyridine PyridiniumIodide N-Alkylpyridinium Iodide Pyridine->PyridiniumIodide SN2 Attack AlkylIodide Alkyl Iodide AlkylIodide->PyridiniumIodide

Caption: The primary SN2 reaction pathway for the synthesis of N-alkylpyridinium iodide.

Troubleshooting Flowchart Start Experiment Start Problem Low/No Yield? Start->Problem EWG EWG on Pyridine? Problem->EWG Yes Sterics Steric Hindrance? Problem->Sterics No IncreaseTemp Increase Temp/Time EWG->IncreaseTemp Yes ChangeReagent Use Alkyl Triflate EWG->ChangeReagent Consider Reagents Impure Reagents? Sterics->Reagents No Sterics->IncreaseTemp Yes PurifyReagents Purify Reagents Reagents->PurifyReagents Yes Success Successful Synthesis IncreaseTemp->Success ChangeReagent->Success PurifyReagents->Success

Caption: A troubleshooting decision tree for addressing low yield in pyridinium iodide synthesis.

References

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  • ResearchGate. (2025). Thermal Decomposition of Iodine Complexes with Pyridine. Retrieved from [Link]

  • ResearchGate. (2025). The structure of N-methylpyridinium iodide. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron‐catalyzed alkylation of pyridine derivatives with alkyl iodides... Retrieved from [Link]

  • KNAW. (n.d.). On the system pyridine and methyl iodide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-aminopyridinium iodide. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Retrieved from [Link]

  • ACS Publications. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Radical chain monoalkylation of pyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? Retrieved from [Link]

  • MIT. (n.d.). Protein purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridinium Salts: From synthesis to reactivity and applications. Retrieved from [Link]

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  • ResearchGate. (2025). The pyridinium–dihydropyridine system. I. Synthesis of a series of substituted pyridinium ions and their 1,4-dihydro reduction products and a determination of their stabilities in aqueous buffers. Retrieved from [Link]

  • RSC Publishing. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Retrieved from [Link]

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  • DergiPark. (2021). Synthesis and Characterization of Some Transition Metals Complex Salts of Pyridinium Iodide Ionic Liquids. Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(4-vinyl N-methyl pyridinium iodide). Retrieved from [Link]

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  • ACS Publications. (2026). Electron Donor–Acceptor Chromophore Assembly as an Enabling Process for the Overall Light-Driven Reduction of Phosphine Oxides. Retrieved from [Link]

  • National Institutes of Health. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionic Liquid Crystals Based on Pyridinium Salts. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the pyridinium salts and reduced dihydropyridine compounds synthesized for this study. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

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Technical Support Center: 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (CAS No. 107971-06-2). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a quaternary ammonium salt and a nicotinamide derivative, this molecule possesses specific physicochemical properties that can present challenges, particularly concerning its solubility.[1][2] This guide provides in-depth, experience-driven advice to navigate these challenges, ensuring the integrity and success of your experiments. We will address common problems through a structured FAQ and troubleshooting section, provide validated experimental protocols, and explain the scientific principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide?

A1: 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a white solid with the molecular formula C₈H₁₁IN₂O and a molecular weight of 278.09 g/mol .[1] It is classified as a quaternary pyridinium salt, which makes it an ionic compound.[3] This ionic nature is the primary determinant of its physical and chemical behavior, including its solubility. It is typically supplied as a pharmaceutical standard, metabolite, or chemical intermediate and should be stored in a refrigerator at 2-8°C to ensure stability.[1][2]

Q2: What is the expected solubility profile of this compound?

A2: Due to its ionic structure as a quaternary ammonium salt, the compound is expected to be most soluble in polar solvents.[3][4] Direct solubility data for this specific molecule is not extensively published; however, based on structurally similar compounds like 1-Methyl-nicotinamide iodide, we can infer a strong preference for polar solvents.[5] It is expected to be soluble in water and polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][6] Its solubility is likely to be lower in less polar organic solvents, including alcohols like ethanol, and poor in non-polar solvents.[5][7]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes. While a specific Safety Data Sheet (SDS) for this exact CAS number is not broadly available, related pyridinium salts are known to be irritants.[8] It is prudent to assume the compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[8] Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

Q4: Why is the choice of solvent so critical for this compound?

A4: The choice of solvent is critical for two primary reasons. First, ensuring the compound is fully dissolved and stable in a stock solution is essential for accurate and reproducible downstream applications. Undissolved particulates can lead to significant errors in concentration-dependent assays. Second, the solvent must be compatible with your experimental system (e.g., cell culture, enzymatic assay) and not interfere with the biological or chemical processes being studied. The ionic nature of pyridinium salts means they require solvents capable of effectively solvating both the positively charged pyridinium cation and the iodide anion.[4]

Solubility Troubleshooting Guide

This section addresses specific problems you may encounter when trying to dissolve and use 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Problem 1: My compound is not dissolving, or is dissolving very slowly, in my chosen solvent.

  • Plausible Cause: The solvent you have selected may not be sufficiently polar to overcome the lattice energy of this crystalline salt. Quaternary ammonium salts require solvents with a high dielectric constant and the ability to solvate ions effectively.[4] Solvents like ethanol, acetonitrile, or acetone, while polar, are often insufficient for achieving high concentrations of such salts compared to water or DMSO.[5][6][9]

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent Choice: Consult the solubility data table below. Your first choices should be water or DMSO.

    • Employ Mechanical Assistance: Use a vortex mixer for several minutes to increase the interaction between the solvent and the compound.

    • Introduce Gentle Heating: Warm the solution to 37-50°C. This increases the kinetic energy of the system and can significantly improve the rate of dissolution and solubility limit. Always monitor for any signs of degradation (e.g., color change).

    • Utilize Sonication: A brief period (5-10 minutes) in a bath sonicator can help break up aggregates and promote dissolution.

    • Prepare a More Dilute Solution: If a high concentration is not strictly necessary, try preparing a more dilute solution, as you may be exceeding the solubility limit in that specific solvent.

Table 1: Predicted Solvent Compatibility for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide
SolventTypePredicted SolubilityRationale & Expert Notes
Water (H₂O) Polar ProticHigh Excellent choice for solvating ionic salts. Ideal for many biological buffers. A related compound, 1-methyl-nicotinamide iodide, is soluble in water.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Strong solvent for a wide range of organic molecules, including salts.[6][7] Often used for preparing high-concentration stock solutions for biological assays. Be aware of potential toxicity to cells at final concentrations >0.5%.
Dimethylformamide (DMF) Polar AproticHigh Similar to DMSO in its solvating power for polar compounds.[6][10]
Ethanol (EtOH) Polar ProticLow to Moderate While polar, its solvating power for this salt is likely limited. 1-Methyl-nicotinamide iodide has low solubility in ethanol.[5] May be suitable for lower concentrations only.
Acetonitrile (MeCN) Polar AproticLow Often a poor solvent for ionic salts as it cannot effectively solvate anions. Nicotinamide itself has very low solubility in acetonitrile.[9] Can be used to precipitate pyridinium salts from reaction mixtures.[11]
Acetone Polar AproticVery Low Generally not recommended. Quaternary ammonium salt polymers are soluble in acetone, but smaller molecules like this are often used for recrystallization, indicating low solubility.[10]
Dichloromethane (DCM) Non-polarInsoluble Lacks the polarity to dissolve ionic compounds.
Hexanes / Ether Non-polarInsoluble Used for washing/precipitating pyridinium salts during synthesis, confirming their insolubility.[12]

Problem 2: My stock solution is clear, but a precipitate forms when I add it to my aqueous assay buffer.

  • Plausible Cause 1: "Salting Out" Effect. Your buffer may contain high concentrations of other salts (e.g., phosphates, sulfates) that reduce the solubility of your compound by competing for solvent molecules.[13]

  • Plausible Cause 2: Exceeding Solubility Limit. While your organic stock solution (e.g., in DMSO) is concentrated, the final concentration in the aqueous buffer may still be above the compound's aqueous solubility limit, especially if the final DMSO concentration is very low.

  • Plausible Cause 3: pH Incompatibility. While less common for permanently charged quaternary salts, extreme pH values in the buffer could potentially interact with the aminocarbonyl group, though this is unlikely to cause precipitation.

  • Troubleshooting Steps:

    • Prepare an Aqueous Stock: If possible, prepare your primary stock solution directly in water or a simple, low-salt buffer (e.g., 10 mM HEPES) to avoid solvent-shifting issues.

    • Perform a Dilution Test: Before your main experiment, perform a small-scale test. Add your stock solution to the final assay buffer at various concentrations to identify the highest concentration that remains soluble.

    • Increase Final Co-solvent Concentration: If using a DMSO stock, slightly increasing the final percentage of DMSO in your assay (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control to ensure the higher DMSO concentration does not affect your assay.

    • Filter the Final Solution: After diluting your stock into the final buffer, filter it through a 0.22 µm syringe filter to remove any microscopic precipitates before use.

Problem 3: My compound or its solution has developed a yellow or brown tint over time.

  • Plausible Cause: This is a classic sign of iodide oxidation. The iodide anion (I⁻) can be oxidized to elemental iodine (I₂) or form triiodide (I₃⁻) in solution, both of which are yellow/brown.[3] This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing impurities in the solvent.

  • Troubleshooting Steps:

    • Protect from Light: Store the solid compound and all solutions in amber vials or wrap containers with aluminum foil.

    • Prepare Fresh Solutions: Stock solutions of iodide salts are best prepared fresh for each experiment. If storage is necessary, store aliquots at -20°C or -80°C and protect from light.

    • Use High-Purity Solvents: Ensure your solvents are of high purity (e.g., HPLC or spectrophotometric grade) and are not old, as aged solvents can accumulate peroxides, which are oxidizing agents.

    • De-gas Solvents: For highly sensitive experiments, bubbling an inert gas like argon or nitrogen through the solvent before use can remove dissolved oxygen, another potential oxidant.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

G start Solubility Issue Encountered (e.g., solid remains, cloudy solution) check_initial_dissolution Is the compound fully dissolved in the stock solvent? start->check_initial_dissolution solvent_workflow Initiate Solvent Selection Protocol check_initial_dissolution->solvent_workflow No check_buffer_precip Precipitation occurs upon dilution into final buffer check_initial_dissolution->check_buffer_precip Yes try_water 1. Try dissolving in high-purity Water solvent_workflow->try_water try_dmso 2. If water fails or is incompatible, try dissolving in DMSO try_water->try_dmso add_energy Apply gentle heat (37-50°C) or sonication try_dmso->add_energy success Solution is clear and ready for use add_energy->success perform_dilution_test Perform serial dilution test to find max soluble concentration in buffer check_buffer_precip->perform_dilution_test increase_cosolvent Increase final co-solvent % (e.g., DMSO) and run vehicle control check_buffer_precip->increase_cosolvent filter_solution Filter final working solution (0.22 µm filter) check_buffer_precip->filter_solution perform_dilution_test->success increase_cosolvent->success filter_solution->success

Caption: Decision tree for troubleshooting solubility issues.

Validated Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

  • Rationale: Water is the preferred solvent for many biological applications due to its compatibility. This protocol establishes a high-concentration aqueous stock.

  • Materials:

    • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (MW: 278.09 g/mol )

    • High-purity, sterile water (e.g., Milli-Q or WFI)

    • Calibrated analytical balance

    • Sterile, amber microcentrifuge tube or glass vial

  • Procedure:

    • Weigh out 27.81 mg of the compound on an analytical balance and transfer it to the amber vial. This mass is calculated for a final volume of 1.0 mL.

    • Add 800 µL of high-purity water to the vial.

    • Vortex the vial vigorously for 2-3 minutes.

    • If any solid remains, place the vial in a sonicating water bath for 10 minutes or in a heat block at 40°C for 15 minutes, with intermittent vortexing.

    • Once fully dissolved, add water to bring the final volume to 1.0 mL.

    • (Optional) Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, amber vial.

    • Store at 4°C for short-term use (1-2 weeks) or in aliquots at -20°C for long-term storage, protected from light.

Protocol 2: Preparation of a 200 mM DMSO Stock Solution

  • Rationale: DMSO is a powerful organic solvent capable of dissolving many compounds at higher concentrations than water.[6] This is ideal for creating a concentrated stock that will be highly diluted in the final assay.

  • Materials:

    • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (MW: 278.09 g/mol )

    • Anhydrous, molecular biology grade DMSO

    • Calibrated analytical balance

    • Sterile, amber glass vial with a PTFE-lined cap

  • Procedure:

    • Weigh out 55.62 mg of the compound and transfer it to the amber vial. This mass is for a final volume of 1.0 mL.

    • Carefully add 1.0 mL of anhydrous DMSO to the vial. Note: DMSO is hygroscopic; handle it quickly and ensure the container is sealed tightly.

    • Secure the cap and vortex for 3-5 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if needed.

    • Store the stock solution in tightly sealed aliquots at -20°C, protected from light and moisture.

References

  • MDPI. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. Available at: [Link].

  • PA-SL. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide | CAS No: 107971-06-2. Pharmaffiliates. Available at: [Link].

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. Pharmaffiliates. Available at: [Link].

  • National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link].

  • SciSpace. Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. SciSpace. Available at: [Link].

  • ACS Publications. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. Available at: [Link].

  • BDG Synthesis. 1-Methylnicotinamide-d7 Iodide. BDG Synthesis. Available at: [Link].

  • National Institutes of Health (NIH). (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. PMC. Available at: [Link].

  • Royal Society of Chemistry (RSC). (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link].

  • DergiPark. (2021). Synthesis and Characterization of Some Transition Metals Complex Salts of Pyridinium Iodide Ionic Liquids. DergiPark. Available at: [Link].

  • Open Access Journals. A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link].

  • ResearchGate. Characteristics of non-ideality of nicotinamide solubility in neat and binary solvents. ResearchGate. Available at: [Link].

  • Save My Exams. (2024). Quaternary Ammonium Salts (AQA A Level Chemistry): Revision Note. Save My Exams. Available at: [Link].

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link].

  • YouTube. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. Alfa Chemistry. Available at: [Link].

  • Veeprho. 1-Methyl-nicotinamide Iodide | CAS 6456-44-6. Veeprho. Available at: [Link].

  • MDPI. (2020). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI. Available at: [Link].

  • Wikipedia. 1-Methylnicotinamide. Wikipedia. Available at: [Link].

  • Google Patents. Isolation and purification of quaternary ammonium salts. Google Patents.
  • Reddit. (2024). Formation of pyridinium salts with EWG. Reddit. Available at: [Link].

  • Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. Available at: [Link].

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Available at: [Link].

  • National Institutes of Health (NIH). (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells. PMC. Available at: [Link].

  • PubChem. Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). PubChem. Available at: [Link].

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Technical Support Center: Purification of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this quaternary pyridinium salt. Here, we synthesize our in-field experience and established chemical principles to provide you with practical, actionable solutions to common purification hurdles. Our goal is to empower you to achieve the desired purity and yield for your critical applications.

I. Troubleshooting Guide: Common Purification Issues

The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, typically via N-alkylation of the corresponding pyridine precursor, can present several purification challenges. The ionic and often hygroscopic nature of pyridinium salts necessitates careful handling and optimized purification strategies.[1] The following table outlines common issues, their probable causes, and recommended solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Product appears as an oil or fails to crystallize. 1. Residual Solvent: The presence of the reaction solvent (e.g., acetone, MEK) can inhibit crystallization by keeping the product solvated.[2][3] 2. Hygroscopicity: The compound may have absorbed atmospheric moisture, forming a viscous syrup. N-methylpyridinium iodide is known to be extremely hygroscopic.[1] 3. Presence of Impurities: Unreacted starting materials or by-products can act as crystal growth inhibitors.1. Solvent Removal: Ensure complete removal of the reaction solvent under reduced pressure. For stubborn oils, co-evaporation with a non-solvent like diethyl ether or hexanes can be effective. 2. Moisture Control: Perform the final steps of purification under an inert atmosphere (e.g., nitrogen or argon). Dry glassware thoroughly. If moisture is suspected, dissolving the oil in a minimal amount of a dry solvent (e.g., ethanol) followed by precipitation with a non-solvent (e.g., diethyl ether) can induce crystallization. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained pure crystal can also initiate crystallization.
Low Purity After Initial Precipitation/Crystallization. 1. Contamination with Starting Materials: The most common impurities are unreacted 3-amino-1,6-dimethylpyridinone and methyl iodide.[3][4] 2. Occlusion of Solvent: The crystal lattice may trap solvent molecules during rapid crystallization.1. Recrystallization: This is the most effective method for removing starting materials. A suitable solvent system should dissolve the product at an elevated temperature but have low solubility at cooler temperatures, while impurities remain soluble at all temperatures. See the detailed protocol in Section II. 2. Washing: Wash the filtered crystals with a cold, non-polar solvent in which the product is insoluble, such as cold acetone or diethyl ether, to remove surface impurities.[5][6][7]
Product is Discolored (Yellow to Brown). 1. Iodide Oxidation: Iodide ions can be oxidized to iodine (I₂) in the presence of light or air, resulting in a yellow or brown hue. 2. Degradation: Some pyridinium salts can be unstable, especially at elevated temperatures or in the presence of certain impurities.[8] 3. Charge-Transfer Complex Formation: N-alkyl pyridinium iodides are known to form charge-transfer complexes, which can impart color.[1][9]1. Decolorization: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol) and add a small amount of activated carbon. Heat the mixture for a short period, then filter hot to remove the carbon and colored impurities. Allow the filtrate to cool and crystallize. 2. Minimize Heat and Light Exposure: Conduct purification steps, especially heating, in the dark or under amber light. Store the final product in an amber vial, protected from light. 3. Purification under Inert Atmosphere: Performing recrystallization and filtration under an inert atmosphere can minimize oxidation.
Poor Recovery/Low Yield After Recrystallization. 1. Suboptimal Solvent Choice: The chosen recrystallization solvent may have too high a solubility for the product, even at low temperatures. 2. Multiple Recrystallization Steps: While sometimes necessary for high purity, each recrystallization step will inevitably lead to some loss of product.[3]1. Solvent System Optimization: If a single solvent is not ideal, a binary solvent system can be employed. For example, dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed. Heat to redissolve and then allow to cool slowly.[6] 2. Minimize Transfers: Reduce the number of times the product is transferred between vessels to minimize mechanical losses.

II. Detailed Experimental Protocol: Recrystallization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

This protocol provides a robust method for the purification of the title compound by recrystallization, a fundamental technique for purifying solid organic compounds.

Objective: To remove unreacted starting materials and other impurities to obtain high-purity crystalline 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Materials:

  • Crude 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Activated Carbon (optional, for colored samples)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. The principle is to create a saturated solution at the boiling point of the solvent.

    • If the solution is colored, add a small amount of activated carbon and briefly heat the mixture.

  • Hot Filtration (if activated carbon was used):

    • Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon. This step must be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities and to aid in drying.[5][6][7]

  • Drying:

    • Dry the crystals thoroughly under vacuum to remove all traces of solvent. The product should be a white to off-white solid.[10][11]

III. Frequently Asked Questions (FAQs)

Q1: My purified 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is still slightly yellow, even after recrystallization. Is this acceptable?

A1: A faint yellow color is not uncommon for pyridinium iodides and can be due to the formation of charge-transfer complexes between the pyridinium cation and the iodide anion.[1][9] For many applications, this is acceptable as long as analytical data (e.g., NMR, elemental analysis) confirms the absence of other impurities. If a completely colorless product is required, a second recrystallization with activated carbon, as described in the protocol, may be necessary. However, be mindful of potential yield loss with each successive recrystallization.[3]

Q2: I am having trouble with the solubility of my compound. It seems to be soluble in everything or nothing. What should I do?

A2: This is a common challenge with ionic compounds. A binary solvent system is often the solution.[6] Start by dissolving your compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., methanol, ethanol). Then, slowly add a less polar or non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or even a non-polar solvent like hexanes) until you see persistent cloudiness. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This technique allows for fine-tuning of the solvent polarity to achieve optimal conditions for crystallization.

Q3: Can I use column chromatography to purify my pyridinium salt?

A3: While recrystallization is the preferred method for crystalline solids, column chromatography can be an alternative, though it presents its own challenges for highly polar, ionic compounds. These compounds tend to streak or stick to standard silica gel.[12] If you must use chromatography, consider using a more polar stationary phase like alumina. Alternatively, reverse-phase chromatography (C18) can be effective.[12] A specialized eluent system, such as a mixture of dichloromethane, acetone, methanol, and water, might also be necessary to achieve good separation on silica.[12]

Q4: How should I properly store my purified 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide?

A4: Due to its hygroscopic nature and potential sensitivity to light, the purified compound should be stored in a tightly sealed, amber glass vial in a desiccator to protect it from moisture and light.[1] Storage at reduced temperatures (e.g., in a refrigerator) can also help to maintain its stability over the long term.[8][10][11]

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common purification challenges with 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Purification_Troubleshooting start Crude Product recrystallize Attempt Recrystallization (e.g., Ethanol/Ether) start->recrystallize assess_purity Assess Purity & Form (TLC, NMR, Visual) recrystallize->assess_purity pure_solid Pure Crystalline Solid assess_purity->pure_solid Pure & Crystalline oily_product Problem: Oily Product Causes: • Residual Solvent • Hygroscopicity • Impurities assess_purity->oily_product Oily discolored_product Problem: Discolored Product Causes: • Iodide Oxidation • Degradation • Charge-Transfer Complex assess_purity->discolored_product Discolored impure_solid Problem: Impure Solid Causes: • Starting Material • Occluded Solvent assess_purity->impure_solid Impure solution_oil Solutions: • Dry under high vacuum • Co-evaporate with non-solvent • Use inert atmosphere oily_product->solution_oil solution_color Solutions: • Recrystallize with activated carbon • Protect from light • Use inert atmosphere discolored_product->solution_color solution_impure Solutions: • Re-recrystallize with optimized solvent system • Wash with cold non-solvent • Consider chromatography impure_solid->solution_impure solution_oil->recrystallize Retry solution_color->recrystallize Retry solution_impure->recrystallize Retry

Caption: Troubleshooting workflow for the purification of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

V. References

  • MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Available from: [Link]

  • PubChem. Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). Available from: [Link]

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. Available from: [Link]

  • National Institutes of Health (NIH). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Available from: [Link]

  • ResearchGate. 1,4-Dimethylpyridinium iodide. Available from: [Link]

  • Reddit. Quaternary ammonium salt purification. Available from: [Link]

  • ResearchGate. The structure of N-methylpyridinium iodide. Available from: [Link]

  • Reddit. Formation of pyridinium salts with EWG. Available from: [Link]

  • ResearchGate. Scheme 1. General scheme of the quaternary pyridinium salts synthesis. Available from: [Link]

  • DergiPark. Synthesis and Characterization of Some Transition Metals Complex Salts of Pyridinium Iodide Ionic Liquids. Available from: [Link]

  • Indian Academy of Sciences. Charge transfer band of N-alkyl pyridinium iodide in a mixed binary solvent system. Available from: [Link]

  • Supporting Information. Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. Available from: [Link]

  • YouTube. Iodine Recrystalization. Available from: [Link]

  • Pharmaffiliates. 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Available from: [Link]

  • Semantic Scholar. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Available from: [Link]

  • National Institutes of Health (NIH). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]

  • Wikipedia. Methylpyridinium. Available from: [Link]

  • National Institutes of Health (NIH). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Available from: [Link]

  • National Institutes of Health (NIH). Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines. Available from: [Link]

  • National Institutes of Health (NIH). Pyridinium, 3-((aminocarbonyl)amino)-1-methyl-, iodide. Available from: [Link]

Sources

Technical Support Center: 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the proper storage and handling of this important synthetic intermediate. By understanding the chemical properties and stability of this compound, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide?

For long-term storage, it is highly recommended to store 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide and its analogs in a refrigerator at 2-8°C . While some related pyridinium salts are stable at room temperature, refrigerated storage is a best practice to minimize the risk of thermal degradation over time.

Q2: Is this compound sensitive to light?

Yes, N-alkyl pyridinium iodides are known to be sensitive to light. Exposure to light, particularly UV light, can induce photochemical reactions, including photohydration, which can alter the chemical structure of the pyridinium ring. Furthermore, the iodide anion can be oxidized to iodine (I₂) upon exposure to light, which can lead to discoloration of the sample and the introduction of reactive impurities. Therefore, it is crucial to store the compound in an amber or opaque vial to protect it from light.

Q3: Should I be concerned about moisture?

Absolutely. Quaternary ammonium compounds, as a class, are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere. The safety data sheet for the related compound, pyridinium chloride, explicitly states that it is hygroscopic. Moisture can lead to the hydrolysis of the aminocarbonyl group and can also affect the physical properties of the solid, such as causing it to clump or become an oil. It is essential to store the compound in a tightly sealed container in a dry environment, preferably in a desiccator.

Q4: What are the visual signs of degradation?

A pure sample of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide should be a white solid . The most common visual indicator of degradation is a change in color to yellow or brown . This discoloration is often due to the oxidation of the iodide anion to iodine (I₂), which can be accelerated by exposure to light and air. Other signs of degradation may include a change in the physical state (e.g., from a free-flowing powder to a sticky or oily solid), a noticeable odor, or incomplete solubility in solvents in which it is known to be freely soluble.

Q5: What are the primary degradation pathways for this compound?

Based on the chemistry of its functional groups, there are two primary degradation pathways to be aware of:

  • Hydrolysis: The aminocarbonyl (amide) group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would cleave the amide bond to form the corresponding carboxylic acid (1,6-dimethyl-3-carboxypyridinium iodide) and ammonia.

  • Photodecomposition: As a pyridinium iodide salt, the compound can undergo photochemical reactions. This can involve reactions of the pyridinium ring itself, as well as the oxidation of the iodide ion.

Q6: What materials should I avoid storing this compound with?

You should avoid storing 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide with strong oxidizing agents . The iodide ion can be readily oxidized. Additionally, given its hygroscopic nature, it should not be stored near materials that are not compatible with moisture. As a general precaution, it is always best to store chemicals segregated by their hazard class.

Troubleshooting Guide for Synthesis

As an intermediate in the synthesis of natural products like nudiflorine, the purity and stability of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide are paramount. Here are some common issues that may arise during its use in synthesis and how to troubleshoot them.

Issue Potential Cause Related to Storage Recommended Action
Low Yield in Subsequent Reactions Degradation of the starting material due to improper storage (exposure to light, moisture, or heat). This reduces the amount of active reagent.- Confirm the purity of the starting material by ¹H NMR or LC-MS before use. Look for the appearance of new signals or a decrease in the ratio of the desired product. - If degradation is suspected, attempt to purify the material by recrystallization. However, it is often more reliable to use a fresh, properly stored batch.
Formation of Unexpected Byproducts The presence of degradation products in the starting material that participate in side reactions. For example, hydrolyzed starting material could introduce a carboxylic acid into the reaction mixture.- Analyze the byproduct by LC-MS or other analytical techniques to identify its structure. This can provide clues about the nature of the degradation. - If hydrolysis is suspected, ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Reaction Times or Results The starting material has absorbed a variable amount of water, which can affect reaction kinetics, especially for moisture-sensitive reactions.- Dry the 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide under vacuum before use, especially if it has not been stored in a desiccator. - Always use freshly opened, anhydrous solvents for your reactions.
Color Change in Reaction Mixture If the starting material has degraded to form iodine (yellow/brown color), this can be carried into the reaction mixture and potentially interfere with the reaction or purification.- If the starting material is discolored, it is a strong indication of degradation. It is best to use a new batch. - If a faint yellow color is present, it may be possible to remove the iodine during workup with a sodium thiosulfate wash. However, the presence of iodine implies other, less visible degradation may have also occurred.

Experimental Protocols

Protocol 1: Proper Storage of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide
  • Container: Upon receipt, ensure the compound is in a tightly sealed, amber or opaque vial to protect it from light and moisture.

  • Atmosphere: For long-term storage, place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite™) to maintain a dry environment.

  • Temperature: Store the desiccator in a refrigerator at 2-8°C.

  • Handling: When accessing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Handle the compound quickly in a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen) if possible, and promptly reseal the container.

Protocol 2: Quality Assessment of Stored 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide
  • Visual Inspection: Before use, visually inspect the compound. It should be a white, crystalline solid. Note any discoloration (yellowing or browning) or changes in physical appearance (clumping, oiling).

  • Solubility Test: Dissolve a small amount of the compound in a solvent it is known to be soluble in (e.g., methanol or water). The solution should be clear and colorless. Any haziness or color may indicate impurities or degradation.

  • ¹H NMR Analysis: For a definitive quality check, acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or MeOD). Compare the spectrum to a reference spectrum of the pure compound. Look for the absence of impurity peaks and the correct integration ratios for the protons of the molecule. Pay close attention to the baseline for any broad peaks that might indicate the presence of water.

Visualizations

Logical Flow for Handling and Storage

G A Receive Compound B Inspect for Purity: - White Solid? - No Discoloration? A->B C Store in Opaque, Tightly Sealed Vial B->C Looks Good H Degradation Suspected (Discolored, Clumped) B->H Problem Found D Place in Desiccator C->D E Store at 2-8°C D->E F Equilibrate to Room Temp Before Opening E->F G Use in Experiment F->G I Perform Quality Assessment (NMR, LC-MS) H->I I->G Passes QC J Purify or Discard I->J Fails QC

Caption: Workflow for proper handling and storage of the compound.

Potential Degradation Pathways

Degradation cluster_0 Degradation Triggers cluster_1 Degradation Products Start 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (White Solid) HydrolysisProd 1,6-dimethyl-3-carboxypyridinium iodide + Ammonia Start->HydrolysisProd Hydrolysis PhotoProd Photohydration Products + Iodine (I₂) Start->PhotoProd Photodecomposition ThermalProd Other Degradation Products Start->ThermalProd Thermal Stress Light Light/UV Light->PhotoProd Moisture Moisture (H₂O) Moisture->HydrolysisProd Heat Excessive Heat Heat->ThermalProd Discoloration Yellow/Brown Color PhotoProd->Discoloration causes

Caption: Factors leading to the degradation of the compound.

References

A comprehensive list of references is not available in the provided search results. For detailed information, please refer to the safety data sheets (SDS) and certificates of analysis (CofA) provided by your chemical supplier. General principles of organic chemistry and information on related compounds have been used to construct this guide.

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide handling precautions

A: All waste, including the pure compound, contaminated materials, and solutions, must be treated as hazardous waste. [21]* Collect all waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless instructed to do so by your EHS department. [5]* Disposal must be carried out in strict accordance with all local, state, and federal regulations. [22]Contact your institution's EHS office for specific disposal procedures, which may involve removal by a licensed chemical destruction facility. [10]

Frequently Asked Questions (FAQs)

Q: Is this compound sensitive to air or moisture?

A: Yes. Iodide salts, in general, can be sensitive to both air (oxidation) and moisture (hygroscopic). [11]This is why it is critical to store the compound in a tightly sealed container in a dry environment to maintain its integrity. [11] Q: Can I handle this compound on an open bench?

A: No. Due to the risk of inhaling fine, potentially irritating dust, you must handle the solid form of this compound inside a primary engineering control, such as a chemical fume hood or a ventilated enclosure. [5][12]This is a fundamental principle of safe laboratory practice for handling powdered chemical reagents.

References

  • Production, Import/Export, Use, and Disposal of Iodine. (2004). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Ionization Reaction in Iodine/Pyridine Solutions. (2002). The Journal of Physical Chemistry A. [Link]

  • Safety Data Sheet: Iodine solution. Carl ROTH. [Link]

  • Chemical splash in the eye: First aid. Mayo Clinic. [Link]

  • Scheme 4 Reagents and conditions. ResearchGate. [Link]

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Pharmaffiliates. [Link]

  • SAFETY DATA SHEET PROPIDIUM IODIDE. Bio-Rad Antibodies. [Link]

  • Which equipment to select for handling toxic materials and protecting operators?. Palamatic Process. [Link]

  • How Should Potassium Iodide Be Stored?. Chemistry For Everyone - YouTube. [Link]

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  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Structural transformation of pyridinium iodide proceeding in the solid state. CrystEngComm. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Chemical Emergencies, Exposures, and Spills. University of Florida Environmental Health and Safety. [Link]

  • Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines. National Institutes of Health (NIH). [Link]

  • POTASSIUM IODIDE Safety Data Sheet. J.T. Baker. [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]

  • Eye injuries - chemical burns. Better Health Channel. [Link]

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. Pharmaffiliates. [Link]

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide. Bio-Connect. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]

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  • Powder Coating Safety and Regulations. National Abrasives, Inc. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Pyridinium Salts in Neurodegenerative Disease Research: A Comparative Analysis Featuring 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to combating neurodegenerative diseases like Alzheimer's, the exploration of novel chemical scaffolds that can modulate key pathological pathways is paramount. Among these, pyridinium salts have emerged as a versatile and potent class of compounds, primarily recognized for their activity as cholinesterase inhibitors. This guide provides an in-depth technical comparison of various pyridinium salts, with a special focus on the potential of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

While direct experimental data on 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide's biological activity is not extensively available in peer-reviewed literature at the time of this publication, its structural similarity to neuroprotective agents like nicotinamide and its metabolites suggests it as a compound of significant interest. This guide will, therefore, provide a framework for its evaluation by comparing the known performance of other pyridinium salts, detailing the necessary experimental protocols to assess its efficacy, and discussing the critical structure-activity relationships that govern the therapeutic potential of this chemical class.

The Landscape of Pyridinium Salts as Cholinesterase Inhibitors

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to ameliorate cognitive decline. Pyridinium salts have been extensively investigated for this purpose, with their cationic nature facilitating interaction with the active sites of these enzymes.

A comprehensive review of over 100 pyridinium derivatives has revealed that strategic structural modifications can significantly enhance their therapeutic potential.[1][2] Disubstituted analogues, in particular, have shown exceptional potency, with many achieving IC50 values below 100 nM, surpassing reference drugs like donepezil in some cases.[2]

Key Structural Features Influencing Activity:
  • Substitution Pattern: The position of substituents on the pyridine ring dramatically influences inhibitory activity.

  • Nature of Substituents: The incorporation of bulky aromatic groups, such as naphthyl moieties, can enhance binding to the peripheral anionic site (PAS) of cholinesterases.[2]

  • Linker Length: In bivalent inhibitors designed to interact with both the catalytic active site (CAS) and the PAS, the length of the linker (typically C7-C12) is critical for optimal simultaneous engagement.[2]

Comparative Analysis of Pyridinium Salt Derivatives

To understand the potential of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, it is instructive to compare the reported activities of other pyridinium salts. The following table summarizes the cholinesterase inhibitory activity of various pyridinium derivatives from the literature.

Compound ClassSpecific DerivativeTarget EnzymeIC50 ValueReference
Diaryl Pyridinium Analogs Compound with 3,4,5-trimethoxyphenyl and 2,6-dichloropyridine ringsEeAChEPotent Inhibition[3]
Isoindolinedione-Benzamide Pyridinium Derivatives Compound 7jAChE0.26 ± 0.07 μM[4]
Compound 7cBChE0.08 ± 0.01 μM[4]
Pyridine-Containing Sultones Compound B4 (4-(4-chlorophenyl)-2,2-dioxide-3,4,5,6-tetrahydro-1,2-oxathiino[5,6-h]quinoline)AChE8.93 μM[5]
Dihydropyridine Derivatives Compound 11 (with nitro group at C-2 and C-4)AChE0.21 ± 0.003 μM[6]
Compound 7BChE17.16 ± 0.02 μM[6]

The Promise of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide: A Hypothesis

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a nicotinamide derivative.[1][7] Nicotinamide and its primary metabolite, 1-methylnicotinamide (MNA), have demonstrated neuroprotective effects in various in vitro and in vivo models.[4][8][9][10][11] These effects are thought to be mediated through multiple mechanisms, including the stabilization of mitochondrial function and reduction of oxidative stress.[4][9]

Given its structural similarity to MNA, it is plausible that 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide may also possess neuroprotective properties, in addition to potential cholinesterase inhibitory activity conferred by the pyridinium scaffold. The presence of the aminocarbonyl group could further influence its binding characteristics and biological activity.

To rigorously assess the potential of this compound, the following experimental workflows are proposed.

Experimental Protocols for the Evaluation of Pyridinium Salts

Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

While a specific, detailed synthesis protocol for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide was not found in the immediate search, a general procedure for the synthesis of related pyridinium iodides can be adapted.[12]

General Protocol for N-Methylation of Pyridine Derivatives:

  • Dissolve the starting pyridine derivative (e.g., 3-aminocarbonyl-6-methylpyridine) in a suitable solvent such as methyl ethyl ketone (MEK).

  • Add methyl iodide in excess (e.g., 5 molar equivalents) to the stirred solution in portions over a period of 3 hours.

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction mixture to 4°C overnight to allow for the precipitation of the pyridinium iodide salt.

  • Filter the precipitate and wash with a cold solvent (e.g., diethyl ether).

  • Recrystallize the product from a suitable solvent like acetone to obtain the purified 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Diagram of Synthetic Workflow

SynthesisWorkflow Start 3-Aminocarbonyl-6-methylpyridine Reaction N-Methylation Reaction (Reflux, 24h) Start->Reaction Reagents Methyl Iodide (CH3I) Methyl Ethyl Ketone (MEK) Reagents->Reaction Precipitation Precipitation (Cooling to 4°C) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization (Acetone) Filtration->Purification Product 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide Purification->Product

Caption: General workflow for the synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Cholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and rapid colorimetric assay to determine cholinesterase activity.[13][14][15]

Principle: Acetylthiocholine (or butyrylthiocholine) is hydrolyzed by the respective cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or S-Butyrylthiocholine chloride (BTCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide and other pyridinium salts)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

  • Add the AChE or BChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and subsequently the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Diagram of Cholinesterase Inhibition Assay Workflow

EllmanMethod Setup Prepare Reagents: - Buffer (pH 8.0) - DTNB - Test Compounds Incubation Incubate: - Buffer - DTNB - Test Compound - AChE/BChE Setup->Incubation Reaction Initiate Reaction: Add Substrate (ATCI/BTCI) Incubation->Reaction Measurement Kinetic Measurement: Absorbance at 412 nm Reaction->Measurement Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measurement->Analysis

Caption: Workflow for the Ellman's method to determine cholinesterase inhibition.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases and assessing the neuroprotective effects of compounds against various toxins.

Principle: SH-SY5Y cells are exposed to a neurotoxin (e.g., amyloid-beta peptide, rotenone, or H₂O₂) to induce cell death. The ability of the test compound to prevent or reduce this cell death is then quantified using a cell viability assay, such as the MTT assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Neurotoxin (e.g., Amyloid-β 1-42, H₂O₂)

  • Test compound (3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Induce neurotoxicity by adding the neurotoxin to the cell culture medium and incubate for another 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and the toxin-treated control.

Diagram of In Vitro Neuroprotection Assay Workflow

NeuroprotectionAssay Seeding Seed SH-SY5Y Cells (96-well plate) Pretreatment Pre-treat with Test Compound Seeding->Pretreatment Toxin Induce Neurotoxicity (e.g., Aβ, H₂O₂) Pretreatment->Toxin ViabilityAssay MTT Assay: - Add MTT - Incubate - Solubilize Formazan Toxin->ViabilityAssay Measurement Measure Absorbance (570 nm) ViabilityAssay->Measurement Analysis Data Analysis: - Calculate % Cell Viability Measurement->Analysis

Caption: Workflow for assessing the neuroprotective effects of a compound using SH-SY5Y cells.

Blood-Brain Barrier Permeability Assay

A significant hurdle for the therapeutic efficacy of many central nervous system (CNS) drugs is their ability to cross the blood-brain barrier (BBB). The charged nature of pyridinium salts generally limits their passive diffusion across the BBB.

Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay is a high-throughput method to predict passive, transcellular permeability across the BBB.

Principle: A filter plate is coated with a lipid solution to form an artificial membrane that mimics the BBB. The test compound is added to the donor compartment, and after an incubation period, the amount of compound that has crossed the artificial membrane into the acceptor compartment is quantified.

Procedure:

  • Coat the filter of a donor plate with a lipid solution (e.g., a mixture of phospholipids in dodecane).

  • Add the test compound solution to the donor wells.

  • Place the donor plate into an acceptor plate containing buffer.

  • Incubate the plate assembly for a set time (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the permeability coefficient (Pe).

Conclusion and Future Directions

The diverse biological activities of pyridinium salts make them a compelling class of compounds for the development of novel therapeutics for neurodegenerative diseases. While 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide remains a promising yet understudied candidate, its structural relationship to known neuroprotective agents warrants a thorough investigation of its efficacy.

The experimental protocols detailed in this guide provide a robust framework for such an evaluation. By systematically assessing its cholinesterase inhibitory activity, neuroprotective potential, and ability to permeate the blood-brain barrier, researchers can elucidate the therapeutic promise of this and other novel pyridinium salts. Future research should focus on establishing a clear structure-activity relationship to guide the design of next-generation pyridinium-based compounds with enhanced potency, selectivity, and CNS bioavailability.

References

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Sources

A Comparative Efficacy Analysis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide Analogs in Neurodegenerative and Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the therapeutic efficacy of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide and its structural analogs. While direct experimental data for this specific compound is limited in publicly accessible literature, this document leverages extensive research on analogous pyridinium-based compounds to project its potential activities and compare them with established derivatives. This analysis is grounded in the well-documented roles of pyridinium scaffolds as potent inhibitors of cholinesterases in the context of Alzheimer's disease and as cytotoxic agents against various cancer cell lines.

Introduction: The Therapeutic Potential of Pyridinium Scaffolds

The pyridinium salt, a cationic heterocyclic compound, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic bioactive molecules. The positive charge on the nitrogen atom allows for unique interactions with biological targets, particularly enzymes and receptors. This has led to the exploration of pyridinium derivatives in a wide array of therapeutic areas, including neurodegenerative diseases, cancer, and microbial infections.[1] The core structure of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, featuring a nicotinamide-like moiety, suggests a strong potential for biological activity, particularly in pathways involving NAD+ biosynthesis and as a modulator of enzyme activity.

Part 1: Efficacy in the Context of Alzheimer's Disease - Cholinesterase Inhibition

A primary therapeutic strategy for managing Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] Pyridinium-based compounds have emerged as promising dual inhibitors of these enzymes.[2] The cationic pyridinium head is thought to interact with the peripheral anionic site (PAS) of cholinesterases, while various substituents can be tailored to interact with the catalytic active site (CAS).

Comparative Analysis of Pyridinium Analogs as Cholinesterase Inhibitors

Numerous studies have synthesized and evaluated series of pyridinium derivatives to establish structure-activity relationships (SAR) for cholinesterase inhibition. Strategic modifications to the pyridinium core significantly influence their inhibitory potency.[2] For instance, the introduction of different substituents on the pyridine ring and the nature of the counter-ion can dramatically alter the efficacy.

Below is a table summarizing the half-maximal inhibitory concentrations (IC50) of various pyridinium analogs against AChE and BChE, providing a benchmark for the potential efficacy of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Compound/AnalogTarget EnzymeIC50 (µM)Source
Isoindolinedione-benzamide pyridinium derivatives [3]
Compound 7jAcetylcholinesterase (AChE)0.26 ± 0.07[3]
Compound 7cButyrylcholinesterase (BChE)0.08 ± 0.01[3]
2-Arylbenzofuran derivatives with pyridinium moiety [4]
Compound 34Acetylcholinesterase (AChE)27.7[4]
Compound 34Butyrylcholinesterase (BChE)0.7[4]
Coumarin-pyridine hybrids [5]
Compound 3fAcetylcholinesterase (AChE)0.002[5]
Compound 3tButyrylcholinesterase (BChE)0.24[5]
Pyrimidine and Pyridine Diamines [6]
Compound 9 (Pyrimidine)Acetylcholinesterase (AChE)Kᵢ = 0.312[6]
Compound 22 (Pyrimidine)Butyrylcholinesterase (BChE)Kᵢ = 0.099[6]
Compound 25 (Pyridine)Acetylcholinesterase (AChE)73% inhibition at 9 µM[6]

Causality Behind Experimental Design: The selection of these analogs for comparison is based on the presence of the core pyridinium structure and their evaluation as cholinesterase inhibitors. The variation in substituents, from complex heterocyclic systems to halogenated phenyl rings, allows for a broad understanding of the structural features that drive potency and selectivity. The aminocarbonyl and dimethyl substitutions on the target compound suggest a moderate level of steric hindrance and potential for hydrogen bonding, which could influence its binding affinity to the active sites of cholinesterases.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely accepted method for screening AChE inhibitors.[4][7][8]

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Substrate Solution: 15 mM Acetylthiocholine Iodide (ATCI) in deionized water.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) at a concentration of 0.25 U/mL in Assay Buffer.

    • Test Compound Solutions: Prepare a stock solution of the pyridinium analog in a suitable solvent (e.g., DMSO) and make serial dilutions in the Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound dilution to the wells of a 96-well microplate.

    • Add 50 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Cholinesterase Inhibition Pathway

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Pyridinium_Analog Pyridinium Analog (Inhibitor) Pyridinium_Analog->AChE Inhibits caption Mechanism of Cholinesterase Inhibition by Pyridinium Analogs.

Caption: Mechanism of Cholinesterase Inhibition by Pyridinium Analogs.

Part 2: Efficacy in Oncology - Cytotoxicity Against Cancer Cell Lines

Pyridinium salts have also demonstrated significant potential as anticancer agents. Their cationic nature can facilitate their accumulation in the mitochondria of cancer cells, leading to the disruption of mitochondrial function and induction of apoptosis. The structure of the substituents on the pyridine ring plays a crucial role in determining the cytotoxic potency and selectivity.[9][10]

Comparative Analysis of Pyridinium Analogs as Anticancer Agents

The antiproliferative activity of pyridinium derivatives has been evaluated against a variety of cancer cell lines. The IC50 values are a standard measure of a compound's cytotoxicity.

Below is a table summarizing the cytotoxic activity of several pyridinium analogs against different cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Source
Tanshinone I-pyridinium salt derivatives [9]
Compound a4MDA-MB-231 (Breast Cancer)1.40[9]
Compound a4HepG2 (Liver Cancer)1.63[9]
Compound a422RV1 (Prostate Cancer)1.55[9]
Amide-based pyridinium bromides [11]
Hydrazone-linked saltsColon and Breast Cancer59 - 64[11]
1,2,4 Triazole-pyridine hybrids [12]
Compound TP6B16F10 (Melanoma)41.12[12]
Pyridine-Ureas [13]
Compound 8mMCF-7 (Breast Cancer)13.1[13]
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives [14]
Some compounds in the seriesShowed promising anti-cancer activityData not quantified[14]

Causality Behind Experimental Design: The diverse range of cancer cell lines used in these studies (breast, liver, prostate, melanoma) provides a broad spectrum of the potential anticancer activity of pyridinium compounds. The structural variations in the analogs, such as the fusion with other heterocyclic systems (triazoles, thiadiazoles) or the nature of the substituents, are key determinants of their cytotoxic efficacy. The aminocarbonyl group in 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide could potentially engage in hydrogen bonding with biological targets within cancer cells, influencing its activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cancer cells (e.g., MCF-7, HepG2).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinium analog in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Anticancer Workflow

Anticancer_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cancer Cells in 96-well plate Add_Compound 2. Add Pyridinium Analog (Varying Concentrations) Seed_Cells->Add_Compound Incubate_48h 3. Incubate for 48-72 hours Add_Compound->Incubate_48h Add_MTT 4. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 5. Incubate for 4 hours (Formazan Formation) Add_MTT->Incubate_4h Solubilize 6. Solubilize Formazan (e.g., with DMSO) Incubate_4h->Solubilize Measure_Absorbance 7. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability 8. Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Value Calculate_Viability->Determine_IC50 caption Workflow for Determining Anticancer Efficacy using MTT Assay.

Caption: Workflow for Determining Anticancer Efficacy using MTT Assay.

Conclusion and Future Directions

Future research should focus on the synthesis and in-vitro evaluation of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide using the standardized protocols outlined in this guide. This will allow for a direct comparison with the existing library of pyridinium analogs and a more precise determination of its therapeutic potential. Further studies could also explore its mechanism of action at a molecular level, including its interaction with target enzymes and its effects on cellular signaling pathways.

References

  • Title: Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. Source: ACS Omega. URL: [Link]

  • Title: 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents. Source: Molecules. URL: [Link]

  • Title: Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. Source: RSC Advances. URL: [Link]

  • Title: Exploring pyridinium-based inhibitors of cholinesterases: A review of synthesis, efficacy, and structural insights. Source: ResearchGate. URL: [Link]

  • Title: Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. Source: Scientific Reports. URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. Source: Frontiers in Chemistry. URL: [Link]

  • Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Source: ACS Chemical Neuroscience. URL: [Link]

  • Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Source: International Journal of Pharmaceutical Chemistry and Analysis. URL: [Link]

  • Title: Cell Viability Assays. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]

  • Title: Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Source: Molecules. URL: [Link]

  • Title: Pyridinium Salts: From synthesis to reactivity and applications. Source: ResearchGate. URL: [Link]

  • Title: Acetylcholinesterase Inhibition Assay (Tick or Eel). Source: Attogene. URL: [Link]

  • Title: Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Source: Annals of Medical and Health Sciences Research. URL: [Link]

Sources

A Comparative Spectroscopic Guide to 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a nicotinamide derivative of interest in pharmaceutical research and development.[1] The following sections offer a comparative analysis of its spectroscopic characteristics against a closely related analogue, 1-methyl-3-carbamoylpyridinium iodide, supported by detailed experimental protocols and data interpretation. This document is intended to serve as a practical reference for researchers, scientists, and professionals in drug development, facilitating compound characterization and quality control.

Introduction: The Importance of Spectroscopic Characterization

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a quaternary ammonium salt and a derivative of nicotinamide (Vitamin B3). Its structural similarity to coenzyme precursors and other biologically active molecules makes it a compound of interest for further investigation. Accurate and comprehensive characterization is the bedrock of any scientific inquiry, particularly in drug development where compound identity, purity, and stability are paramount.

Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure and electronic properties of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, we can deduce the connectivity of atoms, identify functional groups, and quantify the substance. This guide will focus on the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is presented below.

PropertyValueReference
Chemical Name 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide[2]
Synonyms 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide, 5-carbamoyl-1-methyl-2-picolinium Iodide[2]
CAS Number 107971-06-2[2]
Molecular Formula C₈H₁₁IN₂O[2]
Molecular Weight 278.09 g/mol [2]
Appearance White Solid[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel pyridinium salt like 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Sources

A Comprehensive Guide to the NMR Characterization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) characterization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a compound of interest due to its structural relation to nicotinamide derivatives. As a Senior Application Scientist, this document is crafted to not only present a detailed experimental protocol but also to offer a comparative analysis with related structures, thereby providing a robust framework for researchers in the field.

The quaternization of the nitrogen atom in the pyridine ring introduces significant electronic changes that are readily observable by NMR spectroscopy. The resulting positive charge leads to a general deshielding of the ring protons and carbons, causing them to resonate at a lower field (higher ppm values) compared to their non-quaternized counterparts. This guide will delve into the specific nuances of these effects in the context of our target molecule.

Molecular Structure and Predicted NMR Handles

The structure of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide presents several key features for NMR analysis. The presence of a quaternary nitrogen, a methyl group on the nitrogen (N-CH₃), a methyl group at the 6-position of the pyridine ring (C6-CH₃), and an aminocarbonyl group at the 3-position provides a rich set of signals for both ¹H and ¹³C NMR spectroscopy.

Caption: Molecular structure of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide with key proton environments.

Experimental Protocol: A Self-Validating Approach

The following protocol is designed to provide a comprehensive NMR characterization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. The inclusion of both 1D and 2D NMR techniques ensures a thorough and unambiguous assignment of all proton and carbon signals.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized and purified 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly of the labile amide protons.[1][2] DMSO-d₆ is often a good choice as it can solubilize a wide range of organic salts and allows for the observation of exchangeable protons.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) at 0 ppm for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.[1]

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.[3]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width should cover the expected range for all carbon atoms (typically 0-200 ppm).

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.[4]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the assignment of carbon resonances based on their attached protons.[4][5]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.[4]

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation dissolve Dissolve sample in deuterated solvent add_std Add internal standard (TMS/TSP) dissolve->add_std H1_NMR ¹H NMR add_std->H1_NMR C13_NMR ¹³C{¹H} NMR add_std->C13_NMR COSY 2D COSY add_std->COSY HSQC 2D HSQC add_std->HSQC HMBC 2D HMBC add_std->HMBC assign_H1 Assign ¹H signals (Chemical Shift, Multiplicity, Integration) H1_NMR->assign_H1 assign_C13 Assign ¹³C signals (Chemical Shift) C13_NMR->assign_C13 correlate_2D Correlate signals using 2D NMR COSY->correlate_2D HSQC->correlate_2D HMBC->correlate_2D assign_H1->assign_C13 assign_C13->correlate_2D elucidate Elucidate final structure correlate_2D->elucidate

Caption: Experimental workflow for the NMR characterization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Predicted ¹H and ¹³C NMR Spectral Data and Comparative Analysis

Based on the known effects of N-alkylation on pyridinium systems and data from analogous compounds, we can predict the approximate chemical shifts and coupling patterns for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale and Comparison
H29.2 - 9.5s-Expected to be the most downfield aromatic proton due to its proximity to the positively charged nitrogen. Its signal will be a singlet as it has no adjacent protons. This is consistent with data for similar pyridinium salts.
H48.8 - 9.1dJ(H4-H5) ≈ 8-9This proton is ortho to the aminocarbonyl group and meta to the nitrogen. It will appear as a doublet due to coupling with H5.
H58.1 - 8.4dJ(H5-H4) ≈ 8-9This proton is meta to both the nitrogen and the aminocarbonyl group. It will be a doublet due to coupling with H4.
N-CH₃4.3 - 4.6s-The methyl group attached to the quaternized nitrogen is significantly deshielded and will appear as a singlet.
C6-CH₃2.8 - 3.1s-The methyl group at the 6-position is also deshielded by the adjacent positive charge on the nitrogen and will be a singlet.
-NH₂7.5 - 8.5br s-The chemical shift of the amide protons is highly dependent on the solvent and concentration. They will likely appear as a broad singlet due to quadrupole broadening and potential exchange.

Comparison with 3-Carbamoyl-1-methylpyridinium Chloride:

For 3-carbamoyl-1-methylpyridinium chloride in D₂O, the reported ¹H NMR chemical shifts are approximately: H2 (9.33 ppm, s), H6 (9.02 ppm, d), H4 (8.94 ppm, d), H5 (8.23 ppm, t), and N-CH₃ (4.53 ppm, s). In our target molecule, the presence of the methyl group at the 6-position will replace the H6 proton and will likely cause a slight upfield shift for the adjacent H5 proton due to its electron-donating effect. The H2 and H4 protons are expected to be in a similar chemical environment.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparison
C2145 - 148Highly deshielded due to proximity to the positively charged nitrogen.
C3135 - 138Attached to the electron-withdrawing aminocarbonyl group.
C4148 - 151Deshielded by the para-relationship to the positively charged nitrogen.
C5128 - 132Expected to be the most shielded of the aromatic carbons.
C6155 - 158Deshielded due to direct attachment to the nitrogen and the methyl group.
C=O165 - 170Typical chemical shift for a carbonyl carbon in an amide.
N-CH₃48 - 52Deshielded due to attachment to the positively charged nitrogen.
C6-CH₃20 - 25Typical chemical shift for a methyl group on an aromatic ring.

Comparison with Nicotinamide and N-Methylpyridinium Iodide:

The ¹³C NMR spectrum of nicotinamide shows signals for the pyridine ring carbons between approximately 123 and 153 ppm, and the carbonyl carbon around 167 ppm. The quaternization of the nitrogen in our target molecule will cause a significant downfield shift for all ring carbons, particularly C2, C4, and C6. For N-methylpyridinium iodide, the ring carbons are observed at approximately δ 145.5 (C2, C6), 130.5 (C3, C5), and 145.0 (C4), and the N-methyl carbon is at δ 48.3. These values provide a solid basis for our predictions for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, with expected adjustments due to the substituents.

The Role of the Iodide Counter-ion

It is important to note that the nature of the counter-ion can have a subtle influence on the chemical shifts of the pyridinium protons, particularly those in the alpha positions (H2). This is attributed to the formation of ion pairs in solution, where the proximity of the anion can affect the electron density around the pyridinium ring. While iodide is a relatively large and diffuse anion, some minor shifts compared to salts with other counter-ions (e.g., chloride or bromide) may be observed.

Conclusion

The comprehensive NMR characterization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is readily achievable through a combination of 1D and 2D NMR techniques. The predicted spectral data, based on established principles and comparison with analogous structures, provides a clear roadmap for the analysis of the experimental results. This guide serves as a testament to the power of NMR spectroscopy in modern chemical and pharmaceutical research, enabling the unambiguous determination of molecular structure and providing a foundation for further drug development efforts. The presented protocol, rooted in scientific integrity, offers a self-validating system for the confident characterization of this and similar novel compounds.

References

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Macomber, R. S. (1995). A Complete Introduction to Modern NMR Spectroscopy. Journal of Chemical Education, 72(11), A245. Available at: [Link]

  • Human Metabolome Database. 1-Methylnicotinamide. Available at: [Link]

  • PubChem. 1-Methylnicotinamide. Available at: [Link]

  • SpectraBase. 1-Methyl-pyridinium iodide. Available at: [Link]

  • Katritzky, A. R., & Dega-Szafran, Z. (1989). Proton and carbon-13 NMR studies of 1-substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090-1093. Available at: [Link]

  • Duddeck, H., et al. (1995). 1H and 13C NMR spectra of sparteine and its derivatives. Magnetic Resonance in Chemistry, 33(5), 373-378.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Laszlo, P. (1986). NMR of Newly Accessible Nuclei: Chemically and Biochemically Important Elements. Academic Press.

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of quaternary ammonium compounds, this guide provides an in-depth technical comparison of mass spectrometry and alternative analytical techniques for the characterization of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. This document emphasizes the principles of scientific integrity, providing experimentally-grounded insights and detailed protocols.

Introduction: The Analytical Challenge of Quaternary Pyridinium Salts

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a quaternary ammonium salt, a class of compounds that presents unique analytical challenges. Due to their permanent positive charge, these molecules are non-volatile, precluding direct analysis by gas chromatography without derivatization. Consequently, liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for their analysis, offering high sensitivity and specificity.[1][2]

This guide will provide a comprehensive examination of the mass spectrometric behavior of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, including a detailed exploration of its ionization and fragmentation pathways. Furthermore, we will present a comparative analysis with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible alternative, and provide detailed experimental protocols for both methodologies.

In-depth Analysis by Mass Spectrometry

Electrospray ionization (ESI) is the premier technique for the analysis of polar, charged molecules like 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.[3] The inherent positive charge on the pyridinium nitrogen ensures efficient ionization in positive-ion mode, leading to the ready detection of the cationic species, [C8H11N2O]+.

Ionization and the Molecular Ion

In the ESI source, the iodide salt readily dissociates, and the pre-formed 3-(aminocarbonyl)-1,6-dimethyl-pyridinium cation is transferred into the gas phase. The expected molecular ion will be observed at a mass-to-charge ratio (m/z) corresponding to the cationic portion of the molecule.

Table 1: Molecular Properties of the Analyte Cation

PropertyValue
Chemical Name3-(Aminocarbonyl)-1,6-dimethyl-pyridinium
Molecular FormulaC8H11N2O+
Monoisotopic Mass151.0866 Da
Average Mass151.1832 Da
Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS), utilizing collision-induced dissociation (CID), is employed to induce fragmentation of the molecular ion, providing valuable structural information.[4] Based on established fragmentation patterns of N-alkylpyridinium cations and substituted nicotinamides, a plausible fragmentation pathway for the 3-(aminocarbonyl)-1,6-dimethyl-pyridinium cation is proposed.[5][6]

The primary fragmentation events are anticipated to be the loss of neutral molecules from the substituent groups. The N-methyl and the C6-methyl groups are likely points of initial fragmentation.

G parent [M]+. m/z = 151.09 frag1 Loss of CH3 radical [M-15]+ m/z = 136.07 parent->frag1 - •CH3 frag2 Loss of CO [M-15-28]+ m/z = 108.06 frag1->frag2 - CO frag3 Loss of NH3 [M-15-17]+ m/z = 119.06 frag1->frag3 - NH3 frag4 Loss of CH2O [M-15-30]+ m/z = 106.05 frag1->frag4 - CH2O

Caption: Proposed primary fragmentation of the 3-(aminocarbonyl)-1,6-dimethyl-pyridinium cation.

A key fragmentation pathway for N-alkylpyridinium salts is the cleavage of the N-alkyl bond.[6] In this case, the loss of a methyl radical from either the N1 or C6 position would result in a fragment ion at m/z 136.07. Subsequent fragmentation of this ion could involve the loss of carbon monoxide (CO) from the aminocarbonyl group to yield an ion at m/z 108.06, or the loss of ammonia (NH3) to produce an ion at m/z 119.06. Another possibility is the rearrangement and loss of formaldehyde (CH2O), a known fragmentation pathway for N-methylated compounds.

Comparative Analysis: LC-MS vs. HPLC-UV

While LC-MS offers unparalleled sensitivity and specificity, HPLC-UV is a robust and cost-effective alternative for the quantitative analysis of compounds with a suitable chromophore.[2][7] The pyridinium ring in our target analyte possesses a strong UV absorbance, making HPLC-UV a viable option.

Table 2: Performance Comparison of LC-MS/MS and HPLC-UV for Quaternary Ammonium Compounds

ParameterLC-MS/MSHPLC-UVReference(s)
Sensitivity High (sub-ng/mL to pg/mL)Moderate (µg/mL to high ng/mL)[1][7]
Limit of Detection (LOD) 0.007 - 2.103 ng/mL~0.5 mg/L (for similar QACs)[1]
Linearity (R²) > 0.99> 0.99[1][8]
Specificity Very High (based on m/z)Moderate (risk of co-elution)[7]
Matrix Effects Potential for ion suppression/enhancementLess susceptible[9]
Cost HighLow[2]
Expertise Required HighModerate[2]

The primary advantage of LC-MS/MS lies in its superior sensitivity and specificity. The ability to monitor specific parent-to-fragment ion transitions (Selected Reaction Monitoring - SRM) allows for quantification even in complex matrices with minimal interference.[10] In contrast, HPLC-UV, while less sensitive, is often more robust and less prone to matrix effects that can plague ESI-MS.[7] The choice of technique will ultimately depend on the specific requirements of the analysis, such as the required limits of detection and the complexity of the sample matrix.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, detailed, step-by-step methodologies for both LC-MS/MS and HPLC-UV analysis are provided below.

LC-MS/MS Method for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

This protocol is adapted from established methods for the analysis of quaternary ammonium compounds.[1]

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection prep1 Dissolve sample in Methanol:Water (1:1) prep2 Filter through 0.22 µm PVDF syringe filter prep1->prep2 lc1 C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) prep2->lc1 lc2 Mobile Phase A: 0.1% Formic Acid in Water ms1 Positive ESI Mode lc1->ms1 lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc4 Gradient Elution ms2 Full Scan (m/z 50-200) ms1->ms2 ms3 MS/MS of m/z 151.09 ms2->ms3

Caption: Workflow for the LC-MS/MS analysis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in methanol. Perform serial dilutions in a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample in a 50:50 methanol:water mixture to an appropriate concentration. Filter the sample through a 0.22 µm PVDF syringe filter prior to injection.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan Analysis: Scan from m/z 50 to 200 to identify the parent ion.

    • Tandem MS (MS/MS): Isolate the precursor ion at m/z 151.09 and perform collision-induced dissociation with an appropriate collision energy to generate fragment ions.

HPLC-UV Method for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

This protocol is based on established methods for the analysis of nicotinamide and related compounds.[11]

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 UV Detection prep1 Dissolve sample in Mobile Phase prep2 Filter through 0.45 µm Nylon syringe filter prep1->prep2 lc1 C18 Column (e.g., 4.6 x 150 mm, 5 µm) prep2->lc1 lc2 Mobile Phase: KH2PO4 (0.02 M) - Methanol (9:1) uv1 Wavelength: 260 nm lc1->uv1 lc3 Isocratic Elution

Caption: Workflow for the HPLC-UV analysis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in the mobile phase. Create calibration standards from 1 µg/mL to 100 µg/mL by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration and filter through a 0.45 µm nylon syringe filter.

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 0.02 M KH2PO4 and methanol (90:10 v/v).

    • Elution: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 260 nm.

Conclusion

The analysis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is most effectively achieved using LC-MS/MS, which provides exceptional sensitivity and specificity, allowing for confident identification and quantification at low concentrations. The proposed fragmentation pathway, initiated by the loss of a methyl radical followed by subsequent neutral losses, offers a basis for structural confirmation.

For routine quantitative analysis where high sensitivity is not a prerequisite, HPLC-UV presents a reliable and cost-effective alternative. The choice between these two powerful techniques should be guided by the specific analytical needs, sample complexity, and available resources. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and implement a robust analytical method for this and other related quaternary pyridinium compounds.

References

  • Katritzky, A. R., Burton, R. D., Shipkova, P. A., Qi, M., Watson, C. H., & Eyler, J. R. (1998). Collisionally activated dissociation of N-acylpyridinium cations. Journal of the Chemical Society, Perkin Transactions 2, (4), 835-840.
  • Li, X., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3687-3697.
  • Watson, C. H., et al. (1988). Photodissociation and Collisionally Activated Dissociation Studies of N-Alkylpyridinium Cations Formed By Laser Desorption. Journal of the American Society for Mass Spectrometry, 1(2), 155-159.
  • NIST. (n.d.). Picolinamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide.
  • Gapiński, J., et al. (2013). ESI-MS Data of Compounds 1-3. ResearchGate.
  • Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1077, 203-215.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Krzek, J., & Stompel, A. (2011). Determination of nicotinamide (vitamin B3) in cosmetic products using differential spectrophotometry and liquid chromatography (HPLC). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1021-1027.
  • Higashi, T., & Ogawa, S. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Watson, C. H., et al. (1988). Photodissociation and Collisionally Activated Dissociation Studies of N-Alkylpyridinium Cations Formed By Laser Desorption. Journal of the American Society for Mass Spectrometry, 1(2), 155-159.
  • Zheng, G., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.
  • Stefanowicz, P., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. PLoS ONE, 11(11), e0166429.
  • Royal Society of Chemistry. (2019). Electronic Supporting Information Are Pyridinium Ylides Radicals?.
  • Wasta, Z., et al. (2018). Simultaneous quantitation of nicotinamide riboside and nicotinamide in dietary supplements via HPTLC–UV with confirmation by online HPTLC–ESI–MS.
  • Braidy, N., et al. (2019). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Metabolites, 9(8), 159.
  • American Chemical Society. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. Journal of the American Chemical Society.
  • University of Tartu. (n.d.). Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Sharma, A., et al. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance.
  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.
  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Khan, M. A. (2010). Nicotinamide: A review of its biochemical functions, pharmaceutical analysis and clinical applications. Journal of Baqai Medical University, 13(2), 41-52.
  • Gissel, T., et al. (2021). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Metabolites, 11(1), 38.
  • De Vrieze, M., et al. (2018). Pyoverdine Analysis – From High-resolution MS/MS Fragmentation to Ion Mobility Measurements. CHIMIA International Journal for Chemistry, 72(11), 784-788.
  • Shishkina, A. V., et al. (2017). Investigation of 1,1′-disubstituted 4,4′-bipyridinium salts by various mass spectrometry techniques. Journal of Mass Spectrometry, 52(11), 727-734.
  • China Dairy. (2023). Research on the Application and Detection Methods of Quaternary Ammonium Salts in the Dairy Product Production Process. China Dairy, (10), 54-57.
  • Laskin, J., & Lifshitz, C. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 18-35.
  • Royal Society of Chemistry. (2022). Comprehensive screening of quaternary ammonium surfactants and ionic liquids in wastewater effluents and lake sediments. Environmental Science: Processes & Impacts.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Agilent Technologies. (n.d.). Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics.
  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References.

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A Researcher's Guide to the X-ray Crystallography of Pyridinium Iodide Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Pyridinium iodide compounds are a cornerstone in diverse fields, from medicinal chemistry to materials science, where their structural integrity dictates their function. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of these materials.[1][2] This guide provides a comprehensive comparison of crystallographic strategies for pyridinium iodide compounds, offering field-proven insights to navigate the unique challenges they present and achieve high-quality structural models.

The Crystallographic Challenge: The "Heavy Atom" Effect

The principal hurdle in the crystallography of pyridinium iodide compounds is the presence of iodine. As a "heavy atom," iodine possesses a large number of electrons, causing it to diffract X-rays much more strongly than the carbon, nitrogen, and hydrogen atoms of the pyridinium cation. This disparity can complicate structure solution and refinement.

Furthermore, the iodide anion's influence extends to X-ray absorption. Failure to correct for absorption can lead to systematic errors in the measured diffraction intensities, distorting bond lengths and angles in the final structural model.[3] Therefore, a robust absorption correction is not just recommended; it is imperative for accurate results.

A Comparative Guide to the Experimental Workflow

The journey from a powdered sample to a publication-quality crystal structure involves several critical stages. The choices made at each step can significantly impact the final result.

Crystal Growth: The Foundation of a Good Structure

Obtaining a single crystal of suitable size and quality is the most crucial, and often most challenging, step. For organic salts like pyridinium iodides, several techniques can be employed, each with its own merits.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, involving the slow evaporation of a solvent from a saturated solution of the compound.[4] It is often a good starting point, but offers limited control over the rate of crystal growth.

  • Vapor Diffusion (Liquid & Gas): This technique involves the slow diffusion of a precipitant (a solvent in which the compound is less soluble) into a solution of the compound. This allows for finer control over the supersaturation and can yield higher quality crystals.

  • Cooling Crystallization: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization. This method is effective for compounds with a steep solubility curve.

  • Sublimation: For thermally stable compounds, sublimation can produce high-purity crystals by transitioning the compound from a solid to a gas and back to a solid.[5]

Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but allow for crystallization upon cooling or the introduction of a precipitant. For pyridinium iodides, polar solvents like methanol, ethanol, and acetonitrile are often effective starting points.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. Key considerations at this stage include:

  • X-ray Source: The choice between a Molybdenum (Mo) or Copper (Cu) X-ray source depends on the crystal's properties. Mo radiation is more common for small molecule crystallography, while Cu radiation can be beneficial for very small crystals but may lead to higher absorption effects.

  • Temperature: Data collection is typically performed at low temperatures (around 100 K). This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and a more precise structural model.

  • Absorption Correction: As mentioned, this is a critical step. Modern diffractometers and software packages offer several methods for absorption correction, including multi-scan methods (like SADABS) and analytical corrections based on the crystal's measured faces.[6] For compounds with heavy atoms like iodine, a multi-scan approach is generally preferred as it empirically corrects for absorption based on the intensity of symmetry-equivalent reflections.[3][6]

Structure Solution and Refinement: From Data to Model

The collected diffraction data is a pattern of spots, and the process of converting this pattern into a 3D atomic model is known as structure solution and refinement.

Structure Solution:

  • Patterson Method: This method is particularly useful for structures containing heavy atoms. It uses the vectors between atoms in the unit cell to locate the position of the heavy atom (iodide). Once the heavy atom is located, the positions of the lighter atoms can be determined.

  • Direct Methods: These methods use statistical relationships between the phases of the reflections to directly determine the structure. While powerful, they can sometimes be challenged by the overwhelming contribution of the heavy atom.

Structure Refinement:

Refinement is an iterative process of adjusting the atomic positions, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data. For pyridinium iodide compounds, particular attention should be paid to:

  • Disorder: The pyridinium ring or attached alkyl chains can sometimes adopt multiple orientations within the crystal lattice.[7][8][9] This "disorder" must be modeled correctly to achieve an accurate structure.[10] Refinement programs allow for the modeling of disordered components with partial occupancies.

  • Hydrogen Bonding and Non-Covalent Interactions: The crystal packing of pyridinium iodide compounds is often dominated by a network of non-covalent interactions, including hydrogen bonds (N-H···I, C-H···I), halogen bonds, and π-π stacking interactions.[11][12][13] Identifying and correctly modeling these interactions is key to understanding the supramolecular chemistry of the compound.

dot digraph "Experimental Workflow for Pyridinium Iodide Crystallography" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Pyridinium Iodide Crystallography", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation & Crystallization"; style="rounded"; color="#4285F4"; "Synthesis" [fillcolor="#FFFFFF"]; "Purification" [fillcolor="#FFFFFF"]; "Crystal_Growth" [fillcolor="#FFFFFF"]; "Synthesis" -> "Purification" [label="Impurity Removal"]; "Purification" -> "Crystal_Growth" [label="Saturated Solution"]; }

subgraph "cluster_data" { label="Data Collection & Processing"; style="rounded"; color="#EA4335"; "Crystal_Mounting" [fillcolor="#FFFFFF"]; "Data_Collection" [fillcolor="#FFFFFF"]; "Data_Reduction" [fillcolor="#FFFFFF"]; "Crystal_Growth" -> "Crystal_Mounting" [style=dashed]; "Crystal_Mounting" -> "Data_Collection" [label="X-ray Exposure"]; "Data_Collection" -> "Data_Reduction" [label="Integration & Scaling"]; }

subgraph "cluster_solve" { label="Structure Solution & Refinement"; style="rounded"; color="#FBBC05"; "Structure_Solution" [fillcolor="#FFFFFF"]; "Structure_Refinement" [fillcolor="#FFFFFF"]; "Validation" [fillcolor="#FFFFFF"]; "Data_Reduction" -> "Structure_Solution" [label="HKL File"]; "Structure_Solution" -> "Structure_Refinement" [label="Initial Model"]; "Structure_Refinement" -> "Validation" [label="Final Model"]; }

subgraph "cluster_output" { label="Final Output"; style="rounded"; color="#34A853"; "CIF_File" [fillcolor="#FFFFFF", shape=document]; "Publication" [fillcolor="#FFFFFF", shape=document]; "Validation" -> "CIF_File" [label="Crystallographic Information File"]; "CIF_File" -> "Publication"; } }

Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of pyridinium iodide compounds.

Case Studies: A Comparative Data Analysis

To illustrate the principles discussed, let's compare the crystallographic data for three hypothetical pyridinium iodide compounds with varying substituents on the pyridinium ring.

ParameterCompound A (N-methylpyridinium iodide)Compound B (N-ethylpyridinium iodide)Compound C (N-benzylpyridinium iodide)
FormulaC6H8INC7H10INC12H12IN
Crystal SystemOrthorhombicMonoclinicTriclinic
Space GroupPnmaP21/cP-1
a (Å)10.234(2)8.456(1)7.891(3)
b (Å)12.567(3)15.123(2)9.123(4)
c (Å)6.789(1)9.876(1)10.456(5)
β (°)90105.23(1)98.76(2)
V (ų)873.4(3)1218.9(2)734.5(6)
Z442
R1 [I > 2σ(I)]0.0250.0310.045
wR2 (all data)0.0580.0720.102
Goodness-of-fit1.051.081.12
Key InteractionsC-H···I hydrogen bondsC-H···I hydrogen bonds, C-H···πC-H···I hydrogen bonds, π-π stacking

Analysis of Case Studies:

  • Compound A shows a highly symmetric orthorhombic crystal system and excellent refinement statistics (low R-factors). This suggests a well-ordered structure with strong, directional interactions.

  • Compound B , with a slightly larger ethyl group, crystallizes in a lower symmetry monoclinic system. The refinement statistics are still very good, indicating a high-quality structure determination. The presence of C-H···π interactions in addition to hydrogen bonds suggests a more complex packing arrangement.

  • Compound C , with the bulky benzyl group, crystallizes in the lowest symmetry triclinic system. The R-factors are higher, which could indicate the presence of some minor disorder or weaker diffraction. The dominant π-π stacking interactions from the benzyl groups play a significant role in the crystal packing.

dot digraph "Non_Covalent_Interactions" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Key Non-Covalent Interactions in Pyridinium Iodide Crystals", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

"Pyridinium_Cation" [label="Pyridinium Cation (+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Iodide_Anion" [label="Iodide Anion (-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aromatic_Ring" [label="Neighboring Aromatic Ring", fillcolor="#FBBC05", fontcolor="#202124"];

"Pyridinium_Cation" -> "Iodide_Anion" [label=" N-H...I / C-H...I\n Hydrogen Bond"]; "Pyridinium_Cation" -> "Aromatic_Ring" [label=" π-π Stacking\n (Cation-π)"]; "Iodide_Anion" -> "Pyridinium_Cation" [label=" Anion-π Interaction\n (I-...π-system)"]; }

Caption: A diagram illustrating the common types of non-covalent interactions that direct the crystal packing in pyridinium iodide compounds.

Step-by-Step Protocol: Crystallization by Vapor Diffusion

This protocol provides a reliable method for attempting the crystallization of a novel pyridinium iodide compound.

  • Preparation:

    • Dissolve 5-10 mg of the pyridinium iodide compound in a minimal amount of a "good" solvent (e.g., methanol) in a small vial (the "crystallization vial").

    • In a larger beaker or jar, add a layer of a "poor" solvent (the "precipitant," e.g., diethyl ether). The precipitant should be miscible with the good solvent.

  • Setup:

    • Place the open crystallization vial inside the larger beaker, ensuring the liquid levels are such that the precipitant cannot directly pour into the vial.

    • Seal the larger beaker tightly with a lid or parafilm.

  • Crystallization:

    • Allow the sealed system to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).

    • Over time, the more volatile precipitant will slowly diffuse into the crystallization vial, reducing the solubility of the pyridinium iodide and promoting the slow growth of crystals.

  • Harvesting:

    • Once crystals of sufficient size have formed, carefully remove the vial.

    • Using a pipette, remove the mother liquor.

    • Gently wash the crystals with a small amount of the precipitant.

    • Carefully mount a suitable crystal on a cryoloop for X-ray diffraction analysis.

Conclusion and Best Practices

The successful crystallographic analysis of pyridinium iodide compounds hinges on a systematic and informed approach. By understanding the inherent challenges posed by the iodide anion and by methodically exploring crystallization conditions, researchers can consistently obtain high-quality single crystals. During data collection and refinement, meticulous attention to absorption correction and the potential for disorder are paramount. The resulting structural models not only provide definitive proof of molecular structure but also offer invaluable insights into the subtle non-covalent interactions that govern the solid-state behavior of these important compounds.

References

  • Eaton, D. F. (1986). Reference materials for fluorescence and phosphorescence. Pure and Applied Chemistry, 58(9), 1269-1272. [Link]

  • Blessing, R. H. (1995). An empirical correction for absorption anisotropy. Acta Crystallographica Section A: Foundations of Crystallography, 51(1), 33-38. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Desiraju, G. R. (2007). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 46(44), 8342-8356. [Link]

  • Steiner, T. (2002). The hydrogen bond in the solid state. Angewandte Chemie International Edition, 41(1), 48-76. [Link]

  • Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews, 22(6), 397-407. [Link]

  • Gavezzotti, A. (2002). The price of crystallization: a statistical study of the effect of polymorphism on the sublimation enthalpy of organic compounds. Journal of the American Chemical Society, 124(17), 4732-4739. [Link]

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A Comparative Guide to the Biological Activities of Pyridinium Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical properties and diverse biological activities.[1][2] Pyridinium derivatives, in particular, have garnered significant attention for their potential applications in treating a wide array of diseases, ranging from infectious diseases to cancer and neurodegenerative disorders.[2][3] This guide provides an in-depth, objective comparison of the biological activities of various pyridinium derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.

Section 1: Antimicrobial Activity of Pyridinium Derivatives

Pyridinium salts are well-documented for their antimicrobial properties.[4] Their cationic nature facilitates interaction with negatively charged microbial cell membranes, leading to membrane disruption and cell death.[5] The antimicrobial efficacy is significantly influenced by the nature of the substituents on the pyridinium ring and the length of the alkyl chain attached to the nitrogen atom.[5]

Structure-Activity Relationship in Antimicrobial Pyridinium Derivatives

A key determinant of the antimicrobial activity of pyridinium salts is the balance between their hydrophilic and lipophilic properties.[5] Generally, increasing the length of the N-alkyl chain enhances antimicrobial activity up to a certain point, beyond which a decrease in efficacy is observed. This is attributed to the increased ability of longer alkyl chains to penetrate the lipid-rich bacterial cell membrane. For instance, studies have shown that pyridinium compounds with a 3-phenylpropyl side chain on the nitrogen atom exhibit remarkable activity against Staphylococcus aureus.[4]

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyridinium derivatives against common microbial pathogens. Lower MIC values indicate higher antimicrobial potency.

Compound IDSubstituent on Pyridinium NitrogenTarget MicroorganismMIC (µg/mL)Reference
3d 3-phenylpropylStaphylococcus aureus4[4]
P-flouro-derivative (79) Halogenated alkylamideStreptococcus B7.5[6]
Compound 66 N-alkylated pyridine-based organic saltStaphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[3]
Compound 66 N-alkylated pyridine-based organic saltEscherichia coli55 ± 0.5% inhibition at 100 µg/mL[3]
Compound 12a Thienopyridine derivativeEscherichia coli0.0195[7]
Compound 12a Thienopyridine derivativeBacillus mycoides<0.0048[7]
Compound 12a Thienopyridine derivativeCandida albicans<0.0048[7]

Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Pyridinium Derivative Dilutions:

    • Prepare a stock solution of the test pyridinium derivative in a suitable solvent (e.g., DMSO or water).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted pyridinium derivatives.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the pyridinium derivative at which there is no visible growth.

Causality Behind Experimental Choices: The use of a standardized inoculum and specific growth media ensures reproducibility and comparability of results across different laboratories. The inclusion of control wells is critical to validate the experiment, ensuring that the medium supports growth and that there is no contamination.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Pyridinium Derivatives B->C D Incubate at 37°C C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Section 2: Anticancer Activity of Pyridinium Derivatives

The quest for novel anticancer agents has led to the exploration of pyridinium derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[10][11]

Mechanisms of Anticancer Action

Pyridinium compounds can exert their anticancer effects through multiple pathways:

  • Induction of Apoptosis: Many pyridinium derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[12][13] For example, some imidazo[1,2-a]pyridine compounds induce the extrinsic apoptosis pathway by increasing the activity of caspase-7 and caspase-8.[12]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[10] This prevents the cells from dividing and leads to their eventual death.

  • Inhibition of Kinases: Pyridinium scaffolds are found in several kinase inhibitors that target signaling pathways crucial for cancer cell growth and survival, such as the VEGFR-2, EGFR, and c-Met pathways.[8]

Comparative Anticancer Efficacy

The following table presents the half-maximal inhibitory concentration (IC50) values for various pyridinium derivatives against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 17 MCF-7 (Breast Cancer)0.84 ± 0.05[8]
Compound 18 MCF-7 (Breast Cancer)1.98 ± 0.11[8]
Compound 12a MCF-7 (Breast Cancer)7.61 ± 3.60[8]
Compound 17 A549 (Lung Cancer)0.69 ± 0.03[8]
Compound 18 A549 (Lung Cancer)0.74 ± 0.01[8]
Compound 2 A549 (Lung Cancer)220.20[14]
Curcumin-pyrimidine analog 3g MCF-7 (Breast Cancer)0.61 ± 0.05[15]
Curcumin-pyrimidine analog 3b MCF-7 (Breast Cancer)4.95 ± 0.94[15]

Note: IC50 values can vary depending on the assay conditions and the specific cancer cell line used.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment with Pyridinium Derivatives:

    • Prepare a range of concentrations of the test pyridinium derivative in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Calculation of IC50:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration that reduces cell viability by 50%.

Causality Behind Experimental Choices: The choice of cell seeding density is crucial to ensure that the cells are in the logarithmic growth phase during the experiment. The incubation time with the test compound is determined based on the expected mechanism of action and the cell doubling time. The use of a solubilizing agent is necessary because the formazan crystals are insoluble in aqueous solutions.

Signaling Pathway for Pyridinium-Induced Apoptosis

Apoptosis_Pathway Pyridinium Pyridinium Derivative Receptor Death Receptor Pyridinium->Receptor Mitochondria Mitochondria Pyridinium->Mitochondria Caspase8 Caspase-8 Receptor->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of pyridinium-induced apoptosis.

Section 3: Neuroprotective Effects of Pyridinium Derivatives

Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death.[6] Pyridinium derivatives have emerged as promising neuroprotective agents due to their antioxidant properties and ability to mitigate neuronal damage.[16]

Mechanisms of Neuroprotection

The neuroprotective effects of pyridinium compounds are attributed to several mechanisms:

  • Antioxidant Activity: Some pyridinium derivatives can directly scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[17] Nicotinamide, a pyridine derivative, can increase NAD+ levels in the brain, which is crucial for counteracting oxidative stress.[17]

  • Anti-inflammatory Effects: Neuroinflammation is a key contributor to neurodegeneration. Certain pyridinium compounds, such as N-methylpyridinium (NMP), have been shown to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.[16]

  • Modulation of Neurotransmitter Systems: Some pyridinium-based compounds can interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.[18]

Comparative Neuroprotective Efficacy

The following table provides examples of the neuroprotective effects of specific pyridinium derivatives in in vitro models of neurotoxicity.

CompoundNeurotoxic InsultCell LineProtective EffectReference
Nicotinamide t-butyl hydroperoxide (oxidative stress)Mouse brainPrevents DNA fragmentation[17]
N-methylpyridinium (NMP) Lipopolysaccharide (LPS) (neuroinflammation)U87MG (human glioblastoma)Attenuates expression of pro-inflammatory cytokines[16]
Pyrrolylcarnosine AAPH (oxidative stress)SH-SY5Y (human neuroblastoma)Increases cell viability and protects from cell death[6]
EQ-04 β-amyloid toxicityPC-12 cellsEnhances cell viability by 37% at 1 nM[18]

Note: The neuroprotective effects are highly dependent on the specific compound, the nature of the neurotoxic insult, and the experimental model used.

Experimental Protocol: Neuroprotection Against Hydrogen Peroxide-Induced Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from the cytotoxic effects of hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress.

Principle: H₂O₂ induces oxidative stress, leading to cellular damage and death. A neuroprotective compound will mitigate these effects and preserve cell viability.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach and differentiate if necessary.

  • Pre-treatment with Pyridinium Derivative:

    • Treat the cells with various concentrations of the test pyridinium derivative for a specific duration (e.g., 1-24 hours). This allows the compound to exert its protective effects before the oxidative insult.

  • Induction of Oxidative Stress:

    • Expose the cells to a predetermined toxic concentration of H₂O₂ for a defined period (e.g., 1-24 hours).

  • Assessment of Cell Viability:

    • After the H₂O₂ treatment, assess cell viability using a suitable method, such as the MTT assay (as described in Section 2) or by measuring lactate dehydrogenase (LDH) release (an indicator of cell membrane damage).

  • Data Analysis:

    • Calculate the percentage of cell viability in the treated groups relative to the control group (cells not exposed to H₂O₂ or the test compound).

    • Compare the viability of cells pre-treated with the pyridinium derivative to those treated with H₂O₂ alone to determine the neuroprotective effect.

Causality Behind Experimental Choices: Pre-treatment with the test compound is essential to evaluate its prophylactic potential against oxidative stress. The concentration of H₂O₂ and the exposure time are optimized to induce a significant but sub-maximal level of cell death, allowing for the detection of protective effects. The choice of viability assay depends on the specific endpoint of interest (metabolic activity vs. membrane integrity).

Neuroprotective Mechanism Against Oxidative Stress

Neuroprotection_Pathway cluster_effect cluster_outcome OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS OxidativeStress->ROS NeuronalDamage Neuronal Damage & Apoptosis ROS->NeuronalDamage Pyridinium Pyridinium Derivative Scavenging ROS Scavenging Pyridinium->Scavenging AntioxidantPathways Activation of Antioxidant Pathways (e.g., Nrf2) Pyridinium->AntioxidantPathways Neuroprotection Neuroprotection Scavenging->ROS AntioxidantPathways->ROS

Caption: Neuroprotective mechanisms of pyridinium derivatives against oxidative stress.

Conclusion

Pyridinium derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their antimicrobial, anticancer, and neuroprotective properties are well-supported by a growing body of scientific evidence. This guide has provided a comparative overview of these activities, along with detailed experimental protocols and insights into their mechanisms of action. By understanding the structure-activity relationships and employing robust experimental designs, researchers can continue to unlock the full therapeutic potential of pyridinium-based compounds in the development of novel and effective drugs.

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A Senior Application Scientist's Guide to Benchmarking 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for benchmarking the performance of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a nicotinamide derivative.[1] Given the limited direct performance data on this specific molecule, this document establishes a robust evaluation strategy by drawing parallels with structurally and functionally related pyridinium compounds. We will focus on its potential applications in neuroprotection and as a cholinesterase inhibitor, areas where pyridinium derivatives have shown significant promise.[2][3][4] This guide will furnish researchers, scientists, and drug development professionals with the necessary protocols and comparative context to rigorously assess this compound's therapeutic and research potential.

Introduction: Understanding 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide belongs to the family of pyridinium salts, a class of compounds with a wide range of applications in materials science and biology, including gene delivery and antimicrobial and anticancer activities.[2] Structurally, it is a nicotinamide derivative, a class of molecules vital to cellular metabolism.[1] While this specific compound is listed as an intermediate in the synthesis of other molecules, its structural similarity to other bioactive pyridinium compounds suggests it may possess interesting pharmacological properties.[1]

The core of this molecule is a positively charged pyridinium ring, which is known to interact with various biological targets. The presence of the aminocarbonyl (carbamoyl) group and the dimethyl substitutions could significantly influence its biological activity, solubility, and ability to cross biological membranes.[4] Given that related N-methylated nicotinamide metabolites have been linked to various diseases, and pyridinium compounds are explored as neuroprotective agents, a thorough performance evaluation is warranted.[5][6]

This guide will focus on two primary potential applications for benchmarking:

  • Cholinesterase Inhibition: A key therapeutic strategy for Alzheimer's disease.[7][8]

  • Neuroprotection: The ability to protect neurons from damage induced by toxins or disease processes.[3][9]

Comparative Framework: Selecting Alternatives for Benchmarking

To provide meaningful performance data, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide must be compared against established compounds in its potential therapeutic areas.

For Cholinesterase Inhibition:

  • Donepezil: A widely prescribed acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, serving as a gold-standard for efficacy.

  • Galantamine: Another AChE inhibitor used in Alzheimer's treatment, noted for a potentially favorable side-effect profile in some studies.[10][11]

  • Rivastigmine: An inhibitor of both acetylcholinesterase and butyrylcholinesterase.[10]

For Neuroprotection:

  • N-acetylcysteine (NAC): A well-characterized antioxidant and neuroprotective agent used as a positive control in many studies.[9]

  • N-methyl-D-aspartate (NMDA): While a neurotoxin, it is often used to induce excitotoxicity in cellular models, providing a baseline for measuring neuroprotective effects.

Key Performance Metrics and Experimental Protocols

This section details the critical experiments required to benchmark the performance of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Cholinesterase Inhibition

The primary metric for this application is the half-maximal inhibitory concentration (IC50) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A lower IC50 value indicates higher potency.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for assessing AChE inhibition.[7][12][13][14]

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme's activity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - AChE/BChE Solution - Acetylthiocholine Iodide - Test Compounds prep_plates Prepare 96-well plate with serial dilutions of test compounds prep_reagents->prep_plates add_reagents Add Buffer, DTNB, and Enzyme to wells prep_plates->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate add_substrate Initiate reaction by adding Acetylthiocholine Iodide pre_incubate->add_substrate read_absorbance Measure absorbance at 412 nm kinetically for 5 min add_substrate->read_absorbance calc_inhibition Calculate % Inhibition for each concentration read_absorbance->calc_inhibition calc_ic50 Determine IC50 values using dose-response curve calc_inhibition->calc_ic50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 1.5 mM.

    • Prepare a stock solution of human recombinant AChE or BChE in the buffer.

    • Prepare a 1.5 mM solution of acetylthiocholine iodide in deionized water.

    • Prepare stock solutions of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide and comparator compounds (Donepezil, Galantamine) in a suitable solvent (e.g., DMSO), and create serial dilutions.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 50 µL of phosphate buffer, 25 µL of the test compound dilution, and 25 µL of the DTNB solution.

    • Add 25 µL of the AChE or BChE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the acetylthiocholine iodide solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader, taking readings every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition using the formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100.

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Neuroprotective Activity

A key metric for neuroprotection is the ability of the compound to increase cell viability in the presence of a neurotoxin.

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol is based on established methods for assessing neuroprotection in neuronal cell lines.[9][15]

Principle: The HT22 hippocampal neuronal cell line is susceptible to glutamate-induced oxidative stress and cell death. A neuroprotective compound will rescue the cells from this toxicity. Cell viability is commonly measured using the MTT assay, where mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be solubilized and quantified.

Workflow Diagram:

G cluster_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assay seed_cells Seed HT22 cells in a 96-well plate incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h pretreat Pre-treat cells with test compounds for 1-2h incubate_24h->pretreat add_glutamate Induce toxicity by adding Glutamate (5 mM) pretreat->add_glutamate incubate_toxic Incubate for 24h add_glutamate->incubate_toxic add_mtt Add MTT solution to each well incubate_toxic->add_mtt incubate_mtt Incubate for 4h to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO or SDS incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the in vitro neuroprotection assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treatment:

    • Prepare various concentrations of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide and the positive control (NAC).

    • Remove the old media and pre-treat the cells with the test compounds for 1-2 hours.

    • Introduce excitotoxicity by adding glutamate to a final concentration of 5 mM.

    • Include control wells: untreated cells, cells treated with glutamate only, and cells treated with the test compounds only (to check for inherent toxicity).

    • Incubate the plate for another 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against compound concentration to determine the effective protective concentration range.

Data Summary and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Cholinesterase Inhibition

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE IC50 / AChE IC50)
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide Experimental DataExperimental DataCalculated
DonepezilLiterature/Experimental DataLiterature/Experimental DataCalculated
GalantamineLiterature/Experimental DataLiterature/Experimental DataCalculated
RivastigmineLiterature/Experimental DataLiterature/Experimental DataCalculated

Table 2: Comparative Neuroprotective Activity

CompoundMaximum Protection (%)EC50 (µM)Intrinsic Toxicity (at highest conc.)
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide Experimental DataExperimental DataExperimental Data
N-acetylcysteine (NAC)Experimental DataExperimental DataExperimental Data

Interpretation: The performance of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide should be evaluated based on these tables. For cholinesterase inhibition, a low IC50 value, particularly for AChE, would be considered promising. The selectivity index provides insight into whether the compound targets AChE specifically or has broader activity. For neuroprotection, a high percentage of cell rescue at a low concentration (low EC50) with minimal intrinsic toxicity is desirable.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial benchmarking of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. The results from these assays will determine if further investigation is warranted. Positive results, such as potent cholinesterase inhibition or significant neuroprotection, would justify advancing the compound to more complex models, including:

  • Blood-Brain Barrier Permeability Assays: Crucial for any CNS-acting drug candidate. Dihydropyridine-pyridine redox systems have been used to deliver pyridinium salts across the blood-brain barrier.[16]

  • In Vivo Efficacy Studies: Using animal models of Alzheimer's disease or neurodegeneration.

  • Mechanism of Action Studies: Investigating how the compound exerts its effects at a molecular level, for instance, by examining its impact on inflammatory pathways like NF-κB, a known target of some neuroprotective pyridinium compounds.[6]

By following this structured, comparative approach, researchers can generate the robust, high-quality data necessary to make informed decisions about the future development of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

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A Senior Application Scientist's Guide to Purity Validation of Synthesized 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is not merely a procedural formality; it is the bedrock of reliable and reproducible scientific outcomes. This guide offers an in-depth, comparative analysis of analytical techniques for validating the purity of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a key intermediate and nicotinamide derivative. As Senior Application Scientists, we move beyond rote protocols to elucidate the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The Synthesis Pathway: A Deliberate Approach to Quality

The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is predicated on a well-established Menschutkin reaction, a classic SN2 nucleophilic substitution.[1] The logical starting materials are 3-(aminocarbonyl)-6-methylpyridine and a methylating agent, typically methyl iodide.

The rationale for this synthetic route lies in its efficiency and the generally high yields associated with the quaternization of pyridinium nitrogen.[1] The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The resulting product is a stable quaternary ammonium salt.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Aminocarbonyl-6-methylpyridine 3-Aminocarbonyl-6-methylpyridine Menschutkin_Reaction Menschutkin Reaction (SN2) 3-Aminocarbonyl-6-methylpyridine->Menschutkin_Reaction Methyl_Iodide Methyl_Iodide Methyl_Iodide->Menschutkin_Reaction Target_Compound 3-(Aminocarbonyl)-1,6-dimethyl- pyridinium Iodide Menschutkin_Reaction->Target_Compound

Caption: Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

A generalized synthetic protocol is as follows:

Experimental Protocol: Synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

  • Dissolution: Dissolve 3-(aminocarbonyl)-6-methylpyridine in a suitable solvent such as acetone or 2-propanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2]

  • Addition of Methylating Agent: Add a stoichiometric excess of methyl iodide to the solution. The excess ensures the complete conversion of the starting material.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours to overnight.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: As the product forms, it will likely precipitate out of the solution due to its salt-like nature. Cool the reaction mixture to facilitate further precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.[3]

  • Drying: Dry the purified product under vacuum to remove residual solvent.

A Comparative Arsenal for Purity Validation

No single analytical technique is infallible. A multi-pronged approach, leveraging the orthogonal strengths of different methods, provides the most comprehensive and trustworthy assessment of purity.

Melting Point Analysis: The Initial Litmus Test

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Experimental Protocol:

  • Pack a small amount of the dried, synthesized compound into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid.

Interpretation: A sharp melting point range (typically < 2 °C) is indicative of high purity. A broad and depressed melting point suggests the presence of impurities. For reference, the melting point of the related compound 1-aminopyridinium iodide is 159-161 °C.

Advantages vs. Disadvantages:

AdvantagesDisadvantages
Simple, rapid, and inexpensive.Not quantitative.
Provides a good initial indication of purity.Not suitable for amorphous or thermally unstable compounds.
Can be influenced by the rate of heating.
Chromatographic Techniques: Separating the Wheat from the Chaff

Chromatography is a powerful tool for separating the target compound from any unreacted starting materials, byproducts, or degradation products.

Principle: TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a mobile phase (a solvent or solvent mixture).

Experimental Protocol:

  • Dissolve a small amount of the synthesized product in a suitable solvent.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing an appropriate mobile phase.

  • Visualize the separated spots under UV light or by using a staining agent.

Interpretation: A single spot indicates a high degree of purity. The presence of multiple spots suggests the presence of impurities. The retention factor (Rf) value of the main spot should be consistent.

Principle: HPLC is a highly sensitive and quantitative chromatographic technique that separates components of a mixture based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase pumped through the column at high pressure. For polar, ionic compounds like pyridinium salts, reverse-phase HPLC is a common and effective method.[4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • HPLC System:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4]

    • Detector: A UV detector set at a wavelength where the compound has maximum absorbance (e.g., around 260 nm for pyridinium derivatives) is commonly used.

  • Injection and Analysis: Inject a known volume of the sample solution into the HPLC system and record the chromatogram.

Interpretation: A single, sharp, and symmetrical peak in the chromatogram is indicative of a pure compound. The presence of other peaks suggests impurities. The purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow Start Start Sample_Preparation Prepare Sample Solution (Known Concentration) Start->Sample_Preparation HPLC_Setup Set Up HPLC System (Column, Mobile Phase, Detector) Sample_Preparation->HPLC_Setup Inject_Sample Inject Sample HPLC_Setup->Inject_Sample Run_Analysis Acquire Chromatogram Inject_Sample->Run_Analysis Data_Analysis Analyze Chromatogram (Peak Integration, Purity Calculation) Run_Analysis->Data_Analysis Report Report Data_Analysis->Report End End Report->End

Caption: A typical workflow for HPLC purity analysis.

Comparative Data Summary (Hypothetical):

Analytical TechniqueAlternative 1: Crude ProductAlternative 2: Recrystallized ProductSynthesized Product
Melting Point 145-155 °C (broad)160-162 °C161-162.5 °C (sharp)
TLC (Rf) 0.65 (major), 0.80 (minor)0.65 (single spot)0.65 (single, well-defined spot)
HPLC Purity (%) 85.2%98.9%99.8%
Spectroscopic Methods: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide detailed structural information, which is invaluable for confirming the identity of the synthesized compound and detecting any structurally related impurities.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. Both 1H and 13C NMR are essential for the characterization of organic compounds.

Experimental Protocol:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d6 or D2O).

  • Acquire the 1H and 13C NMR spectra using a high-field NMR spectrometer.[5][6]

Interpretation: The obtained spectra should be consistent with the expected structure of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. The number of signals, their chemical shifts, splitting patterns (for 1H NMR), and integration values should all align with the proposed structure. The absence of signals corresponding to starting materials or plausible byproducts is a strong indicator of purity.

Expected 1H NMR Signals (in DMSO-d6):

  • Aromatic protons on the pyridinium ring.

  • A singlet for the N-methyl group.

  • A singlet for the C6-methyl group.

  • Signals for the amide protons.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides a "fingerprint."

Interpretation: The IR spectrum should show characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretch of the amide, N-H stretches of the amide, and aromatic C-H and C=C stretches of the pyridinium ring.

Concluding Remarks: A Commitment to Scientific Rigor

The validation of purity for a synthesized compound like 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a multi-faceted process that demands a thoughtful and rigorous application of orthogonal analytical techniques. By combining the preliminary assessment from melting point analysis with the powerful separation capabilities of chromatography and the detailed structural insights from spectroscopy, researchers can establish the purity and identity of their synthesized material with a high degree of confidence. This commitment to analytical rigor is paramount for the integrity of subsequent research and the advancement of drug development.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and characterization of soluble pyridinium-containing copolyimides. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 1,4-Dimethylpyridinium iodide. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved January 23, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 23, 2026, from [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. Retrieved January 23, 2026, from [Link]

  • Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. (2012). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. (n.d.). MPG.PuRe. Retrieved January 23, 2026, from [Link]

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium-d3 Iodide. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

  • 1,1-Dimethylpiperidinium iodide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

  • Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Directive: The disposal procedures outlined in this document are based on the known hazards of substituted pyridinium salts and iodide compounds, in the absence of a specific Safety Data Sheet (SDS) for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (CAS No. 107971-06-2). It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. This guide serves to provide a conservative and scientifically-grounded framework for handling this chemical waste.

Understanding the Compound: An Inferred Hazard Profile

  • The Pyridinium Cation: The core structure is a substituted pyridine. Pyridine and its derivatives are known to be potentially harmful. The primary health concern associated with pyridine exposure is potential damage to the liver[1]. Depending on the specific substitutions, pyridinium compounds can cause skin, eye, and respiratory irritation[2]. Many pyridinium-based compounds also exhibit antimicrobial properties, which implies a potential for environmental toxicity as they can be harmful to aquatic life and microorganisms if not disposed of correctly[3].

  • The Iodide Anion: While essential for human health in trace amounts, excess iodide in the environment can be a risk factor for autoimmune thyroid disease and can be toxic to aquatic life[4][5]. Therefore, soluble iodide salts should not be released into the environment[6].

Based on this, we can construct a probable hazard profile for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.

Hazard CategoryInferred Risk and Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Assumed Harmful. Pyridine itself is harmful if swallowed, inhaled, or in contact with skin[7]. It is prudent to assume this derivative carries similar risks.
Skin Corrosion/Irritation Assumed to be a Skin Irritant (Category 2). Safety data for similar compounds like 1,4-Dimethylpyridinium iodide explicitly lists "Causes skin irritation" (H315).
Serious Eye Damage/Irritation Assumed to be a Serious Eye Irritant (Category 2). The same analogous compound is classified as "Causes serious eye irritation" (H319).
Respiratory Irritation Assumed to be a potential Respiratory Irritant. Analogous compounds may cause respiratory irritation (H335)[2]. As a solid, dust inhalation is a primary concern.
Environmental Hazard Assumed to be Hazardous to the Aquatic Environment. Pyridinium salts can have antimicrobial effects, and iodide is a known environmental risk factor[3][4].

Essential Personal Protective Equipment (PPE)

When handling this compound, either in its pure form or as waste, the following PPE is mandatory to mitigate the risks of exposure.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling larger quantities or where dust generation is likely, chemical splash goggles are required.

  • Hand Protection: Wear nitrile gloves. Ensure they are compatible with the chemicals being handled and inspect them for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood. If a fume hood is not available, consult your EHS department for appropriate respiratory protection.

Step-by-Step Disposal Protocol

The following protocol provides a clear, compliant pathway for the disposal of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. This process is designed to align with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management[8][9].

Step 1: Waste Characterization

As established in our inferred hazard profile, this compound must be classified as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Step 2: Select a Compatible Waste Container

The container used for waste accumulation must be chemically compatible and in good condition.

  • Primary Container: Use a sealable, leak-proof container. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container is often the best choice for storing the waste[10].

  • Lid: The container must have a secure, screw-top lid to prevent spills and fugitive emissions[10].

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (like a spill tray or a larger bin) to contain any potential leaks[11].

Step 3: Proper Labeling

Accurate and clear labeling is a critical regulatory requirement and ensures the safety of everyone who may handle the waste.

  • Initiate Labeling Immediately: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added[10].

  • Required Information: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide". Do not use abbreviations or chemical formulas.

    • The specific hazards associated with the waste (e.g., "Irritant," "Harmful," "Environmental Hazard").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 4: Segregation and Safe Storage

Proper storage within the laboratory is crucial to prevent dangerous reactions.

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids. Pyridine compounds can react violently with these materials[7]. Consult a chemical compatibility chart if you are unsure[12][13].

  • Designated Storage Area: Keep the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked and away from general work areas.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste[10][14].

Step 5: Arrange for Disposal

Hazardous waste must be disposed of through a licensed and approved vendor.

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically managed by your EHS department.

  • Do Not Exceed Limits: Be aware of the volume limits for waste accumulation in your SAA. Regulations typically limit accumulation to 55 gallons of hazardous waste or one quart of acutely hazardous waste[10].

Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the process, the following diagrams illustrate the disposal workflow and the critical decision-making points.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage In-Lab Storage cluster_disposal Final Disposal Start Waste Generated Characterize Step 1: Characterize as Hazardous Waste Start->Characterize Container Step 2: Select Compatible Container (HDPE/Glass) Characterize->Container Label Step 3: Affix & Complete Hazardous Waste Label Container->Label Store Step 4: Store in Designated Satellite Accumulation Area Label->Store Segregate Segregate from Incompatibles (Strong Oxidizers, Acids) Store->Segregate ContactEHS Step 5: Request Pickup from EHS Department Segregate->ContactEHS End Disposed by Licensed Vendor ContactEHS->End

Caption: A workflow diagram illustrating the key steps for proper disposal.

DecisionTree Start Have 3-(Aminocarbonyl)-1,6-dimethyl- pyridinium Iodide for disposal? ConsultSDS Is a manufacturer-specific SDS available? Start->ConsultSDS FollowSDS Follow disposal instructions in Section 13 of the SDS. ConsultSDS->FollowSDS Yes NoSDS No specific SDS available. ConsultSDS->NoSDS No ConsultEHS MANDATORY: Consult your institution's EHS department for final guidance and pickup. FollowSDS->ConsultEHS TreatHazardous Treat as Hazardous Waste based on structural analogs and constituents. NoSDS->TreatHazardous FollowProtocol Follow the Step-by-Step Disposal Protocol in this guide. TreatHazardous->FollowProtocol FollowProtocol->ConsultEHS

Caption: A decision tree for determining the correct disposal pathway.

Spill Management Procedures

In the event of a spill, immediate and correct action is vital.

  • Minor Spill (Solid, contained in a fume hood):

    • Ensure your PPE is appropriate.

    • Gently sweep up the solid material using a dustpan and brush, avoiding the creation of dust.

    • Place the collected material into your hazardous waste container.

    • Wipe the area with a damp cloth. The cloth and any contaminated materials must also be disposed of as hazardous waste.

  • Major Spill (or any spill outside a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • Restrict access to the spill area.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill or a spill of airborne dust without proper training and equipment.

By adhering to these rigorous, scientifically-backed procedures, you ensure not only your own safety but also that of your colleagues and the environment. The principles of chemical stewardship demand a cautious and compliant approach, especially when complete data is not available.

References

  • Dülger, B., Gucin, F., & Sengun, F. Y. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5204–5216. [Link]

  • Penugonda, S., & Marepally, S. (2024). Iodine Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Cudmore, J. R. (1979). Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University. [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center, Office of Clinical and Research Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Srivastava, P., Singh, G., & Singh, P. (2009). Thermolysis of pyridinium perchlorate salts. Indian Journal of Chemistry, 48A, 423-428.
  • SNF. (2020, July 21). Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Public Health Statement for Iodine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Retrieved from [Link]

  • University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Luo, Y., & Ishido, Y. (2014). Iodine Excess as an Environmental Risk Factor for Autoimmune Thyroid Disease. International Journal of Molecular Sciences, 15(7), 12895–12912. [Link]

  • Terrier, F., Zou, Z., & Buncel, E. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5141-5149. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • Fuge, R., & Johnson, C. C. (2015). Iodine and the environment. Environmental Geochemistry and Health, 37(4), 661–683.
  • Cary, S. K., et al. (2018). Thermal Elimination of Pyridine from a Uranium Trichloride Precursor. Inorganic Chemistry, 57(17), 10568–10571.
  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Mako, T. L., et al. (2019). C–H···π interactions increase pyridinium solubility by disrupting ionic lattices.
  • Wang, Y., et al. (2001). Thermal Decomposition of Iodine Complexes with Pyridine. Chinese Journal of Chemistry, 19(5), 478-482.
  • Hazardous Waste Experts. (2014, November 11). Federal and State Regulations on Hazardous Waste. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5, 241-260.
  • Danish Environmental Protection Agency. (2001). Iodine, inorganic and soluble salts.
  • Giffard, M., et al. (1997). Ionization Reaction in Iodine/Pyridine Solutions. The Journal of Physical Chemistry A, 101(12), 2346–2352.
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  • Pitak, M. B., et al. (2024, January 19). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. Journal of the American Chemical Society.
  • Al-Majidi, S. M., et al. (2023). Developing New Sustainable Pyridinium Ionic Liquids. ACS Omega, 8(42), 38719–38730.
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Navigating the Uncharted: A Guide to Safely Handling 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these is 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a compound with potential applications yet to be fully elucidated. As a senior application scientist, this guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to handle this and other research chemicals with the utmost confidence and safety.

Understanding the Hazard Profile: A Compound of Two Moieties

Due to the novelty of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a comprehensive and officially registered Safety Data Sheet (SDS) is not yet available. Therefore, a cautious approach is paramount. We must infer its potential hazards by examining its constituent chemical structures: the substituted pyridinium cation and the iodide anion.

  • The Pyridinium Core: Pyridine and its derivatives are known to be potentially harmful. They can be irritants to the skin and eyes and may cause adverse effects if inhaled or ingested[1]. Chronic exposure to some pyridine compounds has been linked to potential liver and kidney issues[2].

  • The Iodide Anion: While essential for thyroid function in trace amounts, exposure to higher concentrations of iodine and iodides can pose health risks. These include skin allergies, and in cases of significant exposure, potential impacts on the liver, kidneys, and thyroid gland[3].

Therefore, in the absence of specific toxicological data, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide must be treated as a hazardous substance with unknown toxicity. This guiding principle informs all subsequent recommendations for personal protective equipment, handling, and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling chemicals of unknown hazard. The following table outlines the minimum required PPE, with explanations rooted in the anticipated properties of the compound.

PPE ComponentSpecificationsRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against potential eye irritation from dust particles or splashes[4][5].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Provides a barrier against skin absorption and potential irritation[5].
Body Protection A standard laboratory coat.Prevents contamination of personal clothing and minimizes skin contact[6].
Respiratory Protection To be used in a well-ventilated area, preferably a certified chemical fume hood.Minimizes the risk of inhaling airborne particles, a primary route of exposure for solid chemicals[4][7].

Operational Plan: From Receipt to Experimentation

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard pictograms. If not present, label it as "Caution: Substance of Unknown Toxicity."

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4]. The compound is a white solid and should be stored in a tightly sealed container in a refrigerator at 2-8°C[8][9].

Handling and Experimental Use

All handling of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide should be conducted within a certified chemical fume hood to mitigate inhalation risks[4].

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent, plastic-backed paper to contain any potential spills.

  • Weighing: If weighing the solid, do so within the fume hood. Use a spatula to carefully transfer the desired amount to a tared container. Avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring.

  • Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water[10]. Clean all equipment used.

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, practiced emergency plan is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[10][11].
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[11].
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[10].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[11].
Spill For a minor spill, carefully absorb the solid with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For a major spill, evacuate the area and contact your institution's environmental health and safety department[12].

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.

  • Solid Waste: Unused or contaminated solid 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Route: All waste containing this compound should be treated as hazardous waste and disposed of through your institution's certified hazardous waste management program. Do not dispose of it down the drain or in regular trash[11][13]. Some iodine-containing compounds may be neutralized with a sodium thiosulfate solution before disposal, but this should be done in accordance with your institution's specific protocols[13].

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the logical flow of operations.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Eye Protection Don2->Don3 Doff1 Gloves Doff2 Eye Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area (if major spill) Spill->Evacuate Notify Notify Supervisor & EHS Spill->Notify PPE Don Appropriate PPE Notify->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Workflow for responding to a chemical spill.

By adhering to these principles and procedures, you can confidently and safely handle 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide and other novel compounds, fostering a culture of safety and scientific excellence within your laboratory.

References

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